Product packaging for 1-(3-Fluoropyridin-4-yl)ethanol(Cat. No.:CAS No. 87674-15-5)

1-(3-Fluoropyridin-4-yl)ethanol

Cat. No.: B2573808
CAS No.: 87674-15-5
M. Wt: 141.145
InChI Key: NCZUOSCEVQLKCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3-Fluoropyridin-4-yl)ethanol is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.145. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8FNO B2573808 1-(3-Fluoropyridin-4-yl)ethanol CAS No. 87674-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluoropyridin-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZUOSCEVQLKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Fluoropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluoropyridin-4-yl)ethanol is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The presence of the fluoropyridinyl motif is of particular interest as the fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the most practical and efficient synthetic routes to this valuable intermediate, with a focus on procedural details, mechanistic understanding, and thorough characterization.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The most viable and commonly employed methods involve either the construction of the ethanol side chain on a pre-formed 3-fluoropyridine ring or the modification of a functional group already in place at the 4-position. This guide will focus on the most robust and scalable of these strategies: the reduction of 1-(3-Fluoropyridin-4-yl)ethanone. This two-step approach, commencing with the synthesis of the ketone precursor, offers a reliable and high-yielding pathway to the desired alcohol.

Part 1: Synthesis of the Key Intermediate: 1-(3-Fluoropyridin-4-yl)ethanone

The synthesis of the ketone intermediate, 1-(3-Fluoropyridin-4-yl)ethanone, is a critical first step. The most effective method for its preparation is the directed ortho-metalation of 3-fluoropyridine, followed by acylation. The fluorine substituent, while being an ortho-directing group, is not sufficiently activating on its own for regioselective lithiation. Therefore, the use of a directed metalation group or specific reaction conditions is necessary to achieve the desired 4-substitution. A common and effective strategy involves the in-situ formation of lithium diisopropylamide (LDA) to selectively deprotonate the C-4 position of the pyridine ring, followed by quenching with an appropriate acetylating agent.

Reaction Mechanism: Directed Ortho-Metalation and Acylation

The mechanism for the synthesis of 1-(3-Fluoropyridin-4-yl)ethanone via directed lithiation is a well-established process in heterocyclic chemistry.

G cluster_0 Step 1: Formation of 4-Lithio-3-fluoropyridine cluster_1 Step 2: Acylation start 3-Fluoropyridine intermediate 4-Lithio-3-fluoropyridine (Organolithium Intermediate) start->intermediate - Diisopropylamine LDA LDA (Lithium Diisopropylamide) LDA->intermediate product 1-(3-Fluoropyridin-4-yl)ethanone intermediate->product + Acetyl Chloride diisopropylamine Diisopropylamine acetyl_chloride Acetyl Chloride (Acylating Agent) LiCl LiCl G cluster_0 Step 1: Nucleophilic Hydride Attack cluster_1 Step 2: Protonation ketone 1-(3-Fluoropyridin-4-yl)ethanone alkoxide Alkoxide Intermediate ketone->alkoxide nabh4 NaBH4 nabh4->alkoxide H- product This compound alkoxide->product + EtOH solvent Solvent (e.g., EtOH) base EtO-

A Comprehensive Technical Guide to 1-(3-Fluoropyridin-4-yl)ethanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Pyridine Scaffolds in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] The pyridine scaffold, a ubiquitous heterocyclic motif in numerous pharmaceuticals, is frequently a target for such fluorination strategies. 1-(3-Fluoropyridin-4-yl)ethanol emerges as a key building block in this context, offering a versatile platform for the synthesis of more complex molecular architectures. Its unique combination of a fluorinated pyridine ring and a reactive ethanol moiety makes it a valuable intermediate for accessing novel chemical space in the pursuit of innovative therapeutics. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed synthetic protocols, spectroscopic characterization, safety and handling guidelines, and its applications in the field of drug development.

Physicochemical and Spectroscopic Profile

CAS Number: 87674-15-5[6][7]

Molecular Formula: C₇H₈FNO[7]

Molecular Weight: 141.14 g/mol [7]

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings, from reaction conditions to formulation development.

PropertyValueSource
Melting PointNo data available[6]
Boiling PointNo data available[6]
DensityNo data available[6]
SolubilityNo data available
Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a dedicated full dataset for this specific molecule is not widely published, characteristic spectral features can be inferred from analogous structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methine proton of the ethanol group, and the methyl protons. The fluorine atom at the 3-position will induce characteristic splitting patterns in the adjacent proton signals. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (TMS).[8][9]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The carbon atom attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).[8]

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present. A broad band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol.[10] C-H stretching vibrations for the aromatic and aliphatic portions will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-F stretching vibration will also be present, typically in the fingerprint region.[10][11][12]

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.[13]

Synthesis and Reactivity

The synthesis of this compound can be approached through several strategic disconnections. The most common and practical methods involve either the functionalization of a pre-existing 3-fluoropyridine core or the construction of the pyridine ring. Two plausible and experimentally supported synthetic routes are detailed below.

Method 1: Grignard Reaction with Acetaldehyde

This approach leverages the formation of a Grignard reagent from a 4-halo-3-fluoropyridine, followed by its reaction with acetaldehyde. The halogen-magnesium exchange is a key step in this process.[14][15][16][17]

Reaction Scheme:

Grignard Reaction 3-Fluoro-4-bromopyridine 3-Fluoro-4-bromopyridine Grignard_Reagent 3-Fluoro-4-pyridylmagnesium bromide 3-Fluoro-4-bromopyridine->Grignard_Reagent  Mg, THF   Mg Mg, THF Product This compound Grignard_Reagent->Product  1. Acetaldehyde  2. Workup Acetaldehyde Acetaldehyde (CH3CHO) Workup Aqueous Workup (e.g., NH4Cl)

Caption: Grignard reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Slowly add a solution of 3-fluoro-4-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is typically initiated by gentle heating.

  • Once the exothermic reaction begins, maintain a gentle reflux by controlling the rate of addition of the bromopyridine solution.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde: Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add a solution of freshly distilled acetaldehyde (1.2 eq) in anhydrous THF to the Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Method 2: Reduction of 4-Acetyl-3-fluoropyridine

This alternative route involves the synthesis of the corresponding ketone, 4-acetyl-3-fluoropyridine, followed by its reduction to the desired alcohol.

Reaction Scheme:

Reduction Reaction 4-Acetyl-3-fluoropyridine 4-Acetyl-3-fluoropyridine Product This compound 4-Acetyl-3-fluoropyridine->Product  NaBH4, Methanol   Reducing_Agent Reducing Agent (e.g., NaBH4) Solvent Solvent (e.g., Methanol)

Caption: Reduction of 4-acetyl-3-fluoropyridine to this compound.

Detailed Experimental Protocol:

  • Synthesis of 4-Acetyl-3-fluoropyridine: This intermediate can be synthesized via several methods, including the reaction of 3-fluoropyridine with acetic anhydride under Friedel-Crafts-like conditions or through a transition metal-catalyzed cross-coupling reaction.[18]

  • Reduction Step: In a round-bottom flask, dissolve 4-acetyl-3-fluoropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Development

The this compound motif is a valuable building block in medicinal chemistry, primarily due to the advantageous properties conferred by the fluorine atom.[1][2][3][4][5]

Modulation of Physicochemical Properties:
  • pKa Alteration: The electron-withdrawing nature of the fluorine atom can lower the pKa of the pyridine nitrogen, which can be crucial for optimizing drug-receptor interactions and oral absorption.[4]

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes.[4][5]

Metabolic Stability:

The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at a metabolically labile position can block oxidative metabolism, thereby increasing the half-life of a drug candidate.[1][2]

Conformational Control and Binding Affinity:

Fluorine can influence the conformational preferences of a molecule through steric and electronic effects, which can lead to a more favorable orientation for binding to a biological target.[2]

Workflow for Utilizing this compound in Drug Discovery:

Drug_Discovery_Workflow cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Optimization Start This compound Derivatization Chemical Modification (e.g., etherification, esterification, substitution) Start->Derivatization Library Library of Analogs Derivatization->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A generalized workflow illustrating the use of this compound in a drug discovery program.

Safety and Handling

GHS Hazard Classification (Anticipated)

Based on the functional groups present (a fluorinated pyridine and an alcohol), the following GHS classifications are likely to apply:

  • Flammable Liquids: The presence of the ethanol moiety suggests it may be a flammable liquid.

  • Acute Toxicity (Oral, Dermal, Inhalation): Pyridine derivatives can exhibit toxicity.

  • Skin Corrosion/Irritation: Many organic compounds can cause skin irritation.[19]

  • Serious Eye Damage/Eye Irritation: Alcohols and pyridine derivatives can be irritating to the eyes.[19]

  • Specific Target Organ Toxicity: Depending on the specific toxicological profile, it could have effects on specific organs.

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are essential.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat should be worn. In cases of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Work in a well-ventilated fume hood. If engineering controls are not sufficient, a respirator may be required.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents.

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is a strategically important building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its incorporation into lead compounds can offer significant advantages in terms of modulating physicochemical properties and enhancing metabolic stability. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective utilization in the development of next-generation therapeutics. Further research into its biological activities and the development of more efficient and scalable synthetic routes will undoubtedly expand its utility in the pharmaceutical sciences.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Fluoropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction

1-(3-Fluoropyridin-4-yl)ethanol is a key heterocyclic building block in modern medicinal chemistry and materials science. Its structural features—a pyridine ring activated by a fluorine substituent and a chiral alcohol moiety—make it a versatile synthon for creating complex molecular architectures with potential biological activity. The fluorine atom, in particular, can modulate physicochemical properties such as lipophilicity and metabolic stability, making it a valuable feature in drug design.[1]

Accurate and unambiguous structural confirmation is paramount in the synthesis and application of such compounds. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven protocols for its acquisition and interpretation.

Molecular Structure and Spectroscopic Considerations

To properly interpret spectroscopic data, a clear understanding of the molecule's structure is essential. The atoms are numbered below for unambiguous assignment in the subsequent NMR analysis.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following predictions are based on established principles of chemical shifts, spin-spin coupling, and data from analogous structures.[2]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic pyridine protons, the methine proton (H7), the methyl protons (H8), and the hydroxyl proton (H9).

  • Pyridine Protons (H2, H5, H6): These protons reside in an electron-deficient aromatic system and are expected to appear significantly downfield.

    • H2 and H6: These protons are adjacent to the electronegative nitrogen atom. H2 is also coupled to the fluorine atom four bonds away (⁴JHF), which may result in a fine doublet splitting. H6 is ortho to the nitrogen and will appear as a sharp singlet or a narrow doublet. We predict H2 and H6 to be in the δ 8.2-8.5 ppm range.

    • H5: This proton is coupled to H6 and is expected to appear as a doublet in the δ 7.2-7.5 ppm range.

  • Methine Proton (H7): This proton is attached to a carbon bearing an oxygen atom and the fluoropyridyl ring, both of which are deshielding. It will be split into a quartet by the three adjacent methyl protons (H8). A smaller coupling to the fluorine atom four bonds away (⁴JHF) might also be observed. Its chemical shift is predicted to be around δ 5.0-5.2 ppm .

  • Methyl Protons (H8): These three equivalent protons will appear as a doublet due to coupling with the methine proton (H7), located in the aliphatic region around δ 1.5-1.7 ppm .

  • Hydroxyl Proton (H9): The chemical shift of the -OH proton is highly variable and depends on concentration, solvent, and temperature.[3] It may appear as a broad singlet anywhere from δ 2.0-5.0 ppm .

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on each unique carbon environment. The presence of fluorine introduces characteristic carbon-fluorine couplings (JCF), which are invaluable for assignments.

  • Pyridine Carbons (C2, C3, C4, C5, C6):

    • C3: This carbon is directly attached to the fluorine atom and will exhibit a very large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz), appearing as a doublet. Its chemical shift is predicted in the δ 155-158 ppm range.[2]

    • C2 and C4: These carbons are two bonds away from the fluorine and will show smaller couplings (²JCF ≈ 15-25 Hz). C2, adjacent to nitrogen, will likely be around δ 140-145 ppm , while C4, bonded to the side chain, will be further downfield around δ 145-150 ppm .

    • C5 and C6: C5 is three bonds from fluorine (³JCF ≈ 3-5 Hz) and C6 is four bonds away (⁴JCF ≈ 1-3 Hz). They are expected in the δ 120-125 ppm (C5) and δ 148-152 ppm (C6) regions, respectively.

  • Side-Chain Carbons (C7, C8):

    • C7 (Methine Carbon): This carbon, attached to the hydroxyl group, will appear in the δ 65-70 ppm range.[4] A small coupling to fluorine (³JCF) may be observable.

    • C8 (Methyl Carbon): The methyl carbon will be the most upfield signal, predicted around δ 20-25 ppm .

¹⁹F NMR Spectroscopy

Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique.[5][6]

  • The single fluorine atom in the molecule will give rise to one signal. For an aromatic fluorine, the chemical shift is typically in the range of δ -110 to -135 ppm relative to CFCl₃.[7]

  • This signal may appear as a multiplet due to coupling with nearby protons, primarily H2 (⁴JHF) and potentially H7 (⁴JHF).

Summary of Predicted NMR Data
Atom¹H Shift (ppm)¹H Multiplicity¹³C Shift (ppm)¹³C Multiplicity (JCF in Hz)
C2 8.3 – 8.5d or dd140 – 145d (~20)
C3 155 – 158d (~255)
C4 145 – 150d (~18)
C5 7.2 – 7.5d120 – 125d (~4)
C6 8.2 – 8.4s or d148 – 152d (~2)
C7 5.0 – 5.2q65 – 70d (~2)
C8 1.5 – 1.7d20 – 25s
OH 2.0 – 5.0br s
F ¹⁹F Shift: -110 to -135 ppmm

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a molecular fingerprint.

Molecular Ion

The nominal molecular weight of this compound (C₇H₈FNO) is 141.15 g/mol . In an electron ionization (EI) mass spectrum, a strong molecular ion peak (M⁺˙) is expected at m/z 141 . High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy (calculated exact mass: 141.0641).

Fragmentation Pathway

The fragmentation of the molecular ion is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are predictable based on the functional groups present.

G cluster_main cluster_frags mol [C₇H₈FNO]⁺˙ m/z = 141 (Molecular Ion) frag1 [C₆H₅FNO]⁺˙ m/z = 126 mol->frag1 - •CH₃ (Alpha-cleavage) frag2 [C₇H₆FN]⁺ m/z = 123 mol->frag2 - H₂O frag3 [C₆H₆FN]⁺ m/z = 111 frag1->frag3 - CO G A 1. Sample Preparation B 2. Instrument Setup A->B C 3. Data Acquisition (¹H, ¹³C, ¹⁹F, 2D) B->C D 4. Data Processing C->D E 5. Spectral Analysis D->E

References

Crystal Structure Analysis of 1-(3-Fluoropyridin-4-yl)ethanol: A Prospective Guide from Synthesis to Supramolecular Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth protocol for the complete crystal structure analysis of the novel compound 1-(3-Fluoropyridin-4-yl)ethanol. As no public crystallographic data for this specific molecule currently exists, this document serves as a prospective whitepaper, detailing the necessary steps from targeted synthesis and crystallization to advanced single-crystal X-ray diffraction (SC-XRD) analysis and structure refinement. We delve into the causality behind experimental choices, offering field-proven insights to guide researchers in obtaining, solving, and interpreting high-quality crystal structures. This guide is designed to be a self-validating system, equipping scientists with the theoretical foundation and practical methodologies required for authoritative structural elucidation.

Introduction: The Significance of Fluorinated Pyridines in Structural Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved pharmaceuticals. The strategic introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by modulating its electronic profile and conformational preferences. This compound is a compound of interest at the intersection of these two domains.

Determining its single-crystal structure is paramount. A definitive crystal structure provides unambiguous proof of molecular connectivity and stereochemistry. More importantly, it reveals the intricate network of intermolecular interactions—such as hydrogen bonds and halogen bonds—that govern crystal packing.[1] This information is critical for understanding solid-state properties like polymorphism, solubility, and stability, which are decisive factors in drug development and formulation. This guide outlines the complete workflow to achieve this goal.

Part I: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of a pure compound and the meticulous art of crystallization.

Proposed Synthesis of this compound

A robust synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. A logical and efficient approach involves the reduction of the corresponding ketone, 1-(3-fluoropyridin-4-yl)ethan-1-one.

Protocol 1: Two-Step Synthesis

  • Step 1: Acylation of 3-Fluoropyridine. A Friedel-Crafts-type acylation is not feasible for an electron-deficient ring like pyridine. A more viable route begins with a metalated 3-fluoropyridine.

    • Dissolve 3-fluoropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

    • Add a strong base such as n-butyllithium (n-BuLi) dropwise to deprotonate the C4 position, which is activated by the adjacent fluorine and nitrogen atoms.

    • After stirring for 1-2 hours, add a suitable acetylating agent, like N-methoxy-N-methylacetamide (Weinreb amide), to the solution to form 1-(3-fluoropyridin-4-yl)ethan-1-one.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and perform a standard aqueous workup followed by purification via column chromatography.

  • Step 2: Reduction to the Target Alcohol.

    • Dissolve the purified ketone from the previous step in methanol or ethanol at 0 °C.

    • Add a mild reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The use of NaBH₄ is a deliberate choice to selectively reduce the ketone without affecting the fluoropyridine ring.

    • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

    • Neutralize the reaction with dilute acid, remove the solvent under reduced pressure, and purify the resulting crude this compound by silica gel chromatography to achieve >99% purity.

The Art and Science of Crystal Growth

Growing a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size with well-defined faces and no internal fractures—is often the most challenging step.[2] The choice of solvent and technique is critical and often empirical.

Protocol 2: Screening for High-Quality Crystals

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, ethanol, water). An ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow the solvent to evaporate slowly over several days to weeks at a constant temperature. This is the most straightforward method and often yields high-quality crystals.[3]

  • Vapor Diffusion (Hanging or Sitting Drop):

    • Hanging Drop: Place a drop of the concentrated compound solution on a siliconized glass slide. Invert the slide over a well containing a "reservoir" solution of a solvent in which the compound is insoluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually lowers the solubility, inducing crystallization.

    • Sitting Drop: A similar principle, but the drop of the compound solution sits on a pedestal within the sealed well.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C). The gradual decrease in solubility can promote the growth of large, single crystals.

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, the process of probing its internal structure with X-rays can begin. SC-XRD is a non-destructive technique that provides detailed information about the atomic arrangement within the crystal.[4][5]

Fundamental Principles: Bragg's Law

X-ray diffraction is governed by the principle of constructive interference, described by Bragg's Law: nλ = 2d sin(θ) .[2]

  • λ is the wavelength of the incident X-rays.

  • d is the spacing between parallel planes of atoms in the crystal lattice.

  • θ is the angle of incidence at which constructive interference occurs.

  • n is an integer.

By precisely measuring the angles (θ) and intensities of the diffracted X-ray beams, one can deduce the lattice parameters (d-spacings) and the arrangement of atoms within the unit cell.[4]

Experimental Workflow for Data Acquisition

The workflow from crystal to diffraction data is a highly automated but conceptually critical process.

experimental_workflow cluster_prep Crystal Preparation cluster_xrd Diffractometer Operations cluster_process Data Processing crystal Select High-Quality Crystal mount Mount on Goniometer Head crystal->mount Using cryo-oil center Center Crystal in X-ray Beam mount->center unitcell Determine Unit Cell & Bravais Lattice center->unitcell Initial frames collect Full Data Collection (Sphere of Data) unitcell->collect Calculated strategy integrate Integrate Raw Images collect->integrate scale Scale & Merge Data integrate->scale Apply corrections hkl Generate Reflection File (hkl, I, σ(I)) scale->hkl

Diagram 1: Workflow for SC-XRD Data Collection.

Protocol 3: Data Collection Steps

  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen. This process vitrifies the crystal, preventing damage from the X-ray beam and improving data quality.[3]

  • Data Acquisition: The mounted crystal is placed on a diffractometer.[5]

    • The instrument, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector, rotates the crystal through a series of precise angles.[4]

    • A preliminary set of images is used to determine the unit cell dimensions and crystal system.

    • A full sphere of diffraction data is then collected to ensure data completeness and redundancy, which is crucial for accurate structure determination.

  • Data Reduction: The raw diffraction images are processed using specialized software. This involves integrating the intensity of each reflection spot, applying corrections (e.g., for Lorentz and polarization effects), and merging redundant measurements to produce a final reflection file.

Part III: Structure Solution, Refinement, and Validation

This phase transforms the processed diffraction data into a chemically meaningful three-dimensional atomic model.

Solving the Phase Problem

A key challenge in crystallography is the "phase problem." The diffraction experiment measures the intensities (related to the amplitude of the structure factor), but the phase information is lost.[6] For small molecules like this compound, Direct Methods are the standard solution. This technique uses statistical relationships between the intensities of strong reflections to directly calculate initial phase estimates, leading to a preliminary electron density map.[6]

Model Refinement: An Iterative Optimization

The initial model from Direct Methods is a good approximation but requires significant refinement. This is achieved through iterative cycles of least-squares refinement , where the atomic parameters (positional coordinates and displacement parameters) are adjusted to minimize the difference between the observed structure factors (|F_obs|) and the structure factors calculated from the model (|F_calc|).[6][7]

refinement_cycle cluster_refine Iterative Refinement Cycle initial_model Initial Model (Direct Methods) ls_refine Least-Squares Refinement (Adjust x, y, z, U) initial_model->ls_refine fourier Calculate Difference Map (Fo-Fc) ls_refine->fourier Calculate R-factors update Update Model (Add/Remove Atoms, Refine H, Anisotropics) fourier->update Identify missing atoms / errors update->ls_refine Start new cycle converged Convergence Met? update->converged converged->ls_refine No final_model Final Validated Model converged->final_model Yes

Diagram 2: The iterative cycle of crystallographic refinement.

Refinement Strategy:

  • Initial Refinement: All non-hydrogen atoms are located from the initial electron density map and refined isotropically (with spherical thermal displacement parameters).

  • Anisotropic Refinement: Refinement is switched to an anisotropic model, where thermal motion is described by ellipsoids. This is a more accurate representation of atomic vibrations.

  • Hydrogen Atom Location: Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate geometric constraints (e.g., AFIX instructions in SHELXL) to maintain ideal bond lengths and angles.[8]

  • Validation: The quality of the final model is assessed using several metrics.

Data Presentation and Validation Metrics

All quantitative crystallographic data should be summarized in a standardized table.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical formulaC₇H₈FNO
Formula weight141.14
Crystal systemMonoclinic (Example)
Space groupP2₁/c (Example)
a, b, c (Å)8.1, 7.2, 12.5 (Example Values)
α, β, γ (°)90, 109.5, 90 (Example Values)
Volume (ų)680.5 (Example)
Z (molecules/unit cell)4
Temperature (K)100(2)
Wavelength (Å)0.71073 (Mo Kα)
Reflections collected5800
Independent reflections1500
Final R1 [I > 2σ(I)] < 0.05
wR2 (all data) < 0.12
Goodness-of-fit (S) ~1.0

Key Validation Points:

  • R-factors (R1, wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

  • Goodness-of-Fit (S): Should be close to 1.0 for a good refinement.

  • Difference Electron Density Map: The final map should be largely featureless, indicating that all atoms have been correctly modeled.

Part IV: Structural Interpretation and Supramolecular Analysis

With a validated structure, the focus shifts to chemical interpretation.

  • Molecular Geometry: Analysis of intramolecular features such as bond lengths, bond angles, and torsion angles provides insight into the molecule's conformation in the solid state. For example, the orientation of the ethanol sidechain relative to the fluoropyridine ring can be precisely determined.

  • Intermolecular Interactions: This is often the most valuable information derived from a crystal structure. For this compound, one would expect a strong O-H···N hydrogen bond , where the hydroxyl group of one molecule donates its proton to the basic nitrogen atom of an adjacent pyridine ring. This is a classic, robust interaction that would likely be a primary driver of the crystal packing.

  • Weaker Interactions: Further analysis may reveal weaker but significant interactions, such as C-H···F contacts or potential π-π stacking between the pyridine rings, which collectively define the three-dimensional supramolecular architecture.

Conclusion

The crystal structure analysis of this compound, or any novel compound, is a multi-faceted process that bridges synthetic chemistry, physics, and advanced data analysis. By following a systematic workflow—from targeted synthesis and meticulous crystallization to rigorous data collection, refinement, and validation—researchers can unlock a wealth of structural information. This knowledge is not merely academic; it provides actionable insights that are fundamental to rational drug design, polymorphism screening, and the development of new materials with tailored solid-state properties.

References

A Technical Guide to the Solubility of 1-(3-Fluoropyridin-4-yl)ethanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of 1-(3-Fluoropyridin-4-yl)ethanol, a key heterocyclic building block in modern medicinal chemistry. For researchers, scientists, and drug development professionals, understanding the solubility of such intermediates is paramount for efficient synthesis, purification, and formulation. This document delves into the physicochemical properties of the title compound, the theoretical principles governing its dissolution, and the practical methodologies for its empirical determination. We present detailed, field-proven protocols for both thermodynamic and kinetic solubility assays, explain the causality behind experimental choices, and offer a predicted solubility profile in a range of common laboratory solvents. Furthermore, this guide touches upon advanced computational predictive models and discusses the direct implications of solubility on the drug discovery and development workflow.

Introduction to this compound

The incorporation of fluorine into drug candidates is a widely used strategy to modulate metabolic stability, potency, and physicochemical properties. Fluorinated pyridine scaffolds, in particular, are prevalent in a multitude of pharmacologically active agents. This compound (CAS: 87674-15-5) serves as a valuable chiral intermediate for the synthesis of these complex molecules.[1][2] Its solubility characteristics are not merely a physical data point but a critical parameter that dictates its handling, reactivity, and utility in downstream applications.

Chemical Structure and Physicochemical Properties

The structure of this compound features a confluence of functional groups that define its solubility behavior: a pyridine ring, which imparts basicity and aromatic character; a fluorine atom, a potent electron-withdrawing group that modulates the ring's pKa and increases polarity; and a secondary alcohol, which is a key hydrogen bond donor and acceptor.

PropertyValue / DescriptionSource
CAS Number 87674-15-5[1]
Molecular Formula C₇H₈FNO[2]
Molecular Weight 141.14 g/mol [2]
Appearance Likely a solid at room temperatureInferred from similar compounds
Key Features - Pyridine Nitrogen (Weakly Basic, H-bond acceptor) - Hydroxyl Group (H-bond donor & acceptor) - Fluorine Substituent (Increases polarity)N/A
Predicted pKa ~4-5 (for the pyridinium ion)Estimated based on substituted pyridines
Predicted LogP ~0.5 - 1.5Estimated from structure
The Critical Role of Solubility in Drug Development

Aqueous solubility is a fundamental property that influences a compound's journey from a laboratory curiosity to a viable drug. It directly impacts bioavailability, as only a dissolved drug can be absorbed across the intestinal membrane.[3][4] For an intermediate like this compound, solubility in organic solvents dictates the choice of reaction conditions, ease of purification via crystallization, and the ability to formulate solutions for biological screening. Poor solubility can create significant bottlenecks, increasing timelines and costs in the development cycle.[5]

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution. A negative Gibbs free energy, indicating a spontaneous process, depends on the balance between the enthalpy required to break the solute-solute and solvent-solvent interactions and the enthalpy gained from forming new solute-solvent interactions.

Key Influencing Factors
  • "Like Dissolves Like" : This principle is the cornerstone of solubility prediction. Polar solutes, like this compound, tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[6] The polarity of a solvent is a measure of its dipole moment.

  • Hydrogen Bonding : The hydroxyl group in this compound makes it both a hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., water, ethanol, methanol) are expected to be effective at solvating this molecule.

  • Impact of pH : As a weak base, the pyridine nitrogen can be protonated in acidic conditions. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[7][8] Therefore, the solubility of this compound in aqueous buffers will be highly pH-dependent, increasing significantly as the pH drops below its pKa.

  • Solid-State Properties : The physical form of the solid has a profound impact on its measured solubility. Amorphous solids lack a long-range ordered crystal lattice and are generally more soluble (though less stable) than their crystalline counterparts.[3] Different crystalline forms (polymorphs) of the same compound can also exhibit different solubilities.

Experimental Determination of Solubility

The question "What is the solubility?" must be refined to "Which solubility is relevant?".[3] For drug development, two types are primarily measured: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

This method is the gold standard for determining the true equilibrium solubility of a compound and is often required for regulatory purposes.[9] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Causality Behind the Method : The long incubation time (typically 24-72 hours) is crucial to ensure that the system reaches thermodynamic equilibrium, reflecting the most stable state.[9] The choice of phase separation (centrifugation vs. filtration) is also critical; filtration can sometimes lead to an underestimation of solubility due to compound adsorption onto the filter material, whereas centrifugation might result in an overestimation if fine particles remain in the supernatant.[3]

Protocol: Shake-Flask Solubility Determination

  • Preparation : Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, or an organic solvent) in a glass vial. The excess solid should be clearly visible.

  • Equilibration : Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a defined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[7]

  • Phase Separation : Separate the undissolved solid from the solution. This is typically achieved by centrifugation at high speed (e.g., >10,000 g for 15 minutes) or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification : Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase or solvent.

  • Analysis : Determine the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation : Back-calculate the original concentration in the saturated solution, accounting for any dilution factors. The experiment should be performed in triplicate.[9]

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add Excess Solid Compound B Add Known Volume of Solvent A->B C Seal and Agitate (24-72h, Constant Temp) B->C D Centrifuge or Filter C->D E Sample Supernatant D->E F Dilute Sample E->F G Quantify via HPLC/LC-MS F->G H H G->H Calculate Solubility (mg/mL or µM) G A Input: 3D Molecular Structure B Crystal Structure Prediction A->B C Solvated State Simulation A->C E ΔG sublimation B->E F ΔG hydration C->F D Physics-Based Engine (e.g., FEP+) G Output: Predicted Intrinsic Solubility D->G E->D F->D

References

A Guide to the Thermodynamic Stability of 1-(3-Fluoropyridin-4-yl)ethanol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Thermodynamic Stability in Pharmaceutical Development

In the landscape of modern drug discovery, the pyridine ring is a cornerstone scaffold, integral to the structure of numerous therapeutic agents.[1] Its derivatives are highly sought after in the pharmaceutical industry for their diverse biological activities and potential to modulate a wide range of molecular targets.[1][2] The introduction of a fluorine atom to the pyridine ring, as in the case of 1-(3-Fluoropyridin-4-yl)ethanol, can significantly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and bioavailability. However, for any drug candidate to progress successfully from discovery to a viable pharmaceutical product, a thorough understanding of its thermodynamic stability is paramount.

This technical guide provides an in-depth exploration of the methodologies used to assess the thermodynamic stability of this compound, a representative fluorinated pyridine derivative. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental and computational evaluation of this critical parameter. An unintended solid-form transformation of a drug substance late in development can lead to significant delays and financial setbacks. Therefore, a proactive and comprehensive assessment of thermodynamic stability is not merely a regulatory hurdle but a fundamental aspect of robust drug design and development.

I. Foundational Concepts: Understanding Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound refers to its tendency to exist in its lowest energy state under a given set of conditions. This is governed by the fundamental principles of thermodynamics, where the Gibbs free energy (G) of a system dictates its spontaneity and equilibrium. A system will always tend towards a state of lower Gibbs free energy.

For a solid-state pharmaceutical, this translates to the relative stability of its different crystalline forms, or polymorphs. Polymorphs are different crystal structures of the same chemical entity, and they can exhibit distinct physical properties, including solubility, melting point, and bioavailability. The most stable polymorph at a given temperature and pressure will have the lowest Gibbs free energy.

The key thermodynamic parameters that determine the relative stability of polymorphs are enthalpy (H) and entropy (S), as related by the Gibbs free energy equation:

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process.

  • ΔH is the change in enthalpy, representing the heat of reaction.

  • T is the absolute temperature.

  • ΔS is the change in entropy, a measure of the disorder or randomness of a system.

A comprehensive understanding of these parameters is essential for predicting how a compound like this compound will behave during manufacturing, storage, and administration.

II. Experimental Assessment of Thermodynamic Stability

Thermal analysis techniques are the cornerstone of experimentally determining the thermodynamic stability of a solid-state pharmaceutical. These methods measure the physical and chemical properties of a substance as a function of temperature. For this compound, the two most critical techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

A. Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as melting, crystallization, and solid-solid phase transitions.

Causality Behind Experimental Choices: By subjecting this compound to a controlled temperature program in a DSC instrument, we can identify its melting point, which is a key indicator of its purity and crystalline form. The presence of multiple melting peaks or other thermal events before the final melt can indicate the existence of different polymorphs or the presence of impurities. The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, provides quantitative information about the crystallinity of the sample.

Self-Validating Protocol for DSC Analysis of this compound:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, hermetically sealed aluminum pan. The use of a hermetic pan is crucial to prevent the loss of any volatile components during heating. An empty, sealed aluminum pan is used as the reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium, to ensure the accuracy of the measurements.

  • Experimental Conditions:

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected melting point (e.g., 250 °C). The final temperature should be chosen to ensure complete melting without causing decomposition.

    • Heating Rate: A typical heating rate of 10 °C/min is used. Slower heating rates can provide better resolution of thermal events, while faster rates can increase sensitivity.

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment and prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion.

Expected Data Presentation:

ParameterExpected Value for a Stable Crystalline FormInterpretation
Onset of MeltingSharp, well-definedIndicates a pure, crystalline material
Peak Melting TemperatureConsistent across batchesA key physical property for identification
Enthalpy of Fusion (ΔHfus)High, reproducible valueCorrelates with the degree of crystallinity
Other Thermal EventsAbsentPresence could indicate polymorphism or impurities
B. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and composition of a material, including its solvent and water content, and to identify the temperature at which decomposition occurs.

Causality Behind Experimental Choices: For this compound, TGA is essential to distinguish between mass loss due to the release of solvates or hydrates and mass loss due to thermal decomposition. This information is critical for understanding the compound's stability under different storage conditions and for developing appropriate drying procedures during manufacturing.

Self-Validating Protocol for TGA Analysis of this compound:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Experimental Conditions:

    • Temperature Range: Heat the sample from ambient temperature to a temperature well above its decomposition point (e.g., 400 °C).

    • Heating Rate: A heating rate of 10 °C/min is standard.

    • Purge Gas: Use an inert purge gas, such as nitrogen, to prevent oxidation.

  • Data Analysis: Analyze the TGA curve to identify the temperatures at which mass loss occurs and to quantify the amount of mass lost at each step.

Expected Data Presentation:

Temperature Range% Mass LossInterpretation
Ambient to ~120 °CMinimal (<1%)Indicates the absence of significant amounts of water or volatile solvents
> 200 °CSignificant, sharp decreaseOnset of thermal decomposition

Experimental Workflow Diagram:

experimental_workflow cluster_sample Sample: this compound cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Stability Assessment Compound Crystalline Solid DSC Differential Scanning Calorimetry (DSC) Compound->DSC TGA Thermogravimetric Analysis (TGA) Compound->TGA DSC_Data Melting Point Enthalpy of Fusion Polymorphic Transitions DSC->DSC_Data TGA_Data Decomposition Temperature Solvate/Hydrate Content TGA->TGA_Data Stability Thermodynamic Stability Profile DSC_Data->Stability TGA_Data->Stability

Caption: Experimental workflow for assessing thermodynamic stability.

III. Computational Prediction of Thermodynamic Stability

In addition to experimental techniques, computational chemistry offers a powerful and cost-effective approach for predicting the thermodynamic properties of small molecules.[3][4][5] These methods can provide valuable insights into the relative stabilities of different polymorphs and can help guide experimental studies.

A. Quantum Mechanical (QM) Calculations

Ab initio quantum mechanics methods can be used to calculate the enthalpy of formation and entropy of a molecule from first principles.[3] While computationally intensive, these methods can provide highly accurate predictions of thermodynamic properties.[5][6]

Causality Behind Methodological Choices: By calculating the total electronic energy of this compound in its gas phase, we can derive its enthalpy of formation. Furthermore, by performing vibrational frequency calculations, we can determine its entropy. These calculated values can then be used to predict the spontaneity of reactions involving the molecule and to assess its intrinsic thermodynamic stability.

Workflow for Computational Stability Prediction:

computational_workflow Input 3D Structure of This compound Geometry_Opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) Input->Geometry_Opt Freq_Calc Frequency Calculation Geometry_Opt->Freq_Calc Energy_Calc Single Point Energy Calculation (Higher Level of Theory) Geometry_Opt->Energy_Calc Thermo_Data Thermodynamic Data: Enthalpy (H) Entropy (S) Gibbs Free Energy (G) Freq_Calc->Thermo_Data Energy_Calc->Thermo_Data Stability_Pred Predicted Thermodynamic Stability Thermo_Data->Stability_Pred

References

A Technical Guide to Site-Selective Fluorination of Pyridine Rings: Strategies and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Pyridines

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Among the heterocyclic cores prevalent in pharmaceuticals, the pyridine ring is ubiquitous. Consequently, the development of methods for the precise, site-selective fluorination of pyridines is of paramount importance for accelerating drug discovery and enabling the synthesis of novel chemical entities.[4][5]

This guide provides an in-depth analysis of the core strategies for achieving site-selective fluorination of pyridine rings. We will delve into the mechanistic underpinnings of various methodologies, offer field-proven insights into experimental choices, and provide detailed protocols for key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to navigate the challenges and leverage the opportunities presented by this critical area of synthetic chemistry.

The Electronic Challenge of Pyridine Fluorination

The pyridine ring presents a significant challenge for selective C-H functionalization. Its electron-deficient nature, a result of the electronegative nitrogen atom, deactivates the ring towards electrophilic attack. This deactivation is most pronounced at the C2 (ortho) and C4 (para) positions. Conversely, nucleophilic attack is favored at these positions, but only after activation of the ring. The C3 (meta) position is the most electron-rich C-H bond but is often the least reactive towards many functionalization reactions. Achieving predictable and high-yielding site-selectivity is therefore a non-trivial synthetic problem.

Caption: Electronic landscape of the pyridine ring, dictating regioselectivity.

Ortho-Selective C-H Fluorination: A Paradigm Shift with Silver(II) Fluoride

A significant breakthrough in pyridine fluorination was the development of a method for direct C-H fluorination at the position adjacent to the nitrogen atom (C2).[6][7] This approach, pioneered by Hartwig and colleagues, utilizes commercially available silver(II) fluoride (AgF₂) and offers exceptional site-selectivity.[7][8]

Causality and Mechanism

The reaction's success is rooted in a mechanism inspired by the classic Chichibabin amination reaction.[6][7] It is proposed that the reaction is initiated by the coordination of the basic pyridine nitrogen to the silver(II) center. This coordination event activates the pyridine ring, facilitating a selective C-H bond functionalization at the C2 position. The reaction proceeds at ambient temperature, often within an hour, and is notable for its safety and broad applicability.[6][7]

Hartwig_Fluorination cluster_main Ortho-Fluorination Mechanism Pyridine Pyridine Substrate Coordination Coordination Complex [Pyridine-AgF₂] Pyridine->Coordination Coordination AgF2 AgF₂ AgF2->Coordination Fluorination C-H Activation & C-F Bond Formation Coordination->Fluorination Selective C2 Attack Product 2-Fluoropyridine Fluorination->Product Byproduct AgF + HF Fluorination->Byproduct

Caption: Proposed mechanism for AgF₂-mediated ortho-fluorination of pyridines.

Application in Late-Stage Functionalization

The mild conditions and high functional group tolerance of the AgF₂ method make it exceptionally well-suited for the late-stage fluorination of complex molecules, a critical step in drug discovery programs.[1][4][9] Furthermore, the resulting 2-fluoropyridine products are valuable synthetic intermediates. The newly installed fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a diverse array of functionalities at the C2 position.[4][8][9] This tandem C-H fluorination/SNAr sequence provides a powerful platform for rapid structure-activity relationship (SAR) studies.[4]

LSF_Workflow cluster_workflow Late-Stage Functionalization Workflow Start Complex Pyridine-Containing Molecule (e.g., Drug Lead) Step1 C-H Fluorination (AgF₂, MeCN, RT) Start->Step1 Intermediate 2-Fluoropyridine Derivative Step1->Intermediate Step2 SNAr Reaction (Various Nucleophiles: R-OH, R-NH₂, R-SH) Intermediate->Step2 End Library of Diversified Analogues for SAR Studies Step2->End Zincke_Strategy cluster_zincke Meta-Fluorination via Zincke Imines Pyridine Pyridine Activation Activation to Zincke Salt Pyridine->Activation RingOpening Ring Opening Activation->RingOpening ZinckeImine Acyclic Zincke Imine RingOpening->ZinckeImine Fluorination Electrophilic Fluorination (e.g., Selectfluor®) ZinckeImine->Fluorination FluorinatedImine Fluorinated Imine Fluorination->FluorinatedImine RingClosing Ring Closing FluorinatedImine->RingClosing Product 3-Fluoropyridine RingClosing->Product

References

A Technical Guide to the Catalytic Hydrogenation of Fluoropyridines: Strategies for Accessing Fluorinated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Fluorinated piperidines represent a cornerstone structural motif in modern medicinal chemistry, combining the conformational benefits of the piperidine scaffold with the unique physicochemical properties imparted by fluorine. The direct hydrogenation of abundant and commercially available fluoropyridines offers the most atom-economical and elegant route to these high-value saturated heterocycles. However, this transformation is fraught with challenges, primarily the propensity for undesired hydrodefluorination (HDF) and catalyst inhibition by the basic nitrogen atom. This guide provides an in-depth analysis of field-proven catalytic strategies to overcome these hurdles. We will explore the mechanistic nuances and practical applications of leading heterogeneous and homogeneous catalytic systems, with a focus on explaining the causality behind experimental design to ensure robust and selective synthesis. Detailed protocols, comparative data, and workflow diagrams are provided to empower researchers in drug development to confidently implement these powerful synthetic tools.

Section 1: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is the most prevalent nitrogen-containing heterocycle in pharmaceuticals, with 59% of all small-molecule drugs approved by the FDA containing at least one N-heterocycle.[1] Simultaneously, nearly a quarter of all commercialized small-molecule drugs feature at least one fluorine atom.[2] The deliberate incorporation of fluorine into drug candidates is a widely employed strategy to fine-tune critical molecular properties.[1][3]

Key benefits of fluorination include:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen, which can be critical for optimizing drug-receptor interactions and oral absorption.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]

  • Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross lipid membranes, improving cell permeability and bioavailability.[3]

  • Conformational Control: The fluorine atom's preference for a gauche orientation can be leveraged to lock the piperidine ring into a specific, biologically active conformation.[1][2]

Given these advantages, the development of efficient and scalable methods to synthesize fluorinated piperidines is of paramount importance. The catalytic hydrogenation of readily available fluoropyridine precursors stands out as a superior retrosynthetic strategy compared to multi-step approaches involving late-stage fluorination.[1][2][4]

Section 2: The Core Synthetic Challenge: Overcoming Aromaticity and Hydrodefluorination

The direct hydrogenation of fluoropyridines presents a dual challenge. First, the inherent aromatic stability of the pyridine ring requires potent catalytic systems for reduction.[5][6] Second, and more critically, the desired hydrogenation pathway is in direct competition with the undesired hydrodefluorination (HDF) pathway, which cleaves the C-F bond to yield non-fluorinated piperidines.[2][7]

Furthermore, the lone pair of electrons on the pyridine nitrogen can act as a ligand, binding to the metal catalyst's active site and causing inhibition or "poisoning," which reduces catalytic activity.[5][8] An effective catalytic system must therefore be highly active, suppress C-F bond cleavage, and overcome catalyst poisoning.

cluster_0 Hydrogenation of Fluoropyridine FP Fluoropyridine H2 + 3 H₂ Cat Catalyst Desired Fluorinated Piperidine (Desired Product) Cat->Desired Hydrogenation (Selective Pathway) Undesired Piperidine + HF (Hydrodefluorination) Cat->Undesired HDF (Competing Pathway)

Caption: Core challenge in fluoropyridine reduction.

Section 3: Heterogeneous Catalysis: A Robust and Scalable Approach

Heterogeneous catalysts are highly valued in process chemistry for their ease of handling, recovery, and scalability. For fluoropyridine hydrogenation, a breakthrough strategy involves the use of a specific palladium catalyst in conjunction with a strong Brønsted acid.[1][2]

The Critical Role of Brønsted Acid Activation

Initial studies revealed that many common heterogeneous catalysts, such as Pd/C or PtO₂, are either inactive or lead predominantly to HDF.[2][9] The key insight was that protonating the fluoropyridine substrate with a strong acid like hydrochloric acid (HCl) dramatically alters the reaction outcome.[1][2][10]

This acid activation serves two primary functions:

  • Electronic Activation: Protonation of the pyridine nitrogen withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic attack by hydride species from the catalyst surface and thus accelerating the desired hydrogenation.

  • Suppression of HDF and Catalyst Poisoning: By engaging the nitrogen's lone pair, protonation prevents it from poisoning the catalyst's metal surface. This also appears to electronically disfavor the C-F bond cleavage pathway.[1][2] Omitting the acid results in significantly diminished conversion and a predominance of the defluorinated side product.[1]

The combination of 20 wt% Pd(OH)₂ on carbon (Pearlman's catalyst) with aqueous HCl in methanol has proven to be a simple, robust, and highly effective system for this transformation.[1][2] This method displays excellent chemoselectivity, capable of reducing the fluoropyridine ring while leaving other aromatic systems, such as benzene rings, intact.[2]

Catalyst Performance Comparison

The choice of catalyst is non-trivial, as demonstrated by the hydrogenation of 3-fluoropyridine.

CatalystAdditiveSolventYield (3-Fluoropiperidine)Yield (Piperidine - HDF)Reference
20% Pd(OH)₂/C aq. HCl MeOH High Trace [1][2]
10% Pd/Caq. HClMeOHLowModerate[2]
PtO₂aq. HClMeOHLowLow[2]
5% Rh/Caq. HClMeOHTraceTrace[2]
20% Pd(OH)₂/CNoneMeOHLowHigh [1][2]

General Experimental Workflow

Caption: Workflow for heterogeneous hydrogenation.

Detailed Protocol 1: Heterogeneous Hydrogenation of 3-Fluoropyridine

This protocol is adapted from the procedure reported by Glorius and coworkers.[2][11]

  • Reactor Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add 3-fluoropyridine (1.0 mmol, 1.0 equiv).

  • Catalyst and Solvent Addition: Add 20 wt% Pd(OH)₂/C (10 mol %) and methanol (3.0 mL).

  • Acidification: Add a 4 M solution of HCl in H₂O (1.2 mmol, 1.2 equiv) to the suspension.

  • Hydrogenation: Seal the autoclave, purge it three times with H₂ gas, and then pressurize to 50 bar of H₂.

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours.

  • Workup: Carefully vent the autoclave. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional methanol.

  • Isolation: The resulting filtrate contains the 3-fluoropiperidine hydrochloride salt. For volatile products, it is often advantageous to perform an in situ protection step. Add a base (e.g., triethylamine, 2.5 equiv) followed by an acylating agent like benzyl chloroformate (Cbz-Cl, 1.2 equiv) and stir for 12 hours.

  • Purification: After standard aqueous workup, purify the protected product by flash column chromatography to yield the pure Cbz-protected 3-fluoropiperidine.

Section 4: Homogeneous Catalysis: Precision and Stereocontrol

While heterogeneous methods offer robustness, homogeneous catalysis provides unique opportunities for precision and the development of asymmetric transformations. A key challenge, catalyst poisoning, has been ingeniously circumvented by a "dearomatization-hydrogenation" (DAH) strategy.[7][8]

The Dearomatization-Hydrogenation (DAH) Strategy

This one-pot process, pioneered by the Glorius group, uses a rhodium-N-heterocyclic carbene (NHC) catalyst in the presence of pinacol borane (HBpin) to first break the aromaticity of the fluoropyridine.[7][8] The resulting, non-aromatic diene intermediates are then readily hydrogenated in the same pot.[7]

Key Advantages:

  • Avoids Catalyst Poisoning: By first reacting the fluoropyridine with HBpin, the substrate is transformed into a species that does not inhibit the catalyst, enabling smooth hydrogenation.[7][8]

  • High Diastereoselectivity: This method produces all-cis-(multi)fluorinated piperidines with exceptional diastereoselectivity.[7]

Primary Limitation:

  • Functional Group Incompatibility: The use of the hydridic reagent HBpin precludes the use of substrates with polar or protic functional groups such as alcohols, free amines, amides, or esters.[2]

cluster_DAH Dearomatization-Hydrogenation (DAH) Cycle FP Fluoropyridine Diene Diene Intermediate FP->Diene Dearomatization Rh_cat [Rh]-Catalyst HBpin + HBpin H2 + H₂ Product all-cis- Fluoropiperidine Diene->Product Hydrogenation

Caption: Simplified DAH process workflow.

Detailed Protocol 2: Rhodium-Catalyzed DAH of 3,5-Difluoropyridine

This protocol is adapted from the procedure reported by Glorius and coworkers.[7]

  • Reactor Preparation: In a glovebox, add the rhodium-NHC catalyst ([Rh(COD)(SIMes)]BF₄, 5 mol %) and molecular sieves (4 Å) to an oven-dried Schlenk tube equipped with a stir bar.

  • Reagent Addition: Add 3,5-difluoropyridine (0.5 mmol, 1.0 equiv) and anhydrous THF (1.0 mL).

  • Dearomatization Agent: Add pinacol borane (HBpin, 1.5 mmol, 3.0 equiv) dropwise at room temperature.

  • Hydrogenation: The Schlenk tube is placed in a high-pressure autoclave. Purge the system three times with H₂ and then pressurize to 50 bar of H₂.

  • Reaction: Stir the mixture at 50 °C for 24 hours.

  • Workup and Protection: After cooling and venting, quench the reaction with MeOH. To facilitate isolation, add trifluoroacetic anhydride (TFAA, 1.0 mmol, 2.0 equiv) to trap the volatile piperidine product.

  • Purification: After concentration, the residue is purified by flash column chromatography to yield the TFA-protected cis-3,5-difluoropiperidine.

Iridium-Catalyzed Ionic Hydrogenation

Recent advances have demonstrated that Iridium(III) catalysts can perform ionic hydrogenation of pyridines with exceptional functional group tolerance.[6][12] These systems can reduce pyridines while leaving highly sensitive groups like nitro, azido, bromo, and alkyne functionalities intact, significantly expanding the accessible chemical space for complex fluorinated piperidines.[6][12]

Section 5: Achieving Stereoselectivity

Control over the stereochemical outcome of the hydrogenation is critical for producing specific, biologically active isomers.

  • Diastereoselectivity: The heterogeneous Pd(OH)₂/C method consistently delivers the cis-piperidine isomer, where the hydrogen atoms add to the same face of the ring.[1][2] The homogeneous Rh-DAH process provides even higher stereocontrol, yielding all-cis substituted products.[7]

  • Enantioselectivity: Accessing enantioenriched fluorinated piperidines can be achieved through a chiral auxiliary-based strategy. A chiral oxazolidine can be attached to the fluoropyridine precursor, directing a diastereoselective hydrogenation. Subsequent cleavage of the auxiliary reveals the desired enantioenriched fluorinated piperidine.[1][2]

cluster_enantio Enantioselective Strategy via Chiral Auxiliary start Fluoropyridine + Chiral Auxiliary step1 Diastereoselective Hydrogenation (e.g., Pd(OH)₂/C, H₂) start->step1 step2 Auxiliary Cleavage step1->step2 end Enantioenriched Fluoropiperidine step2->end

Caption: Chiral auxiliary strategy workflow.

Section 6: Summary and Outlook

The hydrogenation of fluoropyridines is a powerful and direct method for synthesizing fluorinated piperidines. The choice between a heterogeneous or homogeneous approach depends largely on the substrate's functional group compatibility and the desired stereochemical outcome.

FeatureHeterogeneous (Pd(OH)₂/C + Acid)Homogeneous (Rh-DAH)
Key Advantage Robust, scalable, good FG toleranceExcellent diastereoselectivity (all-cis)
Catalyst 20% Pd(OH)₂/CRhodium-NHC Complex
Key Reagent Strong Brønsted Acid (e.g., HCl)Pinacol Borane (HBpin)
Stereoselectivity cis-selectiveall-cis-selective
Functional Group Tolerance Good (tolerates esters, amides, ethers)Poor (incompatible with protic/polar FGs)
Primary Application General synthesis of cis-fluoropiperidinesPrecision synthesis of all-cis isomers

The field continues to evolve, with ongoing research focused on developing more active and selective catalysts, particularly for the direct asymmetric hydrogenation of fluoropyridines without the need for activating agents or auxiliaries. The emergence of highly robust iridium catalysts also promises to expand the scope of this transformation to increasingly complex and sensitive molecular architectures, further solidifying the role of fluorinated piperidines in the future of drug discovery.

Section 7: References

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. --INVALID-LINK--

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Center for Biotechnology Information. --INVALID-LINK--

  • Kuang, Y., et al. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry, 20(7), 1435-1453. --INVALID-LINK--

  • Xiao, J., et al. (2021). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. --INVALID-LINK--

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). (PDF) Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ResearchGate. --INVALID-LINK--

  • Glorius, F. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Research. --INVALID-LINK--

  • Reddy, K. H. V., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1841-1846. --INVALID-LINK--

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster News. --INVALID-LINK--

  • Burianov, V. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Preventing Defluorination in Reactions with Fluoropyridines. BenchChem. --INVALID-LINK--

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264–271. --INVALID-LINK--

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. --INVALID-LINK--

  • Ohgomori, Y., et al. (2022). Regioselective Transfer Hydrogenative Defluorination of Polyfluoroarenes Catalyzed by Bifunctional Azairidacycle. Molecules, 27(13), 3992. --INVALID-LINK--

  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. eScholarship@McGill. --INVALID-LINK--

  • Nairoukh, Z., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. ResearchGate. --INVALID-LINK--

  • Wang, D. (2013). RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. The University of Liverpool Repository. --INVALID-LINK--

  • Despois, A., & Cramer, N. (2025). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. --INVALID-LINK--

  • Pal, S., & Giri, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Wang, F., et al. (2025). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. ResearchGate. --INVALID-LINK--

  • Chien, C. H., et al. (2003). Scheme 1. Possible Mechanisms for the Defluorination of 2-Fluoropyridine by Cp2ZrCb/Red-Al. ResearchGate. --INVALID-LINK--

  • Van Arnum, P. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. --INVALID-LINK--

  • Wang, H., et al. (2015). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Dalton Transactions, 44(40), 17694-17704. --INVALID-LINK--

  • Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. --INVALID-LINK--

  • Pal, S., & Giri, G. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(39), 9948-9975. --INVALID-LINK--

References

Methodological & Application

The Strategic Application of 1-(3-Fluoropyridin-4-yl)ethanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered pKa—offer a powerful tool for optimizing lead compounds. Within this context, 1-(3-Fluoropyridin-4-yl)ethanol emerges as a particularly valuable building block. Its structure, featuring a fluorinated pyridine ring and a chiral secondary alcohol, presents a versatile platform for the synthesis of a diverse array of bioactive molecules, most notably in the realm of kinase inhibitors. This guide provides an in-depth exploration of the synthesis, applications, and strategic considerations for utilizing this compound in medicinal chemistry programs.

The Significance of the this compound Scaffold

The this compound moiety is a "privileged scaffold" in medicinal chemistry due to the synergistic combination of its structural features. The fluorine atom at the 3-position of the pyridine ring can significantly influence the electronic properties of the aromatic system, potentially enhancing interactions with biological targets. Furthermore, the chiral secondary alcohol provides a crucial anchor for hydrogen bonding and a versatile handle for further chemical modifications.

The chiral nature of this building block is of paramount importance in the development of enantiomerically pure drugs, which is critical for ensuring target specificity and minimizing off-target effects and associated toxicities.[1][2] The (R)- and (S)-enantiomers of pyridyl ethanols can exhibit markedly different biological activities, making their stereocontrolled synthesis a key aspect of their application.[3]

Synthetic Strategies and Protocols

The synthesis of this compound can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and the need for enantiomeric purity. Two primary retrosynthetic disconnections are considered: one involving the formation of the carbon-carbon bond of the ethanol side chain, and the other focusing on the reduction of a corresponding ketone.

Retrosynthetic Analysis

G This compound This compound 3-Fluoro-4-acetylpyridine 3-Fluoro-4-acetylpyridine This compound->3-Fluoro-4-acetylpyridine Reduction 3-Fluoropyridine-4-carboxaldehyde 3-Fluoropyridine-4-carboxaldehyde This compound->3-Fluoropyridine-4-carboxaldehyde Grignard Addition

Caption: Key retrosynthetic pathways for this compound.

Protocol 1: Synthesis via Reduction of 3-Fluoro-4-acetylpyridine

This is often the more straightforward approach, relying on the reduction of a commercially available or readily synthesized ketone precursor.

Step 1: Synthesis of 3-Fluoro-4-acetylpyridine (if not commercially available)

A common method for the synthesis of acetylpyridines involves the reaction of a pyridine derivative with an acetylating agent. For instance, a multi-step synthesis starting from 3-fluoropyridine could be employed, potentially involving N-oxidation to activate the pyridine ring for subsequent functionalization at the 4-position.[4]

Step 2: Reduction to this compound

The reduction of the ketone to the secondary alcohol can be achieved using a variety of reducing agents. For a racemic product, sodium borohydride is a mild and effective choice.

Detailed Protocol:

  • Dissolution: In a round-bottom flask, dissolve 3-fluoro-4-acetylpyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to afford this compound.

For Enantioselective Synthesis:

To obtain a specific enantiomer, an asymmetric reduction is necessary. This can be achieved using chiral reducing agents or, more commonly, through biocatalytic reduction. The use of recombinant E. coli whole cells expressing a carbonyl reductase can provide high enantiomeric excess (>99% ee) for the desired (R)- or (S)-alcohol.

Protocol 2: Synthesis via Grignard Reaction

This method involves the addition of a methyl Grignard reagent to 3-fluoropyridine-4-carboxaldehyde.

Step 1: Synthesis of 3-Fluoropyridine-4-carboxaldehyde

This aldehyde can be prepared from a suitable precursor, such as methyl 3-fluoropyridine-4-carboxylate, via reduction.[5]

Detailed Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare methylmagnesium bromide (CH₃MgBr) from magnesium turnings and methyl bromide in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Aldehyde Solution: In a separate flask, dissolve 3-fluoropyridine-4-carboxaldehyde (1.0 eq) in anhydrous THF.

  • Grignard Addition: Cool the aldehyde solution to 0 °C and slowly add the prepared Grignard reagent (1.1 eq) via a syringe or dropping funnel.

  • Reaction and Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Follow the extraction and purification procedures as described in Protocol 1.

Application in Kinase Inhibitor Synthesis: A Case Study

The this compound scaffold is particularly well-suited for the synthesis of kinase inhibitors. The pyridine ring can act as a hinge-binding motif, while the chiral ethanol side chain can be further functionalized to interact with other regions of the ATP-binding pocket or the solvent-exposed surface.

A common synthetic strategy involves a two-pronged approach:

  • Modification of the Pyridine Core: The pyridine ring can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce diverse aryl, heteroaryl, or alkyl groups.[6]

  • Functionalization of the Ethanol Side Chain: The primary alcohol of the ethanol group can be modified through various reactions, including etherification, esterification, or conversion to an amine, to introduce additional pharmacophoric features that can enhance potency and selectivity.[6]

Illustrative Synthetic Workflow:

G A This compound B Etherification/Esterification of Hydroxyl Group A->B C Functionalized Intermediate B->C D Cross-Coupling at Pyridine Ring C->D E Final Kinase Inhibitor Candidate D->E

References

The Strategic Utility of 1-(3-Fluoropyridin-4-yl)ethanol in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Prominence of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug design to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2] The 3-fluoropyridine scaffold, in particular, has emerged as a privileged motif in a variety of therapeutic agents, most notably in the development of targeted kinase inhibitors for oncology and autoimmune diseases.[3][4] 1-(3-Fluoropyridin-4-yl)ethanol is a key building block that provides a versatile platform for introducing this valuable pharmacophore into complex molecular architectures. Its secondary alcohol functionality serves as a convenient handle for a range of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This guide provides detailed application notes and protocols for the effective utilization of this compound as a synthetic building block.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its successful application in multi-step syntheses.

PropertyValueSource
CAS Number 87674-15-5ChemicalBook
Molecular Formula C₇H₈FNOPubChem
Molecular Weight 141.14 g/mol PubChem
Appearance Off-white to yellow solidCommercial Suppliers
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.General Chemical Knowledge

Synthetic Applications and Protocols

This compound is a versatile precursor for a variety of chemical transformations. The following protocols detail key reactions for the derivatization of this building block, with an emphasis on transformations relevant to the synthesis of kinase inhibitors and other biologically active molecules.

Ether Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[5][6] This reaction is particularly useful for attaching the 3-fluoropyridin-4-yl-ethyl moiety to a variety of molecular scaffolds.

Protocol: Synthesis of a Generic Aryl Ether Derivative

This protocol describes a general procedure for the O-alkylation of a phenolic substrate using this compound. The alcohol is first converted to a more reactive leaving group (e.g., a tosylate or mesylate) before reacting with the phenoxide.

Step 1: Activation of the Hydroxyl Group (Tosylation)

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tosylate. This intermediate is often used in the next step without further purification.

Step 2: Nucleophilic Substitution with a Phenol

  • To a solution of the desired phenol (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, 0.3 M) under a nitrogen atmosphere, add a strong base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Add a solution of the tosylated this compound from Step 1 (1.0 eq) in DMF to the phenoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ether.

Causality Behind Experimental Choices:

  • Activation of the hydroxyl group: The hydroxyl group is a poor leaving group. Conversion to a tosylate or mesylate transforms it into an excellent leaving group, facilitating the subsequent Sₙ2 reaction.

  • Choice of base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phenol to form the reactive phenoxide nucleophile.

  • Solvent: DMF is a polar aprotic solvent that is well-suited for Sₙ2 reactions as it solvates the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

Diagram of Williamson Ether Synthesis Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Substitution Alcohol This compound TosCl p-Toluenesulfonyl Chloride Triethylamine, DCM Alcohol->TosCl Reaction Tosylate Activated Tosylate Intermediate TosCl->Tosylate Product Phenol Phenolic Substrate Base Sodium Hydride, DMF Tosylate->Base Reacts with Phenol->Base Deprotonation Ether Target Ether Product Base->Ether Nucleophilic Attack

Caption: Workflow for Williamson ether synthesis.

Stereoinvertive Esterification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, with inversion of stereochemistry.[7][8] This is particularly valuable in medicinal chemistry for accessing specific stereoisomers of a target molecule.

Protocol: Synthesis of an Inverted Ester

This protocol provides a general procedure for the esterification of this compound with a carboxylic acid under Mitsunobu conditions.

  • To a solution of this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C under a nitrogen atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazine byproduct.

Causality Behind Experimental Choices:

  • Reagents: The combination of triphenylphosphine and an azodicarboxylate (DEAD or DIAD) forms a key phosphonium salt intermediate in situ. This intermediate activates the alcohol, making it susceptible to nucleophilic attack by the carboxylate.

  • Stereochemistry: The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of the stereocenter at the alcohol carbon.

  • Solvent: THF is a common solvent for the Mitsunobu reaction as it is relatively non-polar and aprotic, and it effectively dissolves the reagents.

Diagram of the Mitsunobu Reaction

G Alcohol This compound Reagents PPh3, DEAD/DIAD THF Alcohol->Reagents Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylic_Acid->Reagents Intermediate Oxyphosphonium Intermediate Reagents->Intermediate Activation Ester Inverted Ester Product Intermediate->Ester SN2 Attack by R-COO-

Caption: Key steps in the Mitsunobu reaction.

Oxidation to 3-Fluoro-4-acetylpyridine

Oxidation of the secondary alcohol of this compound provides the corresponding ketone, 3-fluoro-4-acetylpyridine. This ketone is a valuable intermediate for further functionalization, such as in the synthesis of pyrazole-containing kinase inhibitors.

Protocol: Swern Oxidation

The Swern oxidation is a mild and efficient method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.3 M) at -78 °C under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO, 3.0 eq) dropwise. Stir the mixture for 15 minutes.

  • Add a solution of this compound (1.0 eq) in DCM dropwise to the activated DMSO solution, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Add triethylamine (5.0 eq) dropwise and allow the reaction to warm to room temperature over 1-2 hours.

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-fluoro-4-acetylpyridine.

Causality Behind Experimental Choices:

  • Mild Conditions: The Swern oxidation is performed at low temperatures, which makes it compatible with a wide range of functional groups and helps to prevent over-oxidation or side reactions.

  • Reagents: Oxalyl chloride activates DMSO to form the electrophilic sulfur species that reacts with the alcohol. Triethylamine is a non-nucleophilic base used to deprotonate the intermediate and promote the elimination reaction that forms the ketone.

Diagram of the Oxidation and Subsequent Pyrazole Synthesis

G cluster_0 Oxidation cluster_1 Pyrazole Formation Alcohol This compound Oxidation Swern Oxidation Alcohol->Oxidation Ketone 3-Fluoro-4-acetylpyridine Oxidation->Ketone Reagents Dimethylformamide dimethyl acetal, Hydrazine Ketone->Reagents Pyrazole Fluoropyridinyl-pyrazole Intermediate Reagents->Pyrazole

Caption: Synthesis of a key pyrazole intermediate.

Application in Kinase Inhibitor Synthesis: A Conceptual Workflow

The derivatives of this compound are valuable intermediates in the synthesis of various kinase inhibitors, including those targeting Janus kinases (JAK), Spleen Tyrosine Kinase (Syk), and Rho-associated coiled-coil containing protein kinase (ROCK).[9][10][11] The following diagram illustrates a conceptual workflow for the incorporation of the 3-fluoropyridin-4-yl-ethyl ether moiety into a generic kinase inhibitor scaffold.

G Start This compound Etherification Williamson Ether Synthesis (Protocol 1) Start->Etherification Intermediate Fluoropyridinyl-ethyl Ether Intermediate Etherification->Intermediate Coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate->Coupling Final_Product Final Kinase Inhibitor Coupling->Final_Product Core Kinase Inhibitor Core Scaffold Core->Coupling

Caption: Conceptual workflow for kinase inhibitor synthesis.

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its utility stems from the presence of the desirable 3-fluoropyridine moiety and a readily transformable secondary alcohol. The protocols outlined in this guide provide a solid foundation for researchers to effectively incorporate this valuable scaffold into their drug discovery programs, paving the way for the development of novel and potent therapeutic agents.

References

Application Note & Experimental Protocol: Versatile Synthetic Strategies for the Derivatization of 1-(3-Fluoropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3][4][5] 1-(3-Fluoropyridin-4-yl)ethanol is a valuable and versatile building block, presenting multiple reaction sites for chemical modification. This guide provides a comprehensive overview of robust experimental protocols for the synthesis of diverse derivatives from this starting material. We delve into the rationale behind key procedural steps, offering detailed methodologies for oxidation, derivatization of the hydroxyl group, and advanced palladium-catalyzed cross-coupling reactions on the pyridine core.

Introduction: The Strategic Value of this compound

Fluorinated pyridine moieties are prevalent in a wide array of pharmaceuticals due to the unique electronic properties conferred by the fluorine atom.[3] Its high electronegativity can modulate the pKa of the pyridine nitrogen, influence molecular conformation, and create favorable interactions with biological targets.[1][4][5] this compound serves as an ideal starting point for library synthesis because it offers three primary vectors for diversification:

  • The Secondary Alcohol: This functional group can be readily oxidized to a ketone or converted into ethers and esters.

  • The Fluorine Substituent: While often retained for its beneficial properties, it can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions under specific conditions.[6]

  • The Pyridine Ring: The C-H bonds and the fluorine itself can be targets for functionalization via modern cross-coupling methodologies, enabling the introduction of aryl, heteroaryl, and amino groups.

This document outlines field-proven protocols to exploit these reactive sites, enabling the rapid generation of novel chemical entities for screening and lead optimization.

General Synthetic Workflow

The derivatization strategy can be visualized as a series of independent or sequential modifications, starting from the central scaffold.

G cluster_start Starting Material cluster_mods Primary Modifications cluster_ring_mods Pyridine Ring Functionalization SM This compound Ketone Oxidation (Ketone Synthesis) SM->Ketone Ether Etherification (O-Alkylation) SM->Ether Ester Esterification (O-Acylation) SM->Ester Suzuki Suzuki Coupling (C-C Bond Formation) SM->Suzuki Requires prior iodination/bromination or direct coupling Buchwald Buchwald-Hartwig (C-N Bond Formation) SM->Buchwald Requires prior iodination/bromination or direct coupling SNAr SNAr (C-Nucleophile Bond Formation) SM->SNAr Requires prior iodination/bromination or direct coupling Ketone->Suzuki Sequential Modification Ketone->Buchwald Sequential Modification Ketone->SNAr Sequential Modification Ether->Suzuki Sequential Modification Ether->Buchwald Sequential Modification Ether->SNAr Sequential Modification Ester->Suzuki Sequential Modification Ester->Buchwald Sequential Modification Ester->SNAr Sequential Modification

Figure 1: General derivatization pathways from this compound.

Protocol I: Oxidation to 1-(3-Fluoropyridin-4-yl)ethanone

Principle: The conversion of the secondary alcohol to a ketone is a foundational step, creating an electrophilic center for further reactions like reductive amination or Wittig reactions. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its mild conditions, high efficiency, and compatibility with the nitrogen-containing heterocycle.

Materials and Reagents:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of DMP: Add Dess-Martin periodinane (1.2 eq) portion-wise over 10-15 minutes. Causality Note: Slow addition helps to control the initial exotherm and prevent potential side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C. Quench by slowly adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution. Stir vigorously for 20-30 minutes until the layers are clear. Trustworthiness Note: This step neutralizes acidic byproducts and reduces excess DMP, which is crucial for a clean extraction.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol II: Derivatization of the Hydroxyl Group

A. O-Alkylation via Williamson Ether Synthesis

Principle: This protocol forms an ether linkage by deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[7][8]

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere, add NaH (1.5 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum.

  • Solvent Addition: Add anhydrous THF. Cool the suspension to 0 °C.

  • Alkoxide Formation: Slowly add a solution of this compound (1.0 eq) in anhydrous THF. Stir at 0 °C for 30 minutes. Safety Note: Hydrogen gas is evolved during this step. Ensure proper ventilation.

  • Nucleophilic Attack: Add the alkyl halide (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.

  • Workup: Extract the mixture three times with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude ether by flash column chromatography.

B. Esterification using an Acyl Chloride

Principle: The reaction of an alcohol with a highly reactive acyl chloride in the presence of a non-nucleophilic base provides a rapid and high-yielding route to esters, avoiding the equilibrium limitations of Fischer esterification.[9]

Materials and Reagents:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous DCM

  • Triethylamine (Et₃N) or Pyridine

  • Deionized water

  • Anhydrous MgSO₄

Procedure:

  • Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Base Addition: Add triethylamine (1.5 eq). Cool the solution to 0 °C. Causality Note: The base acts as a scavenger for the HCl generated during the reaction, driving the reaction to completion and preventing side reactions.

  • Acylation: Slowly add the acyl chloride (1.1 eq) dropwise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄.

  • Purification: Filter and concentrate the solution. Purify the resulting ester by flash column chromatography.

Protocol III: Palladium-Catalyzed Cross-Coupling Reactions

For these advanced applications, the starting material often needs to be halogenated (e.g., at the 2-position) to serve as an electrophilic partner. However, some modern methods allow for direct C-H activation. The protocols below assume a pre-functionalized substrate, such as 1-(2-Iodo-3-fluoropyridin-4-yl)ethanol, for clarity.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

Principle: This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. It is a cornerstone of biaryl synthesis.[10][11]

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 PdII_1 Ar-Pd(II)-X L2 Pd0->PdII_1 Ar-X OA Oxidative Addition PdII_2 Ar-Pd(II)-Ar' L2 PdII_1->PdII_2 Ar'-B(OR)2 TM Transmetalation PdII_2->Pd0 Ar-Ar' RE Reductive Elimination ArAr Ar-Ar' ArX Ar-X ArB Ar'-B(OR)2 + Base

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • Halogenated this compound derivative (e.g., with I or Br)

  • Aryl or heteroaryl boronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₃PO₄)[11]

  • Solvent (e.g., 1,4-Dioxane, Toluene, DME), degassed

  • Deionized water, degassed

Procedure:

  • Setup: To a Schlenk flask or microwave vial, add the aryl halide (1.0 eq), boronic acid (1.5 eq), palladium catalyst (2-5 mol%), and base (3.0 eq).

  • Degassing: Evacuate and backfill the vessel with an inert gas three times.

  • Solvent Addition: Add the degassed solvent(s) (e.g., dioxane/water 4:1). Causality Note: Thoroughly degassing solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[10]

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring for 4-16 hours. Monitor by TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography.

B. Buchwald-Hartwig Amination for C-N Bond Formation

Principle: A palladium-catalyzed cross-coupling for the synthesis of C-N bonds, typically between an aryl halide and an amine. This reaction has largely replaced harsher classical methods.[12][13]

Materials and Reagents:

  • Halogenated this compound derivative

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP)[14]

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq), palladium pre-catalyst (1-3 mol%), ligand (1.2-1.5x mol of Pd), and base (1.5-2.0 eq) in a reaction vessel.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine (1.2 eq).

  • Reaction: Seal the vessel and heat to 80-120 °C until the starting material is consumed. Microwave irradiation can often accelerate this reaction significantly.[15]

  • Workup: After cooling, quench with water and extract with an organic solvent like EtOAc.

  • Purification: Wash the combined organic layers with brine, dry, concentrate, and purify the product via column chromatography.

Data Summary and Troubleshooting

Table 1: Summary of Synthetic Protocols

Reaction TypeKey ReagentsTypical SolventTemperature (°C)Common Issues
Oxidation Dess-Martin PeriodinaneDCM0 to RTIncomplete reaction, over-oxidation
Etherification NaH, Alkyl HalideTHF / DMF0 to RTLow yield, elimination side products
Esterification Acyl Chloride, Et₃NDCM0 to RTHydrolysis of acyl chloride
Suzuki Coupling Pd Catalyst, Boronic Acid, BaseDioxane / H₂O80 - 110Catalyst deactivation, deboronation
Buchwald Amination Pd Catalyst, Ligand, Amine, BaseToluene80 - 120Low yield, catalyst poisoning

Table 2: Troubleshooting Common Problems

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst- Reagents not anhydrous- Insufficient heating- Use a fresh batch of catalyst/reagents- Ensure all glassware is flame-dried and solvents are anhydrous- Increase reaction temperature or time
Incomplete Reaction - Insufficient equivalents of reagent- Steric hindrance- Increase equivalents of the excess reagent- Switch to a more reactive catalyst/ligand system (e.g., bulkier phosphine ligands)
Multiple Byproducts - Reaction temperature too high- Air (oxygen) contamination in coupling reactions- Base-promoted side reactions- Lower the reaction temperature- Thoroughly degas all solvents and reagents[10]- Screen alternative, milder bases (e.g., K₃PO₄ instead of NaOt-Bu)
Difficulty in Purification - Byproducts with similar polarity- Residual metal catalyst- Employ alternative purification techniques (e.g., preparative HPLC, crystallization)- Filter crude product through Celite or silica plug before chromatography

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Dess-Martin Periodinane (DMP) is shock-sensitive and potentially explosive upon heating. Handle with care.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water, releasing flammable hydrogen gas.[16][17] Handle under an inert atmosphere.

  • Palladium catalysts and organophosphine ligands can be toxic and should be handled with care.

  • Many organic solvents are flammable and toxic. Avoid inhalation and skin contact.[16][17]

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.[16][18][19]

Conclusion

This compound is a highly adaptable scaffold for the synthesis of diverse chemical libraries. The protocols detailed herein provide robust and reproducible methods for modifying this precursor at its key reactive sites. By leveraging classical transformations like oxidation and esterification alongside powerful modern methods such as Suzuki-Miyaura and Buchwald-Hartwig couplings, researchers can efficiently generate novel fluoropyridine derivatives to fuel drug discovery and development programs.

References

Application of 1-(3-Fluoropyridin-4-yl)ethanol in Kinase Inhibitor Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorinated Pyridines in Modern Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, remain a primary focus of modern drug discovery, particularly in oncology. The design of small molecule inhibitors that target the ATP-binding site of these enzymes requires a nuanced approach to optimizing potency, selectivity, and pharmacokinetic properties. Within the medicinal chemist's toolkit, fluorinated heterocyclic scaffolds have emerged as "powerhouse" fragments, capable of profoundly influencing a molecule's biological activity.[1] The strategic incorporation of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of nearby basic groups to fine-tune interactions, and increase binding affinity through favorable electrostatic interactions.[2]

The pyridine ring itself is a well-established "hinge-binder" in many kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region. When combined, the 3-fluoropyridine motif offers a unique combination of properties: the pyridine nitrogen acts as a hydrogen bond acceptor, while the electron-withdrawing fluorine atom can modulate the basicity of the ring and participate in non-canonical interactions within the active site. This guide focuses on a specific, valuable building block: the chiral molecule 1-(3-Fluoropyridin-4-yl)ethanol . We will explore its synthesis, its strategic incorporation into kinase inhibitor scaffolds, and the rationale for its application, providing detailed protocols for the research scientist.

Part 1: Synthesis of Enantiomerically Pure this compound

The synthesis of this chiral alcohol is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity and enantioselectivity. The following protocols outline a robust pathway from a commercially available starting material.

Protocol 1.1: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate

This initial step involves the nucleophilic aromatic substitution of a nitro group with fluoride, a key transformation to install the fluorine atom onto the pyridine ring.[3]

Workflow Diagram: Synthesis of Key Precursor

cluster_0 Step 1: Nitration cluster_1 Step 2: Fluorination A Isonicotinic Acid Methyl Ester B Methyl 3-Nitropyridine- 4-carboxylate A->B H2SO4, KNO3 C Methyl 3-Fluoropyridine- 4-carboxylate B->C CsF, DMSO, 120°C (Nucleophilic Aromatic Substitution)

Caption: Synthetic route to the key fluorinated precursor.

Materials:

  • Methyl 3-nitropyridine-4-carboxylate

  • Cesium fluoride (CsF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Pentane

  • Distilled water

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (1.0 eq.) and cesium fluoride (5.0 eq.).

  • Add anhydrous DMSO (approx. 50 mL per gram of starting material).

  • Heat the reaction mixture to 120 °C and stir for 90-120 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 EtOAc/pentane mobile phase.[3]

  • Upon completion, cool the reaction to room temperature and add distilled water.

  • Extract the aqueous layer with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 4:1 EtOAc/pentane gradient) to yield methyl 3-fluoropyridine-4-carboxylate as an oil.[3]

Protocol 1.2: Synthesis of 4-Acetyl-3-fluoropyridine

This step converts the ester into a ketone, which is the immediate precursor to our target alcohol.

Materials:

  • Methyl 3-fluoropyridine-4-carboxylate

  • Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

Procedure:

  • Dissolve methyl 3-fluoropyridine-4-carboxylate (1.0 eq.) in anhydrous THF in a flame-dried, three-necked flask under nitrogen.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add MeMgBr (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the mixture with diethyl ether (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield crude 4-acetyl-3-fluoropyridine, which can be used in the next step without further purification.

Protocol 1.3: Asymmetric Reduction to (S)- or (R)-1-(3-Fluoropyridin-4-yl)ethanol

The creation of the chiral center is the most critical step. Biocatalytic reduction using a ketoreductase (KRED) enzyme is a highly efficient and selective method for producing a single enantiomer.[4]

Workflow Diagram: Enantioselective Synthesis

cluster_0 Asymmetric Bioreduction Start 4-Acetyl-3-fluoropyridine Process Ketoreductase (KRED) + Cofactor (NADPH) + Glucose (for regeneration) Start->Process End_S (S)-1-(3-Fluoropyridin-4-yl)ethanol End_R (R)-1-(3-Fluoropyridin-4-yl)ethanol Process->End_S Use of (R)-selective KRED Process->End_R Use of (S)-selective KRED

Caption: Biocatalytic route to produce specific enantiomers.

Materials:

  • 4-Acetyl-3-fluoropyridine

  • A suitable ketoreductase (KRED) enzyme (either (R)- or (S)-selective)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer.

  • Add NADP+ (0.1 mol%), glucose (1.2 eq.), and glucose dehydrogenase (approx. 5 U/mg of substrate).

  • Add the selected KRED enzyme (loading to be determined by enzyme activity, typically 1-5% w/w of substrate).

  • Dissolve 4-acetyl-3-fluoropyridine in a minimal amount of a water-miscible co-solvent like isopropanol and add it to the buffered enzyme solution (final substrate concentration typically 10-50 g/L).

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation. Monitor the conversion and enantiomeric excess (ee) by chiral HPLC.

  • Once the reaction reaches completion (>99% conversion, >99% ee), stop the reaction by adding a water-immiscible organic solvent like MTBE.

  • Extract the product into the organic layer. Repeat the extraction.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the enantiomerically pure alcohol.

Part 2: Incorporation into a Kinase Inhibitor Scaffold

The synthesized chiral alcohol is a versatile building block. One of the most common and effective methods for its incorporation into a larger molecule is through an ether linkage, often formed via a Mitsunobu reaction.[5][6] This reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center.

Representative Application: Design of a Hypothetical AXL Kinase Inhibitor

AXL kinase is a receptor tyrosine kinase implicated in cancer progression and drug resistance, making it an attractive therapeutic target.[7][8] Many AXL inhibitors feature a hinge-binding heterocycle and a substituted phenyl ring that occupies a hydrophobic pocket.[9] We will use a representative scaffold to illustrate the application of our building block.

Hypothetical Target Molecule Structure

target [Scaffold]-[Linker]-[1-(3-Fluoropyridin-4-yl)ethoxy] moiety

Caption: Generic structure of a kinase inhibitor incorporating the target fragment.

Protocol 2.1: Mitsunobu Etherification

This protocol describes the coupling of (R)-1-(3-Fluoropyridin-4-yl)ethanol with a phenolic group on a representative kinase inhibitor core. Note that if the (R)-enantiomer of the alcohol is used, the resulting ether will have the (S)-configuration due to the inversion of stereochemistry inherent to the Mitsunobu reaction.

Workflow Diagram: Mitsunobu Coupling

cluster_0 Reactants cluster_1 Reagents cluster_2 Product A (R)-1-(3-Fluoropyridin-4-yl)ethanol E Final Inhibitor with (S)-ethoxy-fluoropyridine moiety A->E Mitsunobu Reaction (THF, 0°C to RT) Stereochemical Inversion B Kinase Scaffold-OH (Phenolic Core) B->E Mitsunobu Reaction (THF, 0°C to RT) Stereochemical Inversion C Triphenylphosphine (PPh3) C->E Mitsunobu Reaction (THF, 0°C to RT) Stereochemical Inversion D DIAD or DEAD (Azodicarboxylate) D->E Mitsunobu Reaction (THF, 0°C to RT) Stereochemical Inversion

Caption: Mitsunobu reaction for coupling the alcohol to a scaffold.

Materials:

  • (R)-1-(3-Fluoropyridin-4-yl)ethanol (1.0 eq.)

  • Phenolic kinase inhibitor scaffold (e.g., a derivative of a known AXL inhibitor) (1.2 eq.)

  • Triphenylphosphine (PPh3) (1.5 eq.)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

Procedure:

  • In a flame-dried flask under nitrogen, dissolve the phenolic scaffold, (R)-1-(3-Fluoropyridin-4-yl)ethanol, and PPh3 in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove; specific purification strategies may be required.

  • The purified product is the final kinase inhibitor containing the desired (S)-1-(3-fluoropyridin-4-yl)ethoxy moiety.

Part 3: Evaluation of Kinase Inhibitory Activity

Once the final compound is synthesized and purified, its biological activity must be assessed. A standard in vitro kinase inhibition assay is the first step to determine the compound's potency.

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase, such as AXL. This type of assay measures the amount of ADP produced, which is proportional to kinase activity.[7]

Materials:

  • Recombinant human AXL kinase

  • Suitable peptide substrate for AXL

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compound

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Commercial ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2 µL of AXL kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The optimal ATP concentration should be at or near the Km for the enzyme.

    • Incubate the plate at 30 °C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Representative Kinase Inhibition Profile

The inhibitory activity of a hypothetical inhibitor incorporating the this compound moiety is summarized below. Data is presented as IC50 values against the target kinase and a selection of off-target kinases to assess selectivity.

Kinase TargetHypothetical Inhibitor IC50 (nM)Control Compound (e.g., Bemcentinib) IC50 (nM)
AXL 15 14
MER25070
TYRO3>1000150
VEGFR2800500
EGFR>10,000>10,000

Table 1: Illustrative inhibitory activity of a hypothetical compound against a panel of kinases. Values are for demonstration purposes and based on typical profiles for AXL inhibitors.[9]

Conclusion and Future Perspectives

The this compound fragment represents a highly valuable and strategically designed building block for modern kinase inhibitor discovery. Its synthesis, while requiring multiple steps, yields an enantiomerically pure chiral alcohol that can be effectively incorporated into various inhibitor scaffolds. The 3-fluoropyridine moiety is well-suited for interaction with the kinase hinge region, while the chiral ethoxy linker can provide an optimal vector into solvent-exposed regions, potentially enhancing potency and selectivity. The protocols and rationale presented herein provide a comprehensive guide for researchers looking to leverage this and similar fluorinated building blocks to advance the development of next-generation targeted therapies.

References

Application Note and Protocol: Scale-up Synthesis and Purification of 1-(3-Fluoropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 1-(3-Fluoropyridin-4-yl)ethanol

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a chiral secondary alcohol adjacent to a fluorinated pyridine ring, is of significant interest in medicinal chemistry. The fluorine atom can modulate the physicochemical properties of the final drug candidate, such as metabolic stability and binding affinity, while the chiral alcohol provides a crucial handle for stereospecific interactions with biological targets. Consequently, robust and scalable access to this intermediate is paramount for advancing drug discovery and development programs.

This document provides a comprehensive guide to the scale-up synthesis and purification of this compound, emphasizing practical considerations, safety, and analytical rigor to ensure the production of high-purity material suitable for further synthetic transformations.

I. Synthetic Strategy: A Grignard Approach for Scalability and Efficiency

The most direct and scalable route to this compound involves the nucleophilic addition of a methyl group to the corresponding aldehyde, 3-fluoro-4-pyridinecarboxaldehyde. For this purpose, a Grignard reaction is the method of choice due to its high reactivity, cost-effectiveness, and well-established industrial precedent.[1][2][3][4]

The overall transformation is depicted below:

Grignard Synthesis 3-Fluoro-4-pyridinecarboxaldehyde 3-Fluoro-4-pyridinecarboxaldehyde This compound This compound 3-Fluoro-4-pyridinecarboxaldehyde->this compound 1. CH3MgBr, THF 2. Aqueous Workup

Caption: Grignard reaction for the synthesis of this compound.

The causality behind this choice is rooted in the following principles:

  • Nucleophilicity and Reactivity: Grignard reagents are potent nucleophiles capable of efficiently attacking the electrophilic carbonyl carbon of aldehydes.[2][4] The reaction is typically fast and proceeds to high conversion under appropriate conditions.

  • Availability of Starting Materials: Both 3-fluoro-4-pyridinecarboxaldehyde and methylmagnesium bromide are commercially available, facilitating a straightforward implementation of this synthetic route.

  • Scalability: Grignard reactions are amenable to large-scale production, with established engineering controls to manage their exothermic nature and sensitivity to moisture.[1]

II. Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a target scale of approximately 100 grams of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[5][6][7][8][9]

A. Materials and Equipment
Reagent/EquipmentQuantity/SpecificationSupplier/Grade
3-Fluoro-4-pyridinecarboxaldehyde100 g (0.8 mol)≥98% Purity
Methylmagnesium bromide320 mL (0.96 mol, 3.0 M in THF)Anhydrous
Tetrahydrofuran (THF)1.5 LAnhydrous, <50 ppm H₂O
Saturated aq. NH₄Cl1 LReagent Grade
Ethyl acetate2 LReagent Grade
Brine (Saturated aq. NaCl)500 mLReagent Grade
Anhydrous MgSO₄50 gReagent Grade
5 L 3-neck round-bottom flask--
Mechanical stirrer--
Addition funnel500 mL-
Thermocouple--
Cooling bath (ice/water or cryocooler)--
Rotary evaporator--

B. Experimental Workflow

Synthesis Workflow cluster_reaction Reaction cluster_workup Work-up A Charge 3-fluoro-4-pyridinecarboxaldehyde and THF B Cool to 0-5 °C A->B C Slowly add CH3MgBr solution B->C D Monitor reaction by TLC/LC-MS C->D E Quench with sat. aq. NH4Cl D->E Reaction Complete F Separate aqueous and organic layers E->F G Extract aqueous layer with EtOAc F->G H Combine organic layers and wash with brine G->H I Dry over MgSO4 H->I J Filter and concentrate I->J Crude Product Crude Product J->Crude Product

Caption: Step-by-step workflow for the synthesis of crude this compound.

C. Step-by-Step Procedure
  • Reaction Setup: Assemble a 5 L, three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and an addition funnel under a nitrogen atmosphere.

  • Reagent Charging: Charge the flask with 3-fluoro-4-pyridinecarboxaldehyde (100 g, 0.8 mol) and anhydrous tetrahydrofuran (THF, 1.0 L).

  • Cooling: Cool the resulting solution to 0-5 °C using an ice/water bath.

  • Grignard Addition: Slowly add the methylmagnesium bromide solution (320 mL, 0.96 mol, 3.0 M in THF) via the addition funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C. Causality: Slow addition is crucial to control the exothermicity of the reaction and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Quenching: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (1 L) while maintaining the temperature below 20 °C. Causality: The use of a mild acidic quench with NH₄Cl minimizes the potential for degradation of the acid-sensitive product.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (500 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

III. Purification Strategy and Protocol

Purification is critical to remove unreacted starting materials, byproducts, and residual solvents. For this compound, column chromatography is the most effective method for achieving high purity on a laboratory scale.

A. Materials and Equipment
Reagent/EquipmentSpecification
Crude this compoundFrom synthesis
Silica gel230-400 mesh
HexanesHPLC Grade
Ethyl acetateHPLC Grade
Glass chromatography columnAppropriate size for ~1 kg silica gel
Fraction collectorOptional
TLC platesSilica gel 60 F₂₅₄

B. Purification Workflow

Purification Workflow A Prepare silica gel slurry B Pack chromatography column A->B C Load crude product onto column B->C D Elute with Hexanes/EtOAc gradient C->D E Monitor fractions by TLC D->E F Combine pure fractions E->F G Concentrate under reduced pressure F->G H Dry under high vacuum G->H Pure Product Pure Product H->Pure Product

Caption: Workflow for the purification of this compound by column chromatography.

C. Step-by-Step Procedure
  • Column Packing: Prepare a slurry of silica gel (approx. 800 g) in hexanes and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Causality: A gradient elution allows for the separation of non-polar impurities first, followed by the desired product, and finally more polar byproducts.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure.

  • Final Drying: Dry the resulting pure oil under high vacuum to remove residual solvents.

IV. Analytical Characterization

To ensure the quality of the final product, a comprehensive analytical characterization is essential.

Analytical TechniquePurposeExpected Result
¹H NMRStructural confirmation and purity assessmentPeaks corresponding to the protons of the pyridine ring, the methine proton, and the methyl group.
¹³C NMRStructural confirmationPeaks corresponding to the carbons of the pyridine ring, the carbinol carbon, and the methyl carbon.
¹⁹F NMRConfirmation of fluorine incorporationA single peak corresponding to the fluorine atom on the pyridine ring.
LC-MSPurity assessment and molecular weight confirmationA single major peak with the correct mass-to-charge ratio.
Chiral HPLCDetermination of enantiomeric purity (if applicable)Separation of enantiomers to determine the enantiomeric excess.

V. Safety Considerations

Working with 3-fluoropyridine derivatives and Grignard reagents requires strict adherence to safety protocols.[5][6][7][8][9]

  • 3-Fluoropyridine Derivatives: These compounds can be toxic and should be handled with care.[5][6][7][8][9] Avoid inhalation, ingestion, and skin contact.[5][7][9]

  • Grignard Reagents: Highly reactive and pyrophoric. They react violently with water and protic solvents.[2][3] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere.

  • Solvents: THF and ethyl acetate are flammable.[5][7] Ensure proper ventilation and avoid sources of ignition.[6][7]

VI. Conclusion

The presented application note provides a detailed and scalable protocol for the synthesis and purification of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce high-purity material for their drug discovery and development endeavors. The rationale behind the choice of synthetic strategy and purification methods is explained to provide a deeper understanding of the process.

References

Application Notes & Protocols: The Strategic Use of 1-(3-Fluoropyridin-4-yl)ethanol in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: A Fragment-Centric Paradigm Shift

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments" (typically <300 Da), that bind with low affinity but high efficiency to a biological target.[3][4] The core principle is that these small, simple fragments provide superior starting points for chemical elaboration, allowing for a more rational and property-driven optimization process.[2]

This guide focuses on a particularly valuable fragment, 1-(3-Fluoropyridin-4-yl)ethanol . We will explore its unique chemical attributes and provide detailed protocols for its application within a typical FBDD workflow. The strategic incorporation of a fluorine atom onto a pyridine scaffold offers distinct advantages that can accelerate drug discovery campaigns, from enhancing screening sensitivity to improving downstream pharmacokinetic properties.[5][6][7]

II. The Fragment Spotlight: this compound

The utility of a fragment is defined by its physicochemical properties. An ideal fragment should adhere to the "Rule of Three," which provides a guideline for achieving good solubility and "lead-likeness" during optimization.[8] this compound is an exemplary fragment that aligns well with these principles.

PropertyValueSignificance in FBDD
Molecular Weight 141.14 g/mol Well within the typical fragment range (<300 Da), allowing ample scope for optimization.[4]
cLogP ~0.5 - 1.0Indicates good aqueous solubility, which is critical for biophysical screening assays.
Hydrogen Bond Donors 1 (hydroxyl)Provides a key interaction point for target binding.
Hydrogen Bond Acceptors 2 (pyridine N, hydroxyl O)Offers additional opportunities for specific, directed interactions with the target.
Rotatable Bonds 1Low conformational complexity increases the probability of a productive binding mode.

Note: cLogP values are estimates and can vary based on the calculation method.

III. The Power of Fluorine: More Than a Hydrogen Mimic

The single fluorine atom in this compound is not merely a substitution; it is a strategic element that profoundly influences the molecule's behavior.[6]

  • ¹⁹F NMR Screening Probe: Fluorine's most significant advantage in FBDD is its utility in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. With a natural abundance of 100% and a large chemical shift dispersion, the ¹⁹F nucleus serves as a highly sensitive reporter. Since proteins are devoid of fluorine, any signal in a ¹⁹F NMR spectrum comes directly from the fluorinated fragment, providing a background-free window to observe binding events.[9][10][11]

  • Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its introduction can alter the electron distribution across the pyridine ring.[6] This can lower the pKa of the pyridine nitrogen, reducing its basicity. This modulation can be crucial for avoiding off-target effects (e.g., hERG channel affinity) and improving cell permeability.[6][8]

  • Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with electron-deficient carbonyl groups in a protein backbone, potentially increasing binding affinity without adding significant steric bulk.[5][12]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a lead compound during optimization.[7][13]

IV. The FBDD Workflow: Integrating the Fragment

The journey from fragment identification to a lead compound is a structured process. This compound is primarily used in the initial "Hit Identification" phase, with its structure guiding the subsequent "Hit-to-Lead" optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization lib Fragment Library (incl. This compound) screen Primary Screening (¹⁹F NMR, SPR, X-ray) lib->screen Introduce to Target hits Initial Fragment Hits (Weak Binders) screen->hits Identify Binding Events ortho Orthogonal Screen (e.g., ITC, TSA) hits->ortho Confirm Binding struct Structural Biology (X-ray, Cryo-EM) ortho->struct Determine Binding Mode char Characterize Hits (KD, Ligand Efficiency) struct->char chem Medicinal Chemistry (Fragment Growing/Linking) char->chem Rational Design sar Establish SAR chem->sar lead Potent Lead Compound sar->lead

Caption: High-level workflow for Fragment-Based Drug Discovery (FBDD).

V. Experimental Protocols

The following protocols are designed as templates and should be optimized for the specific protein target and available instrumentation.

Protocol 1: Primary Screening via ¹⁹F NMR Spectroscopy

This method leverages the fluorine atom for direct, sensitive detection of binding. It is ideal for initial hit identification and can be performed with cocktails of fluorinated fragments to increase throughput.[1][9]

Rationale: By observing changes in the ¹⁹F NMR signal (chemical shift perturbation, line broadening, or signal intensity reduction) upon addition of the target protein, we can directly infer binding. The absence of a biological background signal makes this technique highly robust.[10]

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 100 mM in deuterated DMSO (DMSO-d₆).

    • Prepare a fragment cocktail by combining the stock solution with other non-overlapping ¹⁹F-fragments to a final concentration of 1 mM each in a suitable aqueous buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O for signal locking.

    • Prepare a concentrated stock of the target protein (e.g., 100 µM) in the same buffer.

  • NMR Data Acquisition (Ligand-Observed):

    • Acquire a reference ¹⁹F NMR spectrum of the fragment cocktail (e.g., 200 µL at 1 mM). This is the "Fragments Only" control.

    • Add a small volume of the concentrated protein stock to the NMR tube to achieve a final protein concentration of 10 µM.

    • Acquire a second ¹⁹F NMR spectrum. This is the "Test Spectrum".

  • Data Analysis:

    • Compare the Test Spectrum to the Fragments Only control.

    • Hit Identification Criteria: A positive hit for this compound is indicated by one or more of the following changes to its specific resonance peak:

      • Line Broadening: An increase in the peak width at half-height, indicating an exchange between the free and bound states.

      • Chemical Shift Perturbation (CSP): A change in the peak's position (ppm).

      • Signal Attenuation: A significant decrease in peak intensity.

  • Self-Validation/Controls:

    • Denatured Protein Control: Repeat the experiment using heat-denatured protein. No significant changes in the ¹⁹F spectrum should be observed, confirming that binding is specific to the folded protein structure.

    • Competition Experiment: For a confirmed hit, add a known binder (if available) to the sample. Displacement of the fragment, observed as the ¹⁹F signal returning towards its reference state, validates the binding site.[10]

Protocol 2: Hit Characterization via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique used to measure real-time binding kinetics and affinity. It is excellent for validating hits from a primary screen and providing quantitative binding data (Kᴅ, kₐ, kₔ).[14][15][16]

Rationale: SPR detects changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. When the fragment binds, the local mass increases, causing a measurable response proportional to the amount of bound analyte.[17]

Methodology:

  • Protein Immobilization:

    • Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a standard mixture of EDC/NHS.

    • Immobilize the target protein to the desired density (typically 5,000 - 10,000 Response Units) on a flow cell.

    • Deactivate any remaining active esters with ethanolamine.

    • Use an adjacent flow cell as a reference surface (activate and deactivate without protein) to subtract non-specific binding and bulk refractive index effects.

  • Assay Execution:

    • Prepare a dilution series of this compound in running buffer (e.g., 50 µM to 1 mM). Crucially, ensure the DMSO concentration is precisely matched between the running buffer and all fragment solutions to avoid false-positive signals. [14]

    • Inject the fragment solutions over both the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Record the binding response (association) followed by an injection of running buffer to record the dissociation phase.

    • Regenerate the chip surface between cycles with a mild regeneration solution (e.g., a low pH glycine buffer or a high salt concentration) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain specific binding sensorgrams.

    • Perform a steady-state affinity analysis by plotting the response at equilibrium against the fragment concentration and fitting to a 1:1 binding model to determine the dissociation constant (Kᴅ).

    • If the kinetics are well-resolved, perform a kinetic analysis by globally fitting the association and dissociation curves to determine the association rate (kₐ) and dissociation rate (kₔ).

  • Self-Validation/Controls:

    • Negative Control: Inject a structurally similar but inactive compound to ensure the observed binding is specific.

    • Positive Control: Use a known ligand for the target to confirm the immobilized protein is active.

Protocol 3: Structural Elucidation via X-ray Crystallography

Crystallography provides high-resolution, unambiguous proof of binding and reveals the precise binding mode of the fragment, which is invaluable for structure-guided optimization.[18][19][20]

Rationale: By soaking a protein crystal in a solution containing the fragment, the fragment can diffuse into the crystal lattice and bind to the protein. X-ray diffraction of this crystal allows for the calculation of an electron density map, where the bound fragment can be visualized.[21]

Methodology:

  • Crystal Preparation:

    • Grow high-quality crystals of the target protein under conditions known to produce well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a soaking solution containing this compound at a high concentration (e.g., 10-50 mM) in a cryo-protectant-compatible buffer. The high concentration is necessary to drive the occupancy of the weakly binding fragment.[21]

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection:

    • Remove the crystal from the soaking solution and flash-cool it in liquid nitrogen.

    • Collect a high-resolution X-ray diffraction dataset at a synchrotron source.[19]

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with a known apo-structure of the protein.

    • Calculate a difference electron density map (Fo-Fc).

    • A clear, unambiguous region of positive difference density in the shape of the fragment confirms its binding.

    • Model the fragment into the density and refine the structure.

    • Analyze the refined structure to identify key hydrogen bonds and other interactions between the fragment and the protein.

  • Self-Validation/Controls:

    • Apo-Structure: Collect data on a crystal soaked only in the cryo-protectant buffer (without the fragment). No electron density for the fragment should be present, confirming the observed density is not an artifact.

VI. From Hit to Lead: The Next Steps

Once this compound is confirmed as a binder, the goal is to increase its affinity and selectivity. Structural information from crystallography is key to guiding this process.[22][23]

Optimization_Strategy cluster_0 Fragment Growing cluster_1 Fragment Linking start_grow Initial Hit (this compound) bound in pocket end_grow Grown Compound (Higher Affinity) start_grow->end_grow Synthesize vector into empty sub-pocket start_link1 Fragment A (Our Hit) end_link Linked Compound (High Affinity) start_link2 Fragment B (Binds nearby) start_link2->end_link Design optimal linker

Caption: Key strategies for optimizing an initial fragment hit.

  • Fragment Growing: If the bound fragment has a vector pointing towards an unoccupied region of the binding site, new chemical functionality can be added to the fragment to make additional favorable interactions, thereby "growing" the molecule and increasing its potency.[22][24]

  • Fragment Linking: If a second fragment is identified that binds in an adjacent pocket, the two fragments can be connected with a chemical linker to create a single, high-affinity molecule.[22][25]

For both strategies, Ligand Efficiency (LE) is a critical metric to monitor. It normalizes binding affinity for the size of the molecule (LE = -ΔG / number of heavy atoms). A key goal during optimization is to maintain or improve LE while increasing potency.[2]

VII. Conclusion

This compound represents an exemplary tool in the arsenal of the modern medicinal chemist. Its simple, low-molecular-weight scaffold, combined with the strategic placement of a fluorine atom, makes it an ideal starting point for an FBDD campaign. The fluorine atom provides a powerful spectroscopic handle for ¹⁹F NMR screening while simultaneously offering a route to improved potency and metabolic stability. By employing robust biophysical techniques such as SPR and X-ray crystallography for hit validation and characterization, researchers can leverage this fragment to rationally design and develop novel, high-quality lead compounds against a wide range of biological targets.

VIII. References

  • Priya A., Mahesh Kumar N., and Shachindra L. Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. 5

  • Renaud, J. P., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. 14

  • Life Chemicals. (2024). Fluorine Fragment Cocktails in Fragment-Based Drug Discovery. Computational Chemistry Blog. 9

  • Gill, A. L., et al. (2011). Crystallographic fragment screening. Methods in Molecular Biology. 18

  • Rich, R. L., & Myszka, D. G. (2011). SPR-based fragment screening: advantages and applications. Journal of Molecular Recognition. 15

  • Rullo, M., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. 8

  • Meanwell, N. A. (2018). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. 6

  • White, P. W., et al. (2015). Adventures in Small Molecule Fragment Screening by X-ray Crystallography. Methods in Enzymology. 19

  • Gupta, M. K., et al. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate. 7

  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. 12

  • Christopher, J. A. (2014). Fragment screening by SPR and advanced application to GPCRs. Progress in Biophysics and Molecular Biology. 16

  • Isvoran, A., et al. (2015). NMR screening in fragment-based drug design: a practical guide. Methods in Molecular Biology. 3

  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. 13

  • Kulkarni, T. R., & Kulkarni, V. M. (2018). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules. 26

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. 27

  • Isvoran, A., et al. (2015). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Link. 4

  • Sygnature Discovery. (n.d.). Fragment Screening. 28

  • Rich, R. L., & Myszka, D. G. (2011). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. 17

  • Jee, J.-G., & Lee, D. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. 10

  • Mestrelab Research. (2023). Optimizing Fragment-Based Drug Discovery by NMR: A Deep Dive into Mnova Screening Software Solutions. 29

  • Westwood, I. M., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. The FEBS Journal. 1

  • Gee, C. L., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules. 11

  • Hartshorn, M. J., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry. 21

  • Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry. 20

  • White, P. W., et al. (2015). Adventures in Small Molecule Fragment Screening by X-ray Crystallography. ResearchGate. 30

  • van den Bedem, H. (2022). Approaches to Fragment-Based Drug Design. Hogeschool van Arnhem en Nijmegen. 22

  • ResearchGate. (n.d.). Strategies for fragment optimization Linking, growing and merging-see text for details. 24

  • ChemicalBook. (n.d.). 1-(3-Fluoro-pyridin-4-yl)-ethanol. 31

  • de Kloe, G. E., et al. (2014). Exploring Fragment Screening and Optimization Strategies Using Acetylcholine-Binding Protein. In Fragment-Based Drug Discovery and X-Ray Crystallography. Springer. 23

  • Schwabl, J., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. 2

  • Keserű, G. M., & Erlanson, D. A. (2013). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. 25

References

Application Note: Enzymatic Resolution for Separating Enantiomers of 1-(3-Fluoropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Chiral Purity in Pharmaceutical Building Blocks

In the landscape of modern drug discovery and development, the stereochemistry of active pharmaceutical ingredients (APIs) is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles. Consequently, the synthesis of enantiomerically pure compounds is a critical objective. The chiral alcohol 1-(3-Fluoropyridin-4-yl)ethanol is a key building block for various pharmaceutical candidates. Its chirality plays a crucial role in the efficacy and safety of the final drug product.

Enzymatic kinetic resolution has emerged as a powerful and green technology for the separation of enantiomers.[1] This technique leverages the stereoselectivity of enzymes, typically lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.[1] This process allows for the separation of both enantiomers in high purity. Lipases, such as Candida antarctica Lipase B (CALB), are particularly well-suited for this purpose due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[2][3][4][5][6]

This application note provides a comprehensive guide to the enzymatic resolution of racemic this compound via lipase-catalyzed acylation. We will delve into the principles of enzyme and solvent selection, detail a step-by-step protocol for the resolution process, and outline the analytical methods for determining enantiomeric excess.

Core Principle: Lipase-Catalyzed Kinetic Resolution

The kinetic resolution of racemic this compound is based on the differential reaction rates of its two enantiomers, (R)- and (S)-, in the presence of a lipase. In this protocol, we will employ a transesterification reaction where the lipase selectively acylates one enantiomer of the alcohol with an acyl donor, such as vinyl acetate.[7][8][9]

The key to a successful resolution lies in the enzyme's ability to distinguish between the two enantiomers. Ideally, the enzyme will rapidly acylate one enantiomer (e.g., the R-enantiomer) to form the corresponding ester, while the other enantiomer (e.g., the S-enantiomer) reacts much more slowly or not at all. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol. At approximately 50% conversion, it is theoretically possible to obtain both the product and the remaining substrate with high enantiomeric excess (ee).

The enantioselectivity of the process is quantified by the enantiomeric ratio (E), which is a measure of the relative rate of reaction of the two enantiomers. A high E value is indicative of a more effective separation.

Materials and Methods

Materials
  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)[10][11][12]

  • Vinyl acetate (acyl donor)

  • Anhydrous organic solvents (e.g., methyl tert-butyl ether (MTBE), n-hexane, toluene)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Chiral HPLC column (e.g., Chiralpak® AD-H or similar)[13]

  • HPLC-grade n-hexane and isopropanol

Equipment
  • Magnetic stirrer with hotplate

  • Reaction vials or round-bottom flasks

  • Standard laboratory glassware

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[14][15][16][17][18]

Experimental Protocols

Part 1: Enzyme Screening and Solvent Selection (Small-Scale)

Rationale: The choice of enzyme and solvent is critical for achieving high enantioselectivity and reaction rates. A preliminary screening of different lipases and solvents is highly recommended to identify the optimal conditions for the resolution of this compound. Nonpolar organic solvents are often preferred as they can enhance lipase activity and selectivity.[2][5][6]

Protocol:

  • To separate reaction vials, add racemic this compound (e.g., 20 mg, 1 equivalent).

  • Add an anhydrous organic solvent (2 mL) to each vial. Screen a range of solvents such as MTBE, n-hexane, and toluene.

  • Add the immobilized lipase (e.g., Novozym® 435, 20 mg) to each vial.

  • Add vinyl acetate (1.5 equivalents) to initiate the reaction.

  • Seal the vials and stir the mixtures at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 6, 24 hours).

  • For each aliquot, filter off the enzyme and analyze the sample by chiral HPLC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

Part 2: Preparative Scale Enzymatic Resolution

Rationale: Once the optimal conditions (enzyme, solvent, temperature) have been identified, the reaction can be scaled up to produce larger quantities of the enantiomerically enriched alcohol and ester.

Protocol:

  • To a round-bottom flask, add racemic this compound (e.g., 1 g, 1 equivalent).

  • Add the chosen anhydrous organic solvent (e.g., MTBE, 50 mL).

  • Add Novozym® 435 (e.g., 100 mg, 10% w/w of the substrate).

  • Add vinyl acetate (1.5 equivalents).

  • Stir the reaction mixture at the optimal temperature (e.g., 40 °C).

  • Monitor the reaction closely by chiral HPLC until approximately 45-50% conversion is reached to maximize the enantiomeric excess of both the remaining alcohol and the ester product.

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent and reused.

Part 3: Work-up and Isolation

Rationale: A proper work-up procedure is necessary to separate the unreacted alcohol from the ester product and any remaining reagents.

Protocol:

  • Combine the filtrate and solvent washes from the previous step.

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate (50 mL).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to remove any acetic acid byproduct.

  • Wash the organic layer with brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude mixture of the unreacted alcohol and the ester can be separated by column chromatography on silica gel.

Analytical Method: Chiral HPLC for Enantiomeric Excess Determination

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric purity of chiral compounds.[13][14][15][16][17][18] The use of a chiral stationary phase allows for the separation of the enantiomers, and the peak areas are used to calculate the enantiomeric excess (% ee).

Protocol:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chiral Column: A polysaccharide-based chiral column such as Chiralpak® AD-H is a good starting point.

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio may need to be optimized to achieve baseline separation (e.g., 90:10 or 80:20 n-hexane:isopropanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the sample (racemic standard, unreacted alcohol, or ester product) in the mobile phase.

  • Analysis: Inject the racemic standard to determine the retention times of the two enantiomers. Then, inject the samples from the enzymatic resolution to determine the peak areas of each enantiomer.

  • Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100[13]

Data Presentation

Table 1: Illustrative Results of Enzyme and Solvent Screening

EntryLipaseSolventTemperature (°C)Time (h)Conversion (%)% ee (Alcohol)% ee (Ester)E-value
1Novozym® 435n-Hexane40648>9996>200
2Novozym® 435MTBE40450>9998>200
3Novozym® 435Toluene408459892~150
4Lipase PSMTBE4012409588~80

Note: The data presented in this table is illustrative and intended to demonstrate the expected outcomes of the screening process. Actual results may vary.

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_analysis Monitoring & Work-up cluster_products Final Products racemate Racemic this compound reaction_vessel Stirred Reaction (Controlled Temperature) racemate->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym® 435) enzyme->reaction_vessel acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction_vessel solvent Anhydrous Solvent (e.g., MTBE) solvent->reaction_vessel hplc Chiral HPLC Analysis (Conversion & ee) reaction_vessel->hplc Monitor filtration Filter to remove enzyme reaction_vessel->filtration ~50% Conversion extraction Liquid-Liquid Extraction filtration->extraction purification Column Chromatography extraction->purification enantio_alcohol Enantiopure Alcohol ((S)-enantiomer) purification->enantio_alcohol enantio_ester Enantiopure Ester ((R)-enantiomer) purification->enantio_ester

Figure 1: General workflow for the enzymatic kinetic resolution of this compound.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction is slow, consider increasing the enzyme loading, temperature (within the enzyme's optimal range, typically up to 60°C for Novozym® 435), or reaction time. Ensure all reagents and solvents are anhydrous, as water can lead to competing hydrolysis reactions.

  • Low Enantioselectivity (Low E-value): This is the most critical parameter. If selectivity is poor, screen different lipases. The choice of acyl donor and solvent can also significantly impact the E-value. Sometimes, a lower temperature can enhance enantioselectivity.

  • Enzyme Reuse: Immobilized enzymes like Novozym® 435 are designed for reuse. After filtration, the enzyme should be washed with fresh solvent and dried under vacuum before being used in subsequent batches. Its activity should be monitored over several cycles.

  • Accurate Monitoring: Precise determination of the 50% conversion point is crucial for obtaining high ee for both the substrate and the product. Over-running the reaction will decrease the ee of the product, while under-running it will decrease the ee of the remaining substrate.

Conclusion

This application note provides a robust framework for the successful enzymatic resolution of racemic this compound. By leveraging the high selectivity of lipases like Novozym® 435, researchers and drug development professionals can efficiently produce enantiomerically enriched key intermediates. The protocols outlined herein, from small-scale screening to preparative synthesis and analysis, offer a reliable and scalable green chemistry approach to chiral separation.

References

Application Notes & Protocols: Late-Stage Functionalization of Pyridine-Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Late-Stage Functionalization

In modern drug discovery, the ability to rapidly generate structural analogs of a lead compound is paramount for optimizing its pharmacological profile. Late-stage functionalization (LSF) has emerged as a transformative strategy, allowing for the direct modification of complex molecules at their C–H bonds, thereby bypassing the need for lengthy de novo synthesis.[1][2] The pyridine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous FDA-approved drugs due to its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and enhance aqueous solubility.[3][4] However, the very electronic properties that make it valuable also present significant challenges for selective functionalization. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom often complicate traditional synthetic methods.[5]

This guide provides an in-depth overview and actionable protocols for several powerful LSF strategies tailored for pyridine-containing drugs, focusing on methods that offer high functional group tolerance, predictable regioselectivity, and operational simplicity for medicinal chemistry laboratories.

Chapter 1: Photocatalyzed Minisci-Type Reactions for C–H Alkylation

1.1. Principle and Application

The Minisci reaction is a classic method for the functionalization of electron-deficient heteroarenes via the addition of a nucleophilic carbon-centered radical.[2] The advent of visible-light photoredox catalysis has revolutionized this transformation, enabling the generation of radicals under exceptionally mild conditions from a wide array of precursors.[6][7] This approach is particularly powerful for LSF as it avoids harsh oxidants and high temperatures, preserving the integrity of complex drug molecules. The reaction typically proceeds with high regioselectivity for the C2 or C4 positions of the pyridine ring, which are the most electron-deficient sites, especially upon protonation of the ring nitrogen.

1.2. Mechanistic Rationale

The photocatalytic cycle provides a framework for understanding the reaction's components and conditions. The choice of photocatalyst is critical and is based on its excited-state redox potential, which must be sufficient to oxidize or reduce the chosen radical precursor. Acidic additives are often essential to protonate the pyridine nitrogen, which increases its electrophilicity and accelerates the radical addition step.

Minisci_Mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC SET PC_red Reduced PC- PC_star->PC_red SET Radical_Adduct Radical Adduct Intermediate PC_red->Radical_Adduct SET Radical_Precursor Radical Precursor (e.g., Carboxylic Acid) Radical Alkyl Radical (R•) Radical_Precursor->Radical Oxidative Decarboxylation (-CO2, -H+) Drug_H_prot Protonated Drug (Drug-H+) Drug_H Pyridine Drug Drug_H->Drug_H_prot + H+ Drug_H_prot->Radical_Adduct + R• Product Functionalized Drug Radical_Adduct->Product Oxidation & -H+

References

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for 1-(3-Fluoropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 1-(3-Fluoropyridin-4-yl)ethanol. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable synthetic intermediate in high purity. The unique physicochemical properties of this molecule—namely the basic pyridine nitrogen, the polar hydroxyl group, and the influence of the fluorine atom—present specific hurdles that require carefully considered purification strategies. This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address common issues.

Initial Assessment: Choosing Your Purification Path

Before attempting any purification, a preliminary analysis of your crude material is critical. This initial assessment will inform the most efficient and effective strategy, saving valuable time and material.

Q: I have a crude reaction mixture containing this compound. Where do I even begin?

A: Start with Thin Layer Chromatography (TLC). TLC is an indispensable tool for quickly assessing the complexity of your mixture and the polarity of your target compound.

  • Action: Spot your crude material on a silica gel TLC plate and develop it with a moderately polar solvent system, such as 50% ethyl acetate in hexanes.

  • Analysis:

    • How many spots do you see? This gives a rough idea of the number of impurities.

    • What is the Retention Factor (Rf) of your product? this compound is a polar molecule. If it remains at the baseline (Rf ≈ 0), you will need a more polar eluent. If it runs to the solvent front (Rf ≈ 1), you need a less polar eluent.

    • Is there smearing or "tailing" of the spot? Significant tailing is a red flag for strong interaction with the silica gel, a common issue for pyridine derivatives.[1][2]

Based on this initial TLC, you can make an informed decision on the primary purification method.

G cluster_0 TLC Analysis Outcomes cluster_1 Recommended Primary Strategy start Analyze Crude Mixture via TLC outcome1 Significant Tailing/Streaking start->outcome1 outcome2 Product at Baseline (Rf ≈ 0) start->outcome2 outcome3 Good Separation (Rf 0.2-0.4) start->outcome3 outcome4 Complex Mixture / Overlapping Spots start->outcome4 strat1 Modified Column Chromatography (Add Base Modifier) outcome1->strat1 strat2 Increase Eluent Polarity or Switch to Reversed-Phase outcome2->strat2 strat3 Standard Flash Chromatography outcome3->strat3 strat4 High-Resolution Method (e.g., Preparative HPLC) outcome4->strat4

Caption: Initial decision workflow based on TLC analysis.

Troubleshooting Guide 1: Column Chromatography

Column chromatography is the most common technique for purifying compounds of this type. However, the basicity of the pyridine ring often causes problems.

Q: My compound is streaking severely on my silica gel column, leading to poor separation and low recovery. What is the cause and how can I fix it?

A: This is the most frequently encountered issue. The streaking, or tailing, is caused by the basic lone pair on the pyridine nitrogen interacting too strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This leads to a non-ideal equilibrium, causing the compound to "smear" down the column instead of moving in a tight band.

Solution: Neutralize the Stationary Phase.

You can dramatically improve the peak shape by adding a small amount of a basic modifier to your mobile phase. This base will preferentially interact with the acidic silanol sites, effectively masking them from your compound.[1][3]

Protocol 1: Flash Chromatography with a Basic Modifier
  • Solvent System Selection: First, find an appropriate solvent system using TLC. Start with a base system (e.g., 80:20 Dichloromethane/Methanol) that gives your product an Rf of ~0.2-0.3.

  • Prepare Modified Eluent: Prepare your bulk eluent and add 0.5-1% triethylamine (TEA) or 0.5-1% of a concentrated ammonium hydroxide solution. For example, for 1 liter of eluent, add 5-10 mL of TEA.

  • Column Packing: Pack your column with silica gel using the modified eluent. It is crucial to use the modified eluent for packing to ensure the entire stationary phase is neutralized before the sample is loaded.

  • Sample Loading: Dissolve your crude product in a minimum amount of the modified eluent or a strong solvent like dichloromethane. Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel and loading the resulting powder onto the top of the column.

  • Elution: Run the column as usual, collecting fractions and monitoring by TLC. The product spot on the TLC plates should now be much more compact and symmetrical.

Q: My compound is very polar. It doesn't move from the origin on the TLC plate even with 100% ethyl acetate or 10% methanol in dichloromethane. What should I do?

A: This is a common problem for polar heterocyclic alcohols. You need a more aggressive, highly polar solvent system to elute the compound from the silica.

Solution 1: Use a Highly Polar Normal-Phase System. A common and effective solvent system for very polar, basic compounds is a mixture of Dichloromethane (DCM), Methanol (MeOH), and Ammonium Hydroxide (NH₄OH).[4][5]

Component Purpose Typical Ratio (%)
DichloromethanePrimary non-polar component80-90
MethanolPrimary polar component10-20
Ammonium Hydroxide (conc.)Basic modifier to prevent tailing0.5-2

Action: Try a TLC with a solvent system of 89:10:1 DCM:MeOH:NH₄OH . Adjust the methanol concentration to achieve the desired Rf value.

Solution 2: Switch to Reversed-Phase Chromatography. If your compound is highly polar, it will be weakly retained on a non-polar reversed-phase (e.g., C18) column and elute quickly. This can be an excellent way to separate it from less polar impurities, which will be strongly retained.

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile. A buffer (e.g., 0.1% formic acid or acetic acid) is often added to control the ionization of the pyridine ring and ensure sharp peaks.

Troubleshooting Guide 2: Recrystallization

Recrystallization can be a highly effective, scalable, and economical purification method if your crude product has a reasonably high purity (>80-90%) and you can find a suitable solvent.

Q: I'm struggling to find a good recrystallization solvent. The compound either dissolves in everything or nothing.

A: This is a classic challenge for polar molecules. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6]

Solution: Systematic Solvent Screening.

Use small-scale tests to screen a range of solvents with varying polarities.

Protocol 2: Micro-Scale Recrystallization Solvent Screening
  • Setup: Place ~10-20 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Start with less polar solvents and move to more polar ones. See the table below.

  • Observation at Room Temp: If the compound dissolves immediately in a few drops, that solvent is too good and should be considered as the "soluble" component of a two-solvent system. If it is completely insoluble, it may be a good "insoluble" component or a candidate for hot dissolution.

  • Heating: For solvents where the compound is sparingly soluble at room temperature, gently heat the mixture (e.g., in a hot water bath) while adding more solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.

  • Analysis: The ideal solvent is one that yields a large quantity of crystalline solid upon cooling.

Solvent Polarity Potential Use
Hexanes / HeptaneVery LowLikely an "insoluble" or "anti-solvent".
TolueneLowGood candidate for single-solvent system.
DichloromethaneMedium-LowMay be too good a solvent.
Diethyl EtherMedium-LowVolatility can be an issue.
Ethyl AcetateMediumExcellent starting point for screening.
Isopropanol / EthanolHighMay be too soluble; good "soluble" solvent.
WaterVery HighPotential for use with a less polar co-solvent.

Q: My compound "oils out" of the solution instead of forming crystals. What can I do?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound (or a compound/solvent eutectic). Instead of crystallizing, the compound separates as a liquid phase.

Solutions:

  • Use More Solvent: The most common cause is using too little solvent. The saturation point is reached at a higher temperature. Try the recrystallization again, adding slightly more hot solvent to ensure the solution is less concentrated.

  • Lower the Dissolution Temperature: If possible, use a solvent system that allows you to fully dissolve the compound at a lower temperature.

  • Change Solvents: Switch to a lower-boiling point solvent or a different co-solvent pair.

Troubleshooting Guide 3: Distillation & High-Purity Methods

Q: Can I purify this compound by distillation?

A: It is possible, but likely only under vacuum. Due to its molecular weight and polar functional groups capable of hydrogen bonding (the alcohol and pyridine), its boiling point at atmospheric pressure will be quite high.[7] Heating organic molecules, especially alcohols, to high temperatures (>150-180 °C) can lead to decomposition.[7]

Solution: Use Vacuum Distillation. By reducing the pressure, you significantly lower the temperature required for the compound to boil, minimizing the risk of thermal degradation.[8][9] This method is most effective for separating your product from non-volatile impurities (like salts or baseline material from a column) or from impurities with a significantly different boiling point.

Q: I need my compound to be >99.5% pure for my application. Column chromatography isn't getting me there. What's the next step?

A: For achieving very high levels of purity, especially when dealing with closely-related impurities, preparative High-Performance Liquid Chromatography (prep HPLC) is the gold standard.[10][11][12]

How it Works: Prep HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample quantities.[13][14] It offers much higher resolving power than standard flash chromatography.

Considerations:

  • Method Development: An analytical HPLC method must be developed first to find a column and mobile phase that can separate your product from its impurities. This method is then scaled up.[14]

  • Throughput: Prep HPLC is generally a lower-throughput, higher-cost technique reserved for final purification steps where high purity is essential.[11][12]

  • Solvent Removal: The desired fractions are collected dissolved in the mobile phase, which must then be removed, typically by rotary evaporation or lyophilization.

G cluster_0 Primary Purification cluster_1 Purity Assessment cluster_2 Final Polishing Steps start Crude Product chrom Flash Chromatography (Basic Modifier) start->chrom recryst Recrystallization start->recryst purity_check Assess Purity (NMR, LCMS) chrom->purity_check recryst->purity_check hplc Preparative HPLC purity_check->hplc Closely-Related Impurities Remain distill Vacuum Distillation (Removes non-volatiles) purity_check->distill Non-Volatile Impurities Remain final High-Purity Product purity_check->final Purity Sufficient hplc->final distill->final

Caption: A general workflow for multi-step purification.

References

Technical Support Center: Optimizing the Synthesis of 1-(3-Fluoropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 1-(3-Fluoropyridin-4-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. We have structured this document in a problem-oriented question-and-answer format to directly address issues you may encounter in the lab.

Overview of Synthetic Strategies

The synthesis of this compound is primarily achieved through two common pathways:

  • Reduction of a Ketone Precursor: The reduction of 4-acetyl-3-fluoropyridine using a hydride-based reducing agent. This is often the most direct and reliable route.

  • Grignard Reagent Addition: The nucleophilic addition of a methyl Grignard reagent to 3-fluoro-4-pyridinecarboxaldehyde. This classic carbon-carbon bond-forming reaction requires stringent control of reaction conditions.[1]

This guide provides troubleshooting and optimization protocols for both methodologies.

SynthesisPathways cluster_0 Route 1: Ketone Reduction cluster_trouble_1 Potential Issues cluster_1 Route 2: Grignard Addition cluster_trouble_2 Potential Issues A 4-Acetyl-3-fluoropyridine B This compound A->B  Reduction (e.g., NaBH₄) T1 Low Conversion A->T1 T2 Byproduct Formation B->T2 C 3-Fluoro-4-pyridinecarboxaldehyde E This compound C->E  Nucleophilic Addition D Methylmagnesium Bromide (CH₃MgBr) D->E  Nucleophilic Addition T3 Reaction Failure (Moisture) D->T3 T4 Homocoupling Byproducts E->T4

Caption: Primary synthetic routes to this compound.

Part 1: Troubleshooting the Ketone Reduction Pathway

This route involves the reduction of 4-acetyl-3-fluoropyridine. While generally high-yielding, several factors can impact efficiency.

Frequently Asked Questions & Troubleshooting

Q1: My reduction reaction is sluggish or shows very low conversion to the desired alcohol. What are the likely causes?

A1: Low conversion is typically traced back to three main factors: the reducing agent, the solvent, or the reaction temperature.

  • Inactive Reducing Agent: Sodium borohydride (NaBH₄) is the most common reagent for this transformation. It can decompose over time, especially if improperly stored and exposed to atmospheric moisture. A simple test for activity is to add a small amount to a protic solvent like ethanol; vigorous bubbling (hydrogen evolution) should be observed.

  • Inappropriate Solvent: While NaBH₄ is effective in alcoholic solvents (methanol, ethanol), its solubility can be a limiting factor. The reaction is a heterogeneous mixture, and efficient stirring is crucial. For a more homogeneous reaction, consider a solvent system like THF/Methanol.

  • Low Temperature: The reduction is often started at a low temperature (0 °C) to control the initial exotherm. However, if the reaction stalls, allowing it to slowly warm to room temperature and stir for several hours is necessary to ensure it proceeds to completion.

Q2: After workup, I see multiple spots on my TLC plate, and my final yield is low due to byproduct formation. What are these byproducts and how can I avoid them?

A2: Byproduct formation in this reaction is less common than in the Grignard route but can occur.

  • Unreacted Starting Material: This is the most common "impurity" and points to the issues discussed in Q1. Monitor the reaction by TLC until the starting ketone spot has been completely consumed.

  • Impure Starting Material: The purity of the starting 4-acetyl-3-fluoropyridine is critical. Impurities from its synthesis can lead to a complex product mixture.[2] Consider purifying the starting ketone by recrystallization or column chromatography before the reduction step.

  • Ring-Related Side Reactions: While unlikely with a mild reducing agent like NaBH₄, stronger, less selective agents (e.g., LiAlH₄) could potentially interact with the fluoropyridine ring, though this is rare under standard conditions. Adhering to NaBH₄ is the safest approach.

Q3: My purification by column chromatography is difficult, and I'm experiencing significant product loss. Any advice?

A3: The product, this compound, contains a basic pyridine nitrogen and a polar alcohol group, which can complicate purification.

  • Streaking on Silica Gel: The basic nitrogen can interact strongly with the acidic silica gel, causing significant tailing or "streaking" on the column and leading to poor separation and recovery. To mitigate this, deactivate the silica gel by adding 1-2% triethylamine (Et₃N) to your eluent system (e.g., Ethyl Acetate/Hexanes + 1% Et₃N). This neutralizes the acidic sites on the silica.

  • Product Solubility: The product has some water solubility. During the aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery. Salting out the aqueous layer by adding brine (saturated NaCl solution) can also decrease the product's solubility in the aqueous phase and improve extraction efficiency.

Optimized Experimental Protocol: Ketone Reduction
  • Setup: To a round-bottom flask charged with 4-acetyl-3-fluoropyridine (1.0 eq), add methanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding acetone to consume excess NaBH₄. Then, add water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x volume). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

ParameterRecommendationRationale
Reducing Agent Sodium Borohydride (NaBH₄)Excellent selectivity for ketones, safer to handle than LiAlH₄, and effective in protic solvents.
Solvent Methanol or EthanolGood reactivity and readily available. Methanol often provides faster reaction rates.
Stoichiometry 1.5 - 2.0 eq. of NaBH₄A slight excess ensures the reaction goes to completion without being wasteful.
Temperature 0 °C to Room TemperatureAllows for control of the initial exotherm while ensuring the reaction completes.
Purification Silica Gel + 1% Et₃N in EluentNeutralizes acidic sites on silica, preventing product loss and improving separation.[3]

Part 2: Troubleshooting the Grignard Pathway

This route involves the reaction of 3-fluoro-4-pyridinecarboxaldehyde with a methyl Grignard reagent (e.g., CH₃MgBr). Grignard reactions are powerful but notoriously sensitive.[4][5]

Frequently Asked Questions & Troubleshooting

Q1: My Grignard reaction is not initiating, or I'm getting a very low yield of the alcohol. What is the most common point of failure?

A1: The overwhelming cause of Grignard reaction failure is the presence of protic contaminants, most notably water.[6][7] Grignard reagents are extremely strong bases and will react with any available proton source faster than they will with the aldehyde carbonyl.

  • Anhydrous Conditions are Non-Negotiable:

    • Glassware: All glassware must be rigorously dried, either in an oven ( >120 °C) overnight or by flame-drying under vacuum immediately before use.

    • Solvents: Use anhydrous grade solvents (e.g., diethyl ether, THF) from a sealed bottle or a solvent purification system. Ether solvents are crucial as they stabilize the Grignard reagent.[1]

    • Starting Materials: Ensure the 3-fluoro-4-pyridinecarboxaldehyde is anhydrous. If necessary, dissolve it in a solvent and dry over molecular sieves.

    • Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent quenching by atmospheric moisture and oxygen.

  • Magnesium Quality: The surface of magnesium turnings can oxidize, forming a passive MgO layer that prevents reaction. Use fresh, shiny magnesium turnings. If the reaction is difficult to initiate, adding a small crystal of iodine or a few drops of 1,2-dibromoethane can help activate the magnesium surface.[6]

Q2: My main product is a homocoupled dimer, or I have a significant amount of benzene (if using PhMgBr for another synthesis). Why is this happening?

A2: This points to issues with either the Grignard formation or competing side reactions.

  • Wurtz Coupling: This occurs when the Grignard reagent reacts with the unreacted alkyl/aryl halide, leading to dimer formation. This can be minimized by the slow addition of the halide to the magnesium turnings during Grignard formation, keeping the halide concentration low.

  • Proton Quenching: If the Grignard reagent is quenched by a stray proton source, it forms the corresponding alkane (e.g., CH₃MgBr + H₂O → CH₄ + Mg(OH)Br). This is another consequence of inadequate anhydrous technique.

Q3: The workup of my Grignard reaction results in a persistent emulsion that is impossible to separate. How can I resolve this?

A3: This is a very common problem caused by the formation of magnesium salts (Mg(OH)X).

  • Acidic Workup: The standard workup involves quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a weakly acidic solution that protonates the alkoxide to form the alcohol and breaks down the magnesium salts into more soluble species.

  • Avoiding Strong Acids: Do not use strong acids (like HCl) for the initial quench, as this can be highly exothermic and may cause degradation of the acid-sensitive product. Dilute acid can be used after the initial NH₄Cl quench to help dissolve any remaining solids.[8]

  • The "Salting Out" Technique: Adding brine to the aqueous layer during extraction can help break up emulsions by increasing the ionic strength of the aqueous phase.

Optimized Experimental Protocol: Grignard Addition
  • Setup: Assemble a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. Add magnesium turnings (1.2 eq) to the flask.

  • Initiation: Add a small portion of anhydrous THF. In the dropping funnel, prepare a solution of methyl bromide (1.0 eq) in anhydrous THF. Add a small amount of the methyl bromide solution to the magnesium and wait for initiation (bubbling, gentle reflux). A small crystal of iodine may be added if needed.

  • Grignard Formation: Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional hour to ensure complete formation.

  • Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of 3-fluoro-4-pyridinecarboxaldehyde (0.9 eq) in anhydrous THF dropwise, keeping the temperature below 10 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quenching: Cool the reaction back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Extract the mixture with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography as described in the reduction protocol.

References

Stability of 1-(3-Fluoropyridin-4-yl)ethanol in acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-(3-Fluoropyridin-4-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound, with a specific focus on its stability in acidic and basic conditions. As Senior Application Scientists, we have structured this resource in a practical question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address key questions regarding the stability of this compound. Our approach is grounded in fundamental chemical principles and established practices for pharmaceutical stress testing.

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concern for this compound in both acidic and basic aqueous solutions is its susceptibility to degradation, primarily through pathways involving the benzylic-like alcohol moiety and the stability of the fluoropyridine ring. The purpose of investigating these concerns is to identify potential degradation products, understand the degradation pathways, and establish the compound's overall stability profile.[1][2][3] Such studies are crucial for developing stable formulations and ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[3][4]

The structure of this compound features a secondary alcohol attached to a carbon adjacent to the pyridine ring. This "benzylic-like" position is often reactive. Additionally, the fluorine substituent and the nitrogen atom in the pyridine ring introduce specific electronic effects that influence the molecule's reactivity and stability.

Q2: What degradation pathways are plausible for this compound under acidic conditions?

A2: Under acidic conditions, the most probable degradation pathway involves the protonation of the hydroxyl group, followed by the elimination of water to form a stabilized carbocation. The pyridine nitrogen can also be protonated, which would further activate the ring system.

Hypothesized Acidic Degradation Pathway:

  • Protonation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom will readily accept a proton from the acidic medium, forming a good leaving group (water).

  • Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, generating a secondary carbocation at the benzylic-like position. This carbocation is stabilized by the adjacent pyridine ring through resonance.

  • Potential Rearrangements/Reactions: This carbocation intermediate can then undergo several reactions:

    • Elimination: Loss of a proton from the adjacent methyl group could lead to the formation of a vinylpyridine derivative.

    • Nucleophilic Attack: If other nucleophiles are present in the solution (e.g., the counter-ion of the acid), they could attack the carbocation.

    • Etherification: In the presence of an alcohol solvent or another molecule of this compound, an ether could be formed.

The fluorine atom, being electron-withdrawing, can influence the stability of the pyridine ring and may affect the rate of these reactions.[5][6]

Acidic_Degradation_Pathway cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Potential Products Start This compound Protonated_Alcohol Protonated Alcohol Intermediate Start->Protonated_Alcohol + H+ Carbocation Benzylic-like Carbocation Protonated_Alcohol->Carbocation - H2O Elimination_Product Vinylpyridine Derivative Carbocation->Elimination_Product - H+ Substitution_Product Substitution Product (e.g., with Nu-) Carbocation->Substitution_Product + Nu- Ether_Product Dimer/Ether Product Carbocation->Ether_Product + R-OH

Caption: Hypothesized degradation pathway under acidic conditions.

Q3: How is this compound expected to behave under basic conditions?

A3: In basic conditions, the degradation mechanisms are generally different from those in acidic media. For a secondary alcohol like this, direct hydrolysis is less likely. However, two potential pathways should be considered:

  • Oxidation: If oxidizing agents (even dissolved oxygen) are present, the secondary alcohol could be oxidized to the corresponding ketone, 3-fluoro-4-acetylpyridine. This process can sometimes be facilitated by basic conditions.

  • Deprotonation and Rearrangement: While less common for simple alcohols, strong basic conditions could potentially lead to deprotonation of the hydroxyl group, forming an alkoxide. The subsequent reactivity would depend on the specific reaction conditions and the presence of other reactive species.

The fluorinated pyridine ring itself is generally stable to base, but strong nucleophilic attack under harsh conditions cannot be entirely ruled out, although this is less probable than reactions involving the ethanol side chain.

Basic_Degradation_Pathway cluster_0 Primary Pathway cluster_1 Secondary Pathway (Harsh Conditions) Start This compound Ketone 3-Fluoro-4-acetylpyridine (Oxidation Product) Start->Ketone [O], OH- Alkoxide Alkoxide Intermediate Start->Alkoxide - H+ (Strong Base) Other_Products Other Degradants Alkoxide->Other_Products

Caption: Hypothesized degradation pathway under basic conditions.

Troubleshooting Guide for Stability Studies

Observed Issue Potential Cause Recommended Solution
No degradation observed after initial stress testing. - The molecule is highly stable under the tested conditions.- The concentration of the stressor (acid/base) is too low.- The temperature is not high enough to accelerate degradation.- Increase the concentration of the acid or base (e.g., from 0.1 M to 1.0 M).[7]- Increase the temperature in increments (e.g., to 50-60°C).[7]- Extend the duration of the study.
Complete degradation of the parent compound. - The stress conditions are too harsh.- Reduce the concentration of the acid or base.- Lower the reaction temperature.- Decrease the exposure time and sample at more frequent, earlier time points.
Multiple, overlapping peaks in the chromatogram. - Incomplete separation of degradation products.- Co-elution of degradants with the parent peak.- Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column chemistry).- Perform peak purity analysis using a Diode Array Detector (DAD) to ensure the parent peak is homogenous.[1]
Inconsistent results between replicate experiments. - Inaccurate sample preparation.- Instability of the analytical method itself.- Fluctuation in experimental conditions (e.g., temperature).- Ensure precise pipetting and dilutions.- Validate the analytical method for robustness.- Use a calibrated, temperature-controlled incubator or water bath.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to intentionally degrade a drug substance to understand its breakdown under stress conditions.[2] A target degradation level of 5-20% is typically recommended to allow for the formation and analysis of degradation products without complete destruction of the sample.[2][7]

Protocol 1: Acidic Hydrolysis

Objective: To assess the stability of this compound in acidic conditions.

Materials:

  • This compound

  • Hydrochloric Acid (HCl), 0.1 M and 1.0 M solutions

  • Sodium Hydroxide (NaOH), 0.1 M and 1.0 M solutions (for neutralization)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., DAD)

  • pH meter

  • Temperature-controlled water bath or incubator

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Condition Setup:

    • In a volumetric flask, add an aliquot of the stock solution and an equal volume of 1.0 M HCl.

    • Prepare a control sample by adding an aliquot of the stock solution to an equal volume of purified water.

  • Incubation: Place the samples in a temperature-controlled environment (start with room temperature, ~25°C).

  • Time-Point Sampling: Withdraw aliquots from the reaction mixture at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.

  • Analysis: Dilute the neutralized samples to a suitable concentration for HPLC analysis. Analyze the samples by a validated, stability-indicating HPLC method.

  • Troubleshooting: If no degradation is observed, repeat the experiment at an elevated temperature (e.g., 60°C).[7]

Protocol 2: Basic Hydrolysis

Objective: To assess the stability of this compound in basic conditions.

Procedure: This protocol is identical to the acidic hydrolysis protocol, with the following modifications:

  • In Step 2, use 1.0 M NaOH instead of 1.0 M HCl.

  • In Step 5, neutralize the samples with an equivalent amount of HCl.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Stock Solution Preparation 1 mg/mL of Compound acid Acid Stress Add 1.0 M HCl prep->acid base Base Stress Add 1.0 M NaOH prep->base control Control Add Water prep->control incubate Incubation Room Temp or 60°C acid->incubate base->incubate control->incubate sample Time-Point Sampling 0, 2, 4, 8, 24h... incubate->sample neutralize Neutralization Stop Reaction sample->neutralize hplc HPLC Analysis Quantify Parent & Degradants neutralize->hplc

Caption: General workflow for forced degradation studies.

Data Interpretation

After running the HPLC analysis, the following data should be evaluated:

  • Purity of the Parent Peak: Assess the peak purity using a DAD detector to ensure no degradation products are co-eluting.[1]

  • Mass Balance: Calculate the mass balance to account for all the material. The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100%.

  • Identification of Degradants: If significant degradation is observed, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to identify the molecular weights of the degradation products and help elucidate their structures.

By following these guidelines, researchers can systematically investigate the stability of this compound and develop a comprehensive understanding of its degradation profile.

References

Technical Support Center: Optimization of Reaction Parameters for 1-(3-Fluoropyridin-4-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(3-Fluoropyridin-4-yl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will explore the common synthetic routes, address frequently asked questions on parameter optimization, and provide a detailed troubleshooting guide to navigate experimental challenges.

Section 1: Primary Synthetic Strategies

The synthesis of this compound, a valuable heterocyclic building block, is primarily achieved through two robust and reliable methods:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the electrophilic carbonyl carbon of 3-fluoro-4-pyridinecarboxaldehyde. Subsequent acidic workup yields the desired secondary alcohol.[1][2]

    Reaction Scheme 1: Grignard Synthesis

    (Diagram is illustrative)

  • Ketone Reduction: This method involves the reduction of the corresponding ketone, 4-acetyl-3-fluoropyridine, using a suitable hydride-based reducing agent, such as sodium borohydride (NaBH₄). This approach is often favored for its operational simplicity and milder reaction conditions.

    Reaction Scheme 2: Ketone Reduction

    (Diagram is illustrative)

Section 2: Frequently Asked Questions (FAQs) on Parameter Optimization

This section addresses common questions regarding the optimization of reaction parameters for both synthetic routes.

Q1: Which synthetic route, Grignard addition or ketone reduction, is generally preferred?

A1: The choice depends on precursor availability, scale, and desired purity profile. The ketone reduction is often preferred for its simplicity, high chemoselectivity, and use of less hazardous reagents. It typically proceeds with high yields and is easier to perform on a larger scale. The Grignard route is an excellent alternative, especially if 3-fluoro-4-pyridinecarboxaldehyde is more readily available than the corresponding ketone. However, Grignard reactions require strict anhydrous conditions and careful temperature control to prevent side reactions and ensure initiation.[2][3]

Q2: For the Grignard reaction, what is the optimal solvent and why are anhydrous conditions so critical?

A2: The ideal solvents are aprotic ethers, with tetrahydrofuran (THF) and diethyl ether (Et₂O) being the most common choices.[3] THF is often preferred as it is a better solvent for the magnesium halide intermediates (Schlenk equilibrium), leading to a more reactive Grignard reagent.[3] Grignard reagents are potent bases and nucleophiles that react violently with protic sources, such as water.[4] Any moisture in the glassware or solvent will quench the reagent, forming methane and magnesium salts, thus drastically reducing the yield. Therefore, all glassware must be oven- or flame-dried, and solvents must be rigorously anhydrous.

Q3: How should I manage the temperature for the Grignard synthesis?

A3: Temperature control is critical at two stages.

  • Initiation: The formation of the Grignard reagent is an exothermic reaction. While gentle heating or an initiator (a small crystal of iodine or a few drops of 1,2-dibromoethane) might be needed to start the reaction, it must be controlled to maintain a gentle reflux.[1]

  • Aldehyde Addition: The addition of the 3-fluoro-4-pyridinecarboxaldehyde solution to the Grignard reagent should be performed at a low temperature, typically 0 °C . This minimizes side reactions, such as enolization of the aldehyde or addition to the pyridine nitrogen, and helps control the exothermicity of the reaction.

Q4: What are the best practices for the reduction of 4-acetyl-3-fluoropyridine?

A4: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that is compatible with alcoholic solvents like methanol or ethanol . The reaction is typically run at room temperature or cooled to 0 °C to ensure high selectivity. A molar excess of NaBH₄ (typically 1.5 to 2.0 equivalents) is used to ensure the reaction goes to completion. The workup involves quenching the excess hydride with a weak acid followed by extraction.

Q5: How can I monitor the progress of the reaction?

A5: Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. A suitable eluent system, such as a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1), can effectively separate the starting material (aldehyde or ketone) from the more polar alcohol product. The disappearance of the starting material spot indicates reaction completion.

Section 3: Troubleshooting Guide

This guide provides solutions to specific issues that may be encountered during the synthesis.

Issue 1: The Grignard reaction fails to initiate.

  • Cause: A passivating layer of magnesium oxide on the surface of the magnesium turnings is the most common culprit.[3]

  • Solution:

    • Activate the Magnesium: Before adding the halide, gently crush the magnesium turnings in the flask under an inert atmosphere to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of gas bubbles indicates initiation.[1]

    • Ensure Anhydrous Conditions: Double-check that all glassware is completely dry and solvents are anhydrous. Even trace moisture can prevent initiation.[4]

Issue 2: The yield of this compound from the Grignard reaction is low.

  • Cause: This can result from several factors, including incomplete reaction, poor Grignard reagent quality, or side reactions.

  • Troubleshooting Workflow: The following decision tree can help diagnose the issue.

G start Low Yield Observed check_grignard Was Grignard reagent formation confirmed? (e.g., Gilman test, aliquot quench) start->check_grignard check_aldehyde Was the starting aldehyde pure? check_grignard->check_aldehyde Yes solution_grignard Troubleshoot Grignard formation: - Activate Mg with I₂ or dibromoethane. - Ensure anhydrous solvent/glassware. check_grignard->solution_grignard No check_conditions Were strict anhydrous conditions maintained during aldehyde addition? check_temp Was aldehyde addition performed at 0°C? check_conditions->check_temp Yes solution_conditions Reagent was likely quenched. Thoroughly dry all apparatus and solvents and repeat the synthesis. check_conditions->solution_conditions No solution_temp High temperature favors side reactions. Maintain 0°C during addition and add aldehyde slowly. check_temp->solution_temp No solution_final If all checks pass, consider purification issues or analyze byproducts (e.g., for Wurtz coupling). check_temp->solution_final Yes check_aldehyde->check_conditions Yes solution_aldehyde Purify aldehyde via chromatography or distillation. Impurities can inhibit the reaction. check_aldehyde->solution_aldehyde No

Caption: Troubleshooting workflow for low yield in the Grignard synthesis.

Issue 3: The ketone reduction is slow or incomplete.

  • Cause: The activity of the sodium borohydride may be diminished due to improper storage, or the temperature may be too low.

  • Solution:

    • Use Fresh Reagent: Ensure the NaBH₄ is fresh and has been stored in a desiccator.

    • Increase Temperature: If the reaction is sluggish at 0 °C, allow it to warm to room temperature and monitor by TLC.

    • Check Stoichiometry: Confirm that at least 1.5 equivalents of NaBH₄ were used.

Issue 4: Purification of the final alcohol is difficult due to streaking on the silica gel column.

  • Cause: The basic pyridine nitrogen in the product can interact strongly with the acidic silica gel, causing poor separation and streaking.

  • Solution:

    • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a tertiary amine, such as triethylamine (~1%).

    • Modify the Mobile Phase: Add 0.5-1% triethylamine to the eluent (e.g., ethyl acetate/hexanes) to suppress the interaction between the product and the silica gel, resulting in sharper peaks and better separation.

Section 4: Data Summary & Protocols

Table 1: Comparison of Optimized Reaction Parameters
ParameterRoute 1: Grignard ReactionRoute 2: Ketone Reduction
Key Reagents Methylmagnesium bromide, 3-fluoro-4-pyridinecarboxaldehydeSodium borohydride, 4-acetyl-3-fluoropyridine
Solvent Anhydrous THF or Diethyl EtherMethanol or Ethanol
Temperature 0 °C for aldehyde addition0 °C to Room Temperature
Reaction Time 1-3 hours30-60 minutes
Workup Acidic quench (e.g., aq. NH₄Cl)Mild acidic or water quench
Typical Yield 65-85%90-98%
Key Challenge Strict anhydrous conditions requiredPotential for incomplete reaction if hydride is old
Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

Safety: Perform all steps under an inert atmosphere (Nitrogen or Argon). Diethyl ether and THF are highly flammable. Wear appropriate PPE.

  • Apparatus Setup: Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow to cool to room temperature under a stream of nitrogen.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine. Add a portion of a solution of methyl iodide (1.1 eq.) in anhydrous diethyl ether via the dropping funnel. Once the reaction initiates (color fades, bubbling), add the remaining methyl iodide solution dropwise to maintain a gentle reflux. After addition, stir for 30 minutes.

  • Aldehyde Addition: Cool the Grignard solution to 0 °C using an ice bath. Add a solution of 3-fluoro-4-pyridinecarboxaldehyde (1.0 eq.) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes.

  • Reaction & Quench: After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. Cool the reaction back to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes, with 1% triethylamine added to the eluent).

Protocol 2: Synthesis via Ketone Reduction

Safety: Sodium borohydride reacts with water to produce flammable hydrogen gas. Perform the quench step in a well-ventilated hood.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add a solution of 4-acetyl-3-fluoropyridine (1.0 eq.) in methanol.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. Monitor the reaction by TLC until the starting ketone is consumed.

  • Quench & Workup: Cool the mixture to 0 °C and slowly add water to quench the excess NaBH₄. Remove the methanol under reduced pressure.

  • Extraction & Purification: Add water and ethyl acetate to the residue. Transfer to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product, which is often pure enough for subsequent steps. If necessary, purify by flash column chromatography as described in Protocol 1.

References

Technical Support Center: Understanding and Troubleshooting Degradation Pathways of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated pyridines. This guide is designed to provide field-proven insights and troubleshooting strategies for the common challenges encountered during the study of their degradation pathways. The unique electronic properties conferred by fluorine substituents can lead to complex reactivity and stability profiles. This resource, presented in a practical question-and-answer format, aims to elucidate these complexities and offer robust solutions for your experiments.

Section 1: General Stability and Handling

This section addresses the fundamental stability of fluorinated pyridines in common laboratory environments. Understanding these principles is the first step in preventing unwanted degradation and ensuring experimental reproducibility.

Q1: My 4-fluoropyridine stock solution is showing signs of degradation, especially when prepared in aqueous or protic solvents. What is happening and how can I prevent it?

A: This is a classic issue rooted in the hydrolytic instability of certain fluorinated pyridines, particularly those with fluorine at the 4-position. 4-fluoropyridine is known to be unstable in acidic or even neutral aqueous media.[1] The pyridine nitrogen can be protonated, which further activates the ring towards nucleophilic attack by water. This hydrolysis displaces the fluoride ion, leading to the formation of the corresponding pyridone. This reaction can be autocatalytic, as the liberated hydrofluoric acid (HF) lowers the pH and accelerates further degradation.[1]

Causality Insight: The high electronegativity of fluorine makes the attached carbon atom (C4) highly electrophilic. The pyridine nitrogen, especially when protonated, acts as a powerful electron-withdrawing group, further increasing this electrophilicity and making the C-F bond susceptible to nucleophilic substitution by water.

Troubleshooting & Prevention:

  • Solvent Choice: Prepare stock solutions in anhydrous, aprotic solvents like acetonitrile, DMSO, or DMF. Check for solvent compatibility with your specific fluorinating agent or substrate.[2]

  • pH Control: If aqueous solutions are unavoidable, use a buffered system to maintain a neutral or slightly basic pH. Avoid acidic conditions.

  • Storage: Store solutions at low temperatures (e.g., -20°C) and protected from light to minimize both hydrolysis and potential photodegradation.

  • Fresh Preparation: Prepare aqueous solutions fresh before each experiment to minimize the time for degradation to occur.

Q2: I've observed unexpected reactivity of my fluorinated pyridine in DMSO. Isn't this supposed to be a stable, aprotic solvent?

A: While DMSO is an excellent polar aprotic solvent for many reactions, it is not entirely inert. Some highly activated electrophilic compounds, including certain fluorinated pyridines, can react with DMSO, especially at elevated temperatures. For instance, some electrophilic fluorinating reagents are known to react exothermically with DMSO.[2] The degradation pathway can involve oxidation of the pyridine ring or reaction with trace amounts of water or other nucleophiles present in the solvent.

Expert Tip: Always use a high-purity, anhydrous grade of DMSO. For reactions at elevated temperatures, consider screening alternative high-boiling point aprotic solvents like sulfolane or diphenyl ether if you suspect solvent-mediated degradation.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

The displacement of fluoride via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of fluorinated pyridine chemistry. However, these reactions can be fraught with challenges.

Q3: My SNAr reaction on a polyfluorinated pyridine is giving me a low yield and a mixture of regioisomers. How can I improve the conversion and selectivity?

A: This is a common challenge stemming from the nuanced reactivity of the pyridine ring. The success of an SNAr reaction depends on the interplay between the nucleophile, the solvent, and the electronic environment of the pyridine ring.

Causality Insight: The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is key. Fluorine's strong inductive effect (-I) stabilizes this negative charge, making the addition of the nucleophile the rate-determining step.[4][5] In polyfluorinated pyridines, multiple C-F bonds are activated. The site of nucleophilic attack is determined by the position that best stabilizes the resulting Meisenheimer complex. The nitrogen atom in the pyridine ring strongly stabilizes negative charge at the ortho and para positions (2-, 4-, and 6-positions).[3]

Troubleshooting Workflow for Low Yield & Poor Selectivity:

G start Low Yield / Poor Regioselectivity check_reagents Verify Reagent Purity & Anhydrous Conditions start->check_reagents check_temp Optimize Reaction Temperature check_reagents->check_temp Reagents OK sub_reagents Moisture can quench nucleophiles or react with substrate. [5] check_reagents->sub_reagents check_solvent Screen Solvents check_temp->check_solvent Temp Optimized sub_temp Some reactions require heat to overcome the activation barrier. [5] Others require low temp to prevent side reactions. check_temp->sub_temp check_nucleophile Assess Nucleophile Strength & Sterics check_solvent->check_nucleophile Solvent Screened sub_solvent Polar aprotic solvents (DMSO, DMF, Acetonitrile) stabilize the Meisenheimer complex. [1] Protic solvents can solvate and deactivate the nucleophile. [9] check_solvent->sub_solvent sub_nucleophile A stronger nucleophile may be needed. Steric hindrance can block access to the desired position. check_nucleophile->sub_nucleophile

Caption: Troubleshooting workflow for SNAr reactions.

Detailed Solutions:

  • Anhydrous Conditions: Water is a competing nucleophile and can hydrolyze your starting material. Ensure all reagents and solvents are rigorously dried.[2]

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they effectively solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.[6] Protic solvents can hydrogen-bond with the nucleophile, reducing its potency.[5]

  • Temperature Optimization: While some reactions proceed at room temperature, others require heating to overcome the activation energy of the initial nucleophilic attack.[2] Conversely, for highly reactive substrates, lowering the temperature can improve selectivity by favoring the kinetically controlled product.

  • Regioselectivity: The position of attack is governed by electronics. Attack at the 4-position is often favored due to superior resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.[6] If you are targeting a different position, consider using a sterically bulky nucleophile that may favor the less-hindered site.

Q4: Why is fluoride a good leaving group in SNAr reactions when F⁻ is a poor leaving group in SN2 reactions?

A: This is an excellent question that highlights a fundamental difference between SNAr and SN2 mechanisms. In an SN2 reaction, the bond to the leaving group is broken in the rate-determining step, so a stable (weakly basic) leaving group is essential. In an SNAr reaction, the rate-determining step is the initial addition of the nucleophile to the aromatic ring to form the Meisenheimer complex.[4][5]

Causality Insight: Fluorine's role in SNAr is primarily to activate the ring. Its extreme electronegativity strongly polarizes the C-F bond and withdraws electron density from the ring, making it highly susceptible to nucleophilic attack. This powerful inductive effect stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy for the slow first step.[5] The subsequent elimination of the fluoride ion to restore aromaticity is fast and does not significantly impact the overall reaction rate.[4][5] Therefore, fluorine's activating effect far outweighs its poor leaving group ability in this context.

Section 3: Photodegradation Pathways

Fluorinated pyridines are often used in pharmaceuticals and agrochemicals, making their environmental fate under sunlight a critical area of study.

Q5: My fluorinated pyridine-containing compound is degrading upon exposure to UV light. What are the likely products, and how can I study this process?

A: Photodegradation is a significant abiotic degradation pathway for many aromatic compounds, including fluorinated pyridines.[7][8] Exposure to light, particularly UV light, can initiate complex reactions leading to a variety of products. The specific pathway depends heavily on the structure of the molecule and the experimental conditions (e.g., wavelength, solvent, presence of photosensitizers).

Common Photodegradation Products & Pathways:

  • Defluorination/Hydroxylation: The C-F bond can be cleaved, often followed by reaction with water or hydroxyl radicals to form hydroxylated pyridines. The extent of defluorination can vary significantly depending on the position of the fluorine and the type of fluorine motif (e.g., Ar-F vs. Het-CF₃).[9][10]

  • Ring Cleavage: High-energy UV light can lead to the cleavage of the pyridine ring itself, resulting in smaller aliphatic fragments.[11]

  • Isomerization/Rearrangement: Light can induce rearrangements of the substituents on the pyridine ring.

Experimental Insight: Quantum yield, a measure of the efficiency of a photochemical process, is often wavelength-dependent. Studies have shown that UV-C wavelengths (like 255 nm) can be more effective at degrading certain fluorinated compounds than UV-A wavelengths, even if the compound's molar absorptivity is lower at that wavelength.[12]

Experimental Protocol 1: Basic Photodegradation Study

  • Solution Preparation: Prepare a solution of your compound in a photochemically inert solvent (e.g., buffered water or acetonitrile) at a known concentration.

  • Reactor Setup: Place the solution in a quartz vessel (which is transparent to UV light). Place the vessel in a photoreactor equipped with a specific wavelength lamp (e.g., mercury vapor lamp or a solar simulator).[13]

  • Irradiation: Irradiate the solution while maintaining a constant temperature. Take aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Control Sample: Prepare an identical sample and keep it in the dark at the same temperature to serve as a control for non-photolytic degradation.

  • Analysis: Analyze the aliquots using HPLC-UV to track the disappearance of the parent compound and the appearance of degradation products. Use LC-MS/MS to identify the structures of the major photoproducts.[11] For quantifying fluorinated products without authentic standards, ¹⁹F NMR is an invaluable tool.[9]

G cluster_0 Photoreactor Setup cluster_1 Analysis Workflow UV_Source UV Lamp or Solar Simulator Quartz_Vessel Quartz Reaction Vessel (contains sample solution) UV_Source->Quartz_Vessel Irradiation Sampling Take Aliquots Over Time Quartz_Vessel->Sampling Stirring Magnetic Stirrer Stirring->Quartz_Vessel Cooling Cooling System Cooling->Quartz_Vessel Analysis HPLC-UV (Kinetics) LC-MS (ID) ¹⁹F NMR (Quant.) Sampling->Analysis Data Degradation Rate Product Identification Mass Balance Analysis->Data G start What is my primary analytical goal? q_kinetics Measure degradation rate of parent compound? start->q_kinetics q_id Identify unknown degradation products? start->q_id q_quant Quantify all fluorinated species (parent + products)? start->q_quant q_defluor Measure total defluorination (F⁻ release)? start->q_defluor ans_hplc HPLC-UV q_kinetics->ans_hplc ans_lcms LC-MS/MS q_id->ans_lcms ans_nmr ¹⁹F NMR q_quant->ans_nmr ans_ic Ion Chromatography q_defluor->ans_ic

References

Safe handling and storage procedures for 1-(3-Fluoropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(3-Fluoropyridin-4-yl)ethanol (CAS No. 87674-15-5). This document provides essential information on safe handling, storage, and troubleshooting for researchers, scientists, and drug development professionals. As a substituted pyridine derivative, this compound requires careful handling in a controlled laboratory environment. This guide is designed to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the safety of your team.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound, grounding protocols in established safety principles for pyridine-based reagents.

Q1: What are the primary hazards associated with this compound?

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, its hazards can be inferred from its structural components: a fluorinated pyridine ring and an ethanol group. Pyridine and its derivatives are typically flammable, toxic, and irritants.

Based on analogous compounds like (R)-1-(3-Fluorophenyl)ethanol and 1-(2,5-Difluoropyridin-4-yl)ethanol, the primary hazards are likely to include:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Can cause serious damage if it comes into contact with the eyes.

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.

  • Harmful if Swallowed: Acute oral toxicity is a common hazard for pyridine derivatives.

  • Flammability: As a liquid organic compound, it should be considered combustible or flammable. Vapors may form explosive mixtures with air.

Always handle this compound with the assumption that it is hazardous and refer to the specific SDS provided by your supplier.

Q2: What Personal Protective Equipment (PPE) is mandatory for handling this compound?

Your first line of defense against chemical exposure is appropriate PPE. The following table summarizes the required equipment.

PPE CategorySpecificationRationale and Best Practices
Eye Protection Chemical splash goggles or a face shield.Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and vapors.
Hand Protection Nitrile or neoprene gloves.Latex gloves are not recommended for pyridine-based compounds. Always check the manufacturer's glove compatibility chart. Discard and replace gloves immediately after contamination.
Body Protection Fully-buttoned, flame-retardant lab coat.Protects skin from accidental splashes. Ensure the lab coat is clean and in good condition.
Respiratory Use only in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors. A respirator may be needed for large-scale work or spill cleanup, which requires enrollment in a respiratory protection program.
Q3: What are the correct storage procedures for this compound?

Proper storage is critical to maintain the compound's purity and ensure laboratory safety. Pyridine derivatives can be sensitive to air, moisture, and light.

Storage ParameterRecommendationRationale and Causality
Temperature Store in a cool, dry place. Some suppliers recommend refrigerated storage (2-8°C).Lower temperatures slow the rate of potential degradation reactions. Keeping the environment dry is crucial as pyridine compounds can be hygroscopic (absorb atmospheric water), which can affect reactivity.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).This minimizes exposure to oxygen and moisture, preventing oxidative degradation or hydrolysis.
Container Tightly sealed container, preferably the original supplier bottle.Prevents contamination and evaporation. Ensure the cap is securely fastened after each use.
Location A well-ventilated, designated flammables storage cabinet.Segregates the compound from incompatible materials and ignition sources, reducing fire risk.
Q4: How should I handle this compound during experimental use?

Adherence to standard laboratory safety practices is essential.

  • Ventilation: Always handle this compound inside a properly functioning chemical fume hood to minimize inhalation exposure.

  • Inert Atmosphere Techniques: When transferring the liquid, use techniques like a cannula transfer or a syringe through a septum to avoid exposure to the laboratory atmosphere.

  • Avoid Ignition Sources: Keep the compound away from open flames, hot plates, and spark-producing equipment. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Q5: What substances are incompatible with this compound?

To prevent hazardous reactions, store this compound away from:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Strong Acids (especially nitric acid): Can cause violent reactions with pyridine-based compounds.

  • Heat and Ignition Sources: Vapors are flammable and can be ignited.

Troubleshooting Guide

This section provides solutions to specific issues you might encounter during your experiments.

Issue: I observe a change in the color or consistency of the material.
  • Potential Cause: This often indicates degradation or contamination. Pyridine derivatives can darken over time due to slow polymerization or oxidation, especially if exposed to air or light. The presence of water, absorbed from the atmosphere, could also alter its properties.

  • Recommended Action:

    • Do Not Use: If the material's appearance has significantly changed (e.g., from a clear liquid to a dark brown or viscous substance), do not use it in your experiment as it may lead to failed reactions or unwanted side products.

    • Verify Purity: If the change is minor, you may consider re-analyzing the compound's purity via techniques like NMR spectroscopy or GC-MS to confirm its identity and integrity before use.

    • Review Storage: Ensure your storage protocol is correct (see Q3). If you are not already doing so, begin storing the compound under an inert atmosphere.

Issue: My reaction yield is low, and I suspect the starting material has degraded.
  • Potential Cause: Low yields can be caused by many factors, but impure starting material is a common culprit. If this compound has been improperly stored, it may have absorbed water (reducing its effective concentration) or partially degraded.

  • Self-Validation Protocol:

    • Acquire a New Vial: The most straightforward validation is to repeat the experiment with a fresh, unopened vial of the compound.

    • Purity Analysis: Before use, run a quick purity check on both the old and new materials (e.g., TLC, NMR). This can definitively confirm if the old material is compromised.

    • Solvent Check: Ensure your reaction solvents are anhydrous, as moisture from either the reagent or the solvent can interfere with many organic reactions.

Issue: I spilled a small amount of the compound inside the fume hood.

  • Immediate Action: Do not panic. A small spill inside a fume hood is a manageable situation. Follow the workflow below for safe cleanup.

Spill_Cleanup_Workflow start_node Spill Occurs in Fume Hood step1 Alert others in the immediate area. start_node->step1 Ensure fume hood is on and sash is at proper height. step_node step_node action_node action_node decision_node decision_node end_node Resume Work step2 Contain the spill with an inert absorbent material (e.g., vermiculite, sand). step1->step2 step3 Carefully collect the absorbed material using non-sparking tools. step2->step3 step4 Place material into a labeled, sealable container for hazardous waste. step3->step4 step5 Wipe the spill area with a suitable solvent (e.g., isopropanol), then soap and water. step4->step5 step6 Place all cleaning materials (wipes, gloves) into the hazardous waste container. step5->step6 step6->end_node

Caption: Workflow for cleaning a small chemical spill in a fume hood.

Technical Support Center: Chiral HPLC Method Development for 1-(3-Fluoropyridin-4-yl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral separation of 1-(3-Fluoropyridin-4-yl)ethanol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for developing a robust and efficient HPLC method for this specific compound.

The successful separation of enantiomers is a critical step in drug development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2] This guide will walk you through a systematic approach to method development, from initial screening to final optimization, and provide solutions to common challenges you may encounter.

Logical Workflow for Chiral Method Development

A structured approach is essential for efficiently developing a chiral separation method. The following workflow outlines the key stages, from initial assessment to method finalization.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_finalization Phase 3: Finalization Start Analyte Characterization (this compound) Screen_CSPs Screen Polysaccharide-Based Chiral Stationary Phases (CSPs) Start->Screen_CSPs Select diverse CSPs Screen_Modes Test Normal Phase, Polar Organic, and Reversed-Phase Modes Screen_CSPs->Screen_Modes Test multiple mobile phase systems Optimize_MP Fine-Tune Mobile Phase (Solvent Ratio, Additives) Screen_Modes->Optimize_MP Promising separation identified Optimize_Temp Evaluate Effect of Temperature Optimize_MP->Optimize_Temp Refine selectivity & resolution Optimize_Flow Adjust Flow Rate Optimize_Temp->Optimize_Flow Improve efficiency & run time Validation Method Validation (Robustness, Reproducibility) Optimize_Flow->Validation Optimized conditions achieved End Final Method Validation->End

Caption: A systematic workflow for chiral HPLC method development.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: I am not seeing any separation between the enantiomers on my initial screening runs. What should I do next?

Answer:

This is a common starting point in chiral method development. The absence of initial separation indicates that the chosen chiral stationary phase (CSP) and mobile phase combination does not provide sufficient enantiomeric recognition for this compound. Here’s a systematic approach to address this:

  • Expand Your CSP Screening: Chiral recognition is highly specific.[3] If your initial CSP (e.g., an amylose-based column) shows no separation, the next logical step is to screen columns with different chiral selectors, such as cellulose-based CSPs.[4] These two types of polysaccharide-based columns often provide complementary selectivity.

  • Vary the Mobile Phase Mode: The nature of the mobile phase dramatically influences chiral recognition.[1] If you started in normal phase (e.g., hexane/isopropanol), you should next screen in polar organic mode (e.g., pure methanol or acetonitrile) and reversed-phase mode (e.g., acetonitrile/water with a buffer).[5][6] The interactions governing separation (hydrogen bonding, π-π interactions, dipole-dipole interactions) are different in each mode.[7]

  • Consider Additives: For a basic compound like a pyridine derivative, adding a small amount of a basic additive like diethylamine (DEA) (typically 0.1%) to a normal phase or polar organic mobile phase can significantly improve peak shape and sometimes induce separation by minimizing undesirable interactions with the silica surface.[7][8] Conversely, for acidic compounds, an acidic additive like trifluoroacetic acid (TFA) is used.[7]

Question 2: I have achieved partial separation, but the resolution is poor (Rs < 1.5). How can I improve it?

Answer:

Poor resolution is a frequent challenge. Resolution is a function of efficiency, selectivity, and retention factor. Improving any of these can enhance your separation.

  • Optimize Mobile Phase Composition: This is often the most effective way to improve selectivity.[1]

    • Solvent Ratio: Systematically vary the ratio of your mobile phase components. For example, in a hexane/ethanol mobile phase, change the ratio from 90:10 to 80:20, and then to 70:30. This alters the polarity and can significantly impact the interaction between the analyte and the CSP.

    • Change the Alcohol Modifier: In normal phase, switching from isopropanol to ethanol, or vice-versa, can alter the selectivity and improve resolution.

  • Reduce the Temperature: In many cases, decreasing the column temperature enhances chiral recognition.[8] The interactions holding the transient diastereomeric complexes together are often stronger at lower temperatures, leading to better separation.[9] Try reducing the temperature from ambient to 15°C or 10°C and observe the effect on resolution. Be aware that in some rare cases, increasing the temperature can improve separation or even reverse the elution order.[1][10]

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency, leading to narrower peaks and better resolution.[8] This is especially useful if your separation is not limited by analysis time.

Question 3: My peaks are broad and tailing. What is causing this, and how can I fix it?

Answer:

Peak tailing for a basic compound like this compound is often due to secondary interactions with acidic silanol groups on the silica support of the CSP.[11]

  • Use a Basic Additive: As mentioned, adding 0.1% DEA or another suitable amine to your mobile phase can mask these active sites, leading to more symmetrical peaks.[8]

  • Check for Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, causing poor peak shape.[12] Try flushing the column with a strong, compatible solvent as recommended by the manufacturer. For immobilized polysaccharide columns, solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can often be used for cleaning.[12]

  • Sample Solvent Effects: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[12]

Question 4: The retention times are too long, making the analysis time impractical. How can I reduce them without losing separation?

Answer:

Long retention times are typically addressed by increasing the mobile phase strength.

  • Increase the Polar Component: In normal phase, increase the percentage of the alcohol modifier (e.g., from 10% to 20% ethanol in hexane). In reversed-phase, increase the percentage of the organic solvent (e.g., acetonitrile). This will decrease the retention time.

  • Increase Flow Rate: A higher flow rate will proportionally decrease retention times. However, be mindful that this may also reduce efficiency and resolution. A balance must be struck.

  • Increase Temperature: Higher temperatures reduce mobile phase viscosity and can decrease retention times.[9] However, this may also negatively impact selectivity, so it should be evaluated carefully.[10]

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase is most likely to work for this compound?

A1: Polysaccharide-based CSPs (amylose and cellulose derivatives) are the most widely used and have the highest success rate for a broad range of compounds, including those with aromatic and alcohol functional groups.[4][13] A screening approach using columns with different selectors, such as amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate), is highly recommended as a starting point.[5]

Q2: What are the recommended initial screening conditions?

A2: A good starting point is to screen a few complementary polysaccharide columns (e.g., one amylose-based and one cellulose-based) with a set of standard mobile phases.

Screening ModeMobile Phase SystemAdditive (if needed)
Normal Phase n-Hexane / Isopropanol (90:10, v/v)0.1% DEA for basic analytes
n-Hexane / Ethanol (90:10, v/v)0.1% DEA for basic analytes
Polar Organic Acetonitrile (100%)0.1% DEA for basic analytes
Methanol (100%)0.1% DEA for basic analytes
Reversed-Phase Acetonitrile / Water (50:50, v/v) with 10mM Ammonium BicarbonateNone typically needed

Q3: Can I use the same column with both normal phase and reversed-phase solvents?

A3: This depends entirely on the type of CSP.

  • Coated CSPs: These are not compatible with certain solvents that can strip the chiral polymer from the silica surface. You must strictly adhere to the manufacturer's list of approved solvents. Switching between normal and reversed-phase is generally not recommended and requires extensive flushing with an intermediate solvent like isopropanol.

  • Immobilized CSPs: These have the chiral selector covalently bonded to the silica, making them much more robust and compatible with a wider range of solvents.[12] With these columns, it is possible to switch between normal phase, polar organic, and reversed-phase modes, which provides great flexibility during method development. Always follow the manufacturer's procedure for solvent switching.

Q4: My method works well, but sometimes the elution order of the enantiomers reverses. Why does this happen?

A4: Enantiomer elution order reversal is a known phenomenon in chiral chromatography and can be triggered by changes in several parameters:

  • Temperature: The thermodynamics of the chiral recognition process can be sensitive to temperature, and crossing an "isoenantioselective temperature" can cause the elution order to flip.[9][14]

  • Mobile Phase Additives: The type and concentration of an additive can change the interaction mechanism, leading to a reversal.[1] This has been observed with varying concentrations of acids or bases in the mobile phase.[15]

  • Mobile Phase Composition: A significant change in the mobile phase, such as switching the alcohol modifier in normal phase, can also lead to elution order reversal.

This highlights the importance of tightly controlling all method parameters to ensure method robustness.

Troubleshooting Logic Diagram

This diagram provides a visual guide to diagnosing and solving common issues during method development.

Troubleshooting_Logic Start Problem Encountered No_Separation No Separation (Rs=0) Start->No_Separation Poor_Resolution Poor Resolution (Rs<1.5) Start->Poor_Resolution Bad_Peak_Shape Peak Tailing / Broadening Start->Bad_Peak_Shape Action_Screen_CSPs Screen different CSPs (e.g., cellulose vs. amylose) No_Separation->Action_Screen_CSPs Primary action Action_Optimize_MP Optimize mobile phase ratio or change modifier Poor_Resolution->Action_Optimize_MP Primary action Action_Add_Additive Add basic additive (e.g., 0.1% DEA) Bad_Peak_Shape->Action_Add_Additive Likely cause for basic analyte Action_Screen_Modes Screen different modes (NP, PO, RP) Action_Screen_CSPs->Action_Screen_Modes If still no separation Solution Problem Solved Action_Screen_Modes->Solution Action_Lower_Temp Decrease temperature Action_Optimize_MP->Action_Lower_Temp If selectivity is still low Action_Lower_Temp->Solution Action_Clean_Column Flush column with strong solvent Action_Add_Additive->Action_Clean_Column If peak shape still poor Action_Clean_Column->Solution

Caption: A decision tree for troubleshooting common chiral HPLC issues.

References

Overcoming challenges in the synthesis of multi-fluorinated piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of multi-fluorinated piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine atoms into the piperidine scaffold. The unique physicochemical properties imparted by fluorine make these motifs highly valuable in medicinal chemistry, but their synthesis is often fraught with challenges.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of multi-fluorinated piperidines?

A1: The synthesis of multi-fluorinated piperidines presents several common hurdles. A primary challenge is controlling stereoselectivity, as the introduction of fluorine can significantly influence the conformational preference of the piperidine ring.[4][5][6] Another major issue is the propensity for hydrodefluorination, an undesired side reaction where a C-F bond is cleaved and replaced by a C-H bond, particularly during hydrogenation reactions.[3][7] Late-stage fluorination of complex piperidine-containing molecules can be difficult due to the need for reagents that are both selective and compatible with various functional groups.[8] Finally, the purification of the often volatile and polar fluorinated piperidine products can be challenging.[3][7]

Q2: How does the position of fluorine affect the basicity (pKa) of the piperidine nitrogen?

A2: The position of the fluorine atom(s) has a profound impact on the basicity of the piperidine nitrogen. Generally, the strong electron-withdrawing nature of fluorine reduces the pKa of the nitrogen, making it less basic. This effect is most pronounced when the fluorine is in the axial position at C3 or C5, where the C-F bond dipole can interact with the nitrogen lone pair through space.[2][9] This modulation of pKa is a key strategy in drug design to fine-tune the pharmacokinetic properties of a molecule and reduce off-target effects, such as hERG channel interactions.[2]

Q3: What are the main strategies for introducing fluorine into a piperidine ring?

A3: There are two primary strategies for synthesizing multi-fluorinated piperidines:

  • Building from fluorinated precursors: This "bottom-up" approach involves using commercially available or readily synthesized fluorinated building blocks to construct the piperidine ring. A common example is the hydrogenation of fluorinated pyridines.[3][7][10][11]

  • Late-stage fluorination: This "top-down" approach involves introducing fluorine atoms into a pre-formed piperidine ring. This is often more challenging but can be advantageous for rapidly generating analogs of a lead compound.[8] Electrophilic fluorinating reagents like Selectfluor are commonly used, but care must be taken to avoid side reactions.[8]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during the synthesis of multi-fluorinated piperidines.

Issue 1: Low Yield and/or Competing Hydrodefluorination during Hydrogenation of Fluoropyridines

The hydrogenation of fluoropyridines is a powerful method for accessing fluorinated piperidines, but it is often plagued by low yields and the formation of non-fluorinated byproducts through hydrodefluorination.[3][7]

Root Cause Analysis:

  • Catalyst Choice: The choice of catalyst is critical. Highly active catalysts, while promoting hydrogenation, can also facilitate C-F bond cleavage.

  • Reaction Conditions: Temperature, pressure, and solvent can all influence the competition between hydrogenation and hydrodefluorination.

  • Substrate Reactivity: The electronic properties of the fluoropyridine and the presence of other functional groups can affect the reaction outcome.

Troubleshooting Workflow:

start Low Yield or Hydrodefluorination catalyst Optimize Catalyst Change catalyst type (e.g., Pd/C, Rh/C) Vary catalyst loading start->catalyst Initial Step conditions Adjust Reaction Conditions Lower temperature Decrease H2 pressure Screen solvents (e.g., MeOH, THF, H2O) catalyst->conditions If still problematic acid Employ Brønsted Acid Add strong acid (e.g., H2SO4) to protonate the pyridine nitrogen This can suppress hydrodefluorination conditions->acid For persistent hydrodefluorination protect In Situ Protection Trap the volatile piperidine product with a protecting group (e.g., Boc, Cbz, Fmoc) This can improve isolated yield acid->protect To improve isolation start Poor Stereoselectivity substrate Substrate Modification Introduce chiral auxiliaries Use substrates with existing stereocenters start->substrate Initial Approach catalyst Catalyst Screening Employ chiral ligands for asymmetric catalysis Screen different metal catalysts substrate->catalyst If substrate control is insufficient dah Consider DAH Process One-pot dearomatization-hydrogenation of fluoropyridines Often yields all-cis products catalyst->dah Alternative Strategy protect Vary N-Protecting Group Bulky protecting groups can influence ring conformation Can alter the facial selectivity of reactions dah->protect For further optimization start Need to Protect Piperidine Nitrogen acid_stable Is the molecule stable to acid? start->acid_stable base_stable Is the molecule stable to base? acid_stable->base_stable Yes fmoc Use Fmoc Group acid_stable->fmoc No h2_stable Are there other groups reducible by H₂? base_stable->h2_stable Yes boc Use Boc Group base_stable->boc No h2_stable->boc Yes cbz Use Cbz Group h2_stable->cbz No

References

Validation & Comparative

Introduction: The Analytical Imperative for 1-(3-Fluoropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Quantitative Analysis of 1-(3-Fluoropyridin-4-yl)ethanol by HPLC

This compound is a key substituted pyridine derivative, often synthesized as a chiral intermediate in the development of active pharmaceutical ingredients (APIs). Its precise and accurate quantification is paramount, ensuring the quality, consistency, and safety of the final drug product. The presence of a stereocenter at the carbinol carbon introduces the analytical challenge of separating enantiomers, which can have significantly different pharmacological and toxicological profiles.

This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) approaches for the quantitative analysis of this compound: a standard achiral Reversed-Phase (RP-HPLC) method for determining total concentration and a specialized chiral HPLC method for quantifying the individual enantiomers. Our discussion is grounded in the principles of method development and validation as outlined by the International Conference on Harmonization (ICH) guidelines, which are referenced by regulatory bodies like the US Food and Drug Administration (FDA).[1][2]

Methodology Comparison: Achiral vs. Chiral HPLC

The choice of an analytical method is dictated by the analytical goal. For routine purity checks or determining the total amount of the compound, a robust achiral method is sufficient. However, for supporting drug development, especially for stereospecific synthesis or pharmacokinetic studies, a chiral method is indispensable.

Method 1: Achiral Quantification using Reversed-Phase HPLC

Reversed-phase HPLC is the workhorse of pharmaceutical analysis due to its versatility and applicability to a wide range of molecules.[3] For this compound, a C18 column is the logical starting point. The pyridine ring provides aromatic character suitable for retention on a hydrophobic stationary phase, while the hydroxyl and fluoro groups impart polarity.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecyl) silica column is selected for its strong hydrophobic interactions with the pyridine ring of the analyte.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is used. Acetonitrile, the organic modifier, controls the elution strength. The pyridine moiety has a pKa of approximately 5.2-6.0, making its charge state pH-dependent.[4][5] A buffer at a pH of ~3.0 ensures the pyridine nitrogen is consistently protonated, leading to sharp, symmetrical peaks and reproducible retention times.

  • Detector: A UV detector is chosen due to the strong absorbance of the pyridine ring, typically around 254-260 nm.[6] This provides high sensitivity for quantification.

Method 2: Enantiomeric Separation using Chiral HPLC

When the specific biological activity of each enantiomer is unknown or different, regulatory agencies require their individual quantification. Chiral HPLC achieves this separation by using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds.[8]

Causality Behind Experimental Choices:

  • Stationary Phase: An amylose-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) is selected. The complex chiral cavities and functional groups on the polysaccharide backbone allow for differential interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) with the two enantiomers, leading to different retention times.[8][9]

  • Mobile Phase: A normal-phase or polar organic mode is often preferred for chiral separations on polysaccharide columns. A mobile phase of hexane/ethanol is typical. Ethanol acts as a polar modifier that competes with the analyte for polar interaction sites on the CSP, and its concentration is critical for achieving optimal resolution.[10][11]

  • Detector: A UV detector remains suitable, as the chromophore is identical for both enantiomers.

Workflow Visualization

The general workflow for developing and validating either HPLC method follows a structured path from initial preparation to final data reporting.

General HPLC Method Development & Validation Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Handling prep Standard & Sample Preparation mobile_phase Mobile Phase Preparation & Degassing injector Autosampler Injection prep->injector pump Pump & Solvent Delivery mobile_phase->pump pump->injector column Column (C18 or Chiral) injector->column detector UV Detector column->detector cds Chromatography Data System (CDS) detector->cds analysis Integration & Quantification cds->analysis report Validation Report (ICH Guidelines) analysis->report

Caption: A generalized workflow for HPLC analysis.

Comparative Experimental Data

The following tables summarize the performance of the two hypothetical, yet realistic, HPLC methods based on validation parameters stipulated by ICH Q2(R1) guidelines.[1][12]

Table 1: Chromatographic Conditions and System Suitability

ParameterMethod 1: Achiral RP-HPLCMethod 2: Chiral HPLC
Column C18, 4.6 x 150 mm, 5 µmAmylose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile:20mM KH₂PO₄ (pH 3.0) (40:60 v/v)n-Hexane:Ethanol (85:15 v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30 °C25 °C
Detection UV at 260 nmUV at 260 nm
Injection Volume 10 µL20 µL
Retention Time ~4.5 minEnantiomer 1: ~8.2 min, Enantiomer 2: ~9.5 min
Tailing Factor 1.11.2 (both peaks)
Resolution (Rs) N/A> 2.0

Table 2: Method Validation Performance Comparison

Validation ParameterMethod 1: Achiral RP-HPLCMethod 2: Chiral HPLC (for each enantiomer)Acceptance Criteria (Typical)
Linearity (r²) 0.99980.9995r² ≥ 0.999
Range 1 - 150 µg/mL0.5 - 75 µg/mL80-120% of test concentration
Accuracy (% Recovery) 99.2 - 101.5%98.7 - 101.8%98.0 - 102.0%
Precision (% RSD)
- Repeatability0.45%0.68%≤ 1.0%
- Intermediate Precision0.62%0.85%≤ 2.0%
LOD 0.3 µg/mL0.15 µg/mLReportable
LOQ 1.0 µg/mL0.5 µg/mLReportable
Robustness Unaffected by minor changes in pH, %ACNSensitive to %Ethanol and TemperatureNo significant impact on results

Discussion of Comparative Results

The achiral RP-HPLC method is faster, with a run time of under 5 minutes, making it highly suitable for high-throughput screening or routine quality control where total concentration is the primary concern.[13][14] Its robustness is a key advantage, showing resilience to small, deliberate changes in mobile phase composition.[15]

The chiral method, while having a longer run time, provides the critical data on enantiomeric purity. The separation is highly sensitive to the mobile phase composition (specifically the percentage of ethanol modifier) and column temperature, which is a common characteristic of chiral separations.[9] The lower Limit of Quantification (LOQ) is advantageous for detecting small amounts of the undesired enantiomer as an impurity.

Decision Logic: Achiral vs. Chiral Method Selection start Analytical Goal Defined q1 Is Enantiomeric Composition Required? start->q1 achiral_method Select Achiral RP-HPLC Method q1->achiral_method No chiral_method Select Chiral HPLC Method q1->chiral_method Yes achiral_path No chiral_path Yes achiral_outcome Outcome: - Fast Analysis - Total Analyte Concentration - High Robustness achiral_method->achiral_outcome chiral_outcome Outcome: - Enantiomeric Ratio & Purity - Lower LOQ for Impurities - Supports Stereospecific Analysis chiral_method->chiral_outcome

Caption: Decision tree for selecting the appropriate HPLC method.

Experimental Protocol: Validation of Achiral RP-HPLC Method

This protocol describes the steps to validate the achiral RP-HPLC method in accordance with ICH Q2(R1) guidelines.[1][16]

1. System Suitability Test (SST)

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Make five replicate injections of a standard solution (e.g., 100 µg/mL).

  • Verify that the %RSD of the peak area is ≤ 1.0%, the tailing factor is ≤ 1.5, and the theoretical plates are ≥ 2000.

2. Specificity

  • Inject a blank (diluent), a placebo (if applicable), the analyte standard, and a sample spiked with known related substances.

  • Confirm that no interfering peaks are observed at the retention time of the analyte in the blank or placebo chromatograms.

3. Linearity

  • Prepare a series of at least five standard solutions across the specified range (e.g., 1, 25, 50, 100, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration.

  • Calculate the correlation coefficient (r²), which should be ≥ 0.999.[12]

4. Accuracy

  • Prepare samples in triplicate at three concentration levels (e.g., 50%, 100%, 150% of the target concentration) by spiking a known amount of analyte into a placebo matrix.

  • Calculate the percent recovery for each sample. The mean recovery should be within 98.0-102.0%.[1]

5. Precision

  • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment. The %RSD should be ≤ 1.0%.[16]

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment. The %RSD between the two sets of data should be ≤ 2.0%.

6. Limit of Quantification (LOQ) and Limit of Detection (LOD)

  • Determine the concentrations that produce a signal-to-noise ratio of approximately 10:1 for LOQ and 3:1 for LOD.

  • Verify the LOQ by preparing and analyzing samples at this concentration to confirm acceptable precision and accuracy.

7. Robustness

  • Systematically make small, deliberate variations to the method parameters, such as:

    • Mobile phase pH (± 0.2 units)

    • Acetonitrile composition (± 2%)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

  • Analyze a standard solution under each condition and ensure the system suitability parameters and quantitative results remain within acceptable limits.[15]

Conclusion

The quantitative analysis of this compound requires a carefully selected HPLC strategy tailored to the analytical objective. For rapid purity and concentration determination, a validated achiral RP-HPLC method offers speed, simplicity, and robustness. For applications in drug development where stereochemistry is critical, a chiral HPLC method is non-negotiable, providing essential data on enantiomeric purity and composition. By employing the principles of method validation outlined by regulatory bodies, researchers can ensure that the data generated is accurate, reliable, and fit for its intended purpose, ultimately supporting the development of safe and effective medicines.

References

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Pyridine Alcohols: A Handbook for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a powerful tool for optimizing drug candidates.[1][2][3][4] Pyridine scaffolds are ubiquitous in pharmaceuticals, and the introduction of a fluorine atom can profoundly alter the physicochemical and pharmacological properties of pyridine-containing molecules, including the corresponding alcohols.[5] This guide provides an in-depth comparison of the reactivity of fluorinated and non-fluorinated pyridine alcohols, offering experimental insights and protocols to aid researchers in drug development.

The Fluorine Effect: A Double-Edged Sword of Reactivity

Fluorine's high electronegativity is the primary driver of its influence on molecular properties.[3] When incorporated into a pyridine ring, fluorine exerts strong inductive electron-withdrawing effects, which can significantly modulate the reactivity of both the heterocyclic ring and the appended alcohol functionality.[3][5] This can be a double-edged sword, enhancing reactivity in some cases while diminishing it in others. Understanding these nuances is critical for efficient molecular design and synthesis.

Impact on Physicochemical Properties

The introduction of fluorine can dramatically alter key physicochemical parameters that are crucial for drug-like properties.[1][6]

PropertyNon-Fluorinated PyridineFluorinated PyridineRationale
pKa of Pyridine Nitrogen Higher (More Basic)Lower (Less Basic)Fluorine's inductive effect withdraws electron density from the pyridine ring, reducing the basicity of the nitrogen atom.[3][5]
Acidity of Hydroxyl Group Less AcidicMore AcidicThe electron-withdrawing nature of the fluorinated ring enhances the acidity of the hydroxyl proton.[5]
Lipophilicity (logP) LowerGenerally HigherThe effect of fluorine on logP is context-dependent, but it often increases lipophilicity, which can impact membrane permeability.[2][6]
Metabolic Stability More Susceptible to OxidationGenerally More StableFluorine can block sites of metabolism, leading to improved pharmacokinetic profiles.[1][3]

Reactivity at the Hydroxyl Group: Oxidation

The oxidation of pyridine alcohols to their corresponding aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. The presence of fluorine on the pyridine ring can influence the rate and efficiency of this reaction.

Expected Reactivity Differences

The electron-withdrawing fluorine atom is expected to decrease the electron density on the alcohol's oxygen atom, potentially making it a poorer nucleophile. However, the impact on the overall rate of oxidation is complex and depends on the specific oxidant and mechanism. For many common oxidation reactions, the rate-determining step involves the cleavage of the C-H bond adjacent to the alcohol. The inductive effect of the fluorinated ring could influence the stability of intermediates in the reaction.

Experimental Protocol: Comparative Oxidation via Swern Oxidation

The Swern oxidation is a mild and widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[7][8][9] Its tolerance for a wide range of functional groups makes it suitable for complex molecules often encountered in drug discovery.[7]

Objective:

To provide a representative protocol for the oxidation of a pyridine alcohol, which can be applied to both fluorinated and non-fluorinated analogs to compare their reactivity.

Reagents:
  • Dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Pyridine alcohol (fluorinated or non-fluorinated)

Step-by-Step Procedure:
  • Activator Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of the pyridine alcohol (1.0 eq) in anhydrous DCM to the reaction mixture. Stir for 30-60 minutes at -78 °C.

  • Base Addition and Elimination: Add triethylamine (5.0 eq) to the flask and stir for 15 minutes at -78 °C.

  • Warm to Room Temperature: Remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.

  • Work-up: Quench the reaction with water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Reactivity of the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

Fluorinated pyridines are highly activated towards nucleophilic aromatic substitution (SNAr), a key reaction for introducing diverse functionalities.[10][11] The fluorine atom itself can act as an excellent leaving group, particularly when positioned at the 2- or 4-position relative to the ring nitrogen.[10][11]

Causality Behind Enhanced Reactivity

The electron-withdrawing nature of both the fluorine substituent and the pyridine nitrogen atom synergistically lowers the electron density of the ring, making it highly susceptible to attack by nucleophiles.[10] This activation is most pronounced at the positions ortho and para to the nitrogen.

Experimental Protocol: Comparative Nucleophilic Aromatic Substitution

This conceptual experiment highlights the enhanced reactivity of a fluorinated pyridine ring towards nucleophilic attack compared to a non-fluorinated analog.

Objective:

To provide a general procedure for the SNAr reaction on a 2-fluoropyridine derivative, which would not be feasible under similar conditions with a non-fluorinated pyridine.

Reagents:
  • 2-Fluoropyridine derivative (e.g., 2-fluoro-5-(hydroxymethyl)pyridine)

  • Nucleophile (e.g., sodium methoxide, thiophenol)

  • Solvent (e.g., methanol for methoxide, DMF for thiophenol)

  • Base (if required, e.g., potassium carbonate for thiophenol)

Step-by-Step Procedure (Example with Thiophenol):
  • To a stirred suspension of potassium carbonate (1.5 eq) in DMF, add thiophenol (1.1 eq) at room temperature.

  • After 15 minutes, add a solution of the 2-fluoropyridine derivative (1.0 eq) in DMF.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting product by column chromatography on silica gel.

Visualizing the Concepts

Swern Oxidation Workflow

Swern_Oxidation_Workflow cluster_activation Activator Formation (-78°C) cluster_oxidation Oxidation cluster_workup Work-up & Purification DMSO DMSO Activator Chloro(dimethyl)sulfonium chloride DMSO->Activator Reacts with OxalylChloride Oxalyl Chloride OxalylChloride->Activator Intermediate Alkoxysulfonium Ion Activator->Intermediate PyridineAlcohol Pyridine Alcohol PyridineAlcohol->Intermediate Nucleophilic Attack Product Aldehyde/Ketone Intermediate->Product Elimination TEA Triethylamine TEA->Product Base Quench Quench with Water Product->Quench Extract Extract with DCM Quench->Extract Purify Column Chromatography Extract->Purify

Caption: A generalized workflow for the Swern oxidation of pyridine alcohols.

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: The addition-elimination mechanism of SNAr on a fluoropyridine.

Conclusion

The decision to incorporate fluorine into a pyridine alcohol scaffold has significant consequences for its chemical reactivity. While it can enhance the utility of the pyridine ring as an electrophile in SNAr reactions, it can also modulate the reactivity of the alcohol functionality in important transformations like oxidation. A thorough understanding of the underlying electronic effects of fluorine is paramount for medicinal chemists to strategically leverage its unique properties in the design and synthesis of novel therapeutics. The provided protocols serve as a foundational guide for researchers to explore and compare the reactivity of these important building blocks in their drug discovery endeavors.

References

A Definitive Guide to the Structural Validation of 1-(3-Fluoropyridin-4-yl)ethanol Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Ambiguity in Drug Discovery

In the landscape of pharmaceutical development, the precise structural characterization of novel chemical entities is non-negotiable. An incorrect structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns. Substituted heteroaromatic compounds, such as fluorinated pyridines, are particularly prone to isomeric ambiguity. Mass spectrometry can confirm elemental composition, and 1D NMR may provide a preliminary sketch, but for definitive proof of connectivity—especially the placement of substituents on the aromatic ring—more powerful techniques are required.

This guide provides an in-depth, experimentally-grounded walkthrough for the unambiguous structural validation of 1-(3-Fluoropyridin-4-yl)ethanol. We will demonstrate how a suite of modern two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments—COSY, HSQC, and HMBC—can be systematically employed to build a self-validating dataset that leaves no doubt as to the molecule's constitution. This approach serves as a robust template for researchers, chemists, and drug development professionals facing similar challenges in molecular characterization.

The Analytical Strategy: Why 2D NMR is Essential

One-dimensional (1D) NMR, while foundational, often falls short when dealing with complex molecules where signals overlap or coupling patterns are not immediately discernible.[1][2] For this compound, the key questions are:

  • Where is the fluoro group located on the pyridine ring?

  • At which position is the ethanol sidechain attached to the ring?

To answer these questions definitively, we must establish connectivity between specific atoms. 2D NMR spectroscopy provides this information by spreading signals across two frequency dimensions, revealing correlations between nuclei that are interacting through chemical bonds.[3][4]

Our strategy employs a trio of complementary experiments:

  • COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, typically through two or three bonds (¹H-¹H connectivities).[5][6] This helps establish the proton framework within individual spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to (one-bond ¹H-¹³C connectivities).[7][8] This is the most sensitive method for one-bond correlations and is crucial for assigning protonated carbons.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons over two to four bonds (long-range ¹H-¹³C connectivities).[10][11] This is the cornerstone experiment for piecing together different molecular fragments and for assigning non-protonated (quaternary) carbons.[12]

Experimental Workflow: A Self-Validating Protocol

A robust analytical workflow ensures that the data collected is of high quality and that the interpretation is logical and defensible.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing & Analysis cluster_val Structure Validation Sample Dissolve ~10-15 mg of This compound in 0.6 mL of DMSO-d6 Vortex Vortex to Homogenize Sample->Vortex Transfer Transfer to 5mm NMR Tube Vortex->Transfer Tune Tune and Shim Transfer->Tune OneD 1. Acquire 1D Spectra (¹H, ¹³C{¹H}) Tune->OneD TwoD 2. Acquire 2D Spectra (gCOSY, gHSQCAD, gHMBCAD) OneD->TwoD FT Fourier Transform & Phasing TwoD->FT Ref Reference Spectra (¹H/¹³C to residual DMSO) FT->Ref Assign1D Initial 1D Assignments Ref->Assign1D Assign2D Correlational Analysis (COSY → HSQC → HMBC) Assign1D->Assign2D Integrate Integrate All Data Assign2D->Integrate Confirm Confirm Connectivity & Regiochemistry Integrate->Confirm Final Final Structure Assignment Confirm->Final

Caption: A systematic workflow for NMR-based structure validation.

Detailed Experimental Protocols

1. Sample Preparation:

  • Weigh approximately 10-15 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO is chosen for its ability to dissolve a wide range of compounds and for its high boiling point, which minimizes evaporation. The deuterium lock signal is strong, and the residual solvent peaks are well-characterized. The -OH proton will typically appear as a distinct, exchangeable signal.

  • Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition (400 MHz Spectrometer):

  • Insert the sample into the spectrometer, lock on the DMSO-d6 signal, and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR: Acquire a standard 1D proton spectrum. A spectral width of 12-16 ppm is appropriate.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled 1D carbon spectrum. A spectral width of 220-240 ppm is sufficient for most organic molecules.

  • gCOSY: Acquire a gradient-enhanced COSY spectrum. This experiment identifies ¹H-¹H spin-spin couplings.[13]

  • gHSQCAD: Acquire a gradient-enhanced, sensitivity-improved HSQC spectrum with adiabatic pulses. This experiment identifies one-bond ¹H-¹³C correlations and is generally preferred over older HMQC sequences due to better resolution and phase properties.[9][14]

  • gHMBCAD: Acquire a gradient-enhanced HMBC spectrum. This experiment reveals long-range (typically 2-3 bond) ¹H-¹³C correlations. The long-range coupling delay should be optimized for a J-coupling of ~8 Hz, which is a good compromise for detecting a range of two- and three-bond couplings.[15]

Data Analysis and Interpretation: Assembling the Puzzle

Let's analyze the expected data for the proposed structure of this compound, systematically building our case.

Proposed Structure and Numbering Scheme: this compound with numbering

Step 1: 1D NMR Analysis – The Foundation

The 1D spectra provide the initial chemical shift and multiplicity information. The fluorine atom at C3 will introduce characteristic C-F couplings in the ¹³C spectrum and may show smaller H-F couplings in the ¹H spectrum. The electron-withdrawing nature of the nitrogen and fluorine atoms will significantly influence the chemical shifts of the pyridine ring protons and carbons.[16][17]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities

Atom #TypePredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)¹³C Multiplicity (due to F)
2CH~8.6d~145d, ²JCF
3C-F--~155d, ¹JCF
4C--~140d, ²JCF
5CH~7.5d~125d, ³JCF
6CH~8.5d~150d, ⁴JCF
7CH~5.0q~65s
8OHVariablebr s--
9CH₃~1.5d~25s

Note: Chemical shifts are estimates and can vary based on solvent and concentration. Multiplicities refer to ¹H-¹H coupling unless otherwise noted.

Step 2: COSY Analysis – Mapping Proton Networks

The COSY spectrum reveals which protons are coupled to each other, allowing us to define separate spin systems.[18][19]

Caption: Key ¹H-¹H correlations expected in the COSY spectrum.

  • Key Observation: We expect to see two independent spin systems:

    • A correlation between H6 and H5, confirming their adjacency on the pyridine ring. H2 is adjacent to the nitrogen and the fluorine-bearing carbon, so it is expected to be a singlet or a narrow doublet due to a small ⁴JH2-H5 coupling, but it will not show a strong COSY cross-peak to H5 or H6.

    • A strong correlation between the methine proton (H7) and the methyl protons (H9) of the ethanol sidechain, consistent with the -CH(OH)CH₃ fragment.

The absence of any COSY cross-peaks between the pyridine ring protons and the ethanol sidechain protons confirms they are not on adjacent atoms.

Step 3: HSQC Analysis – Linking Protons to Carbons

The HSQC spectrum definitively connects each proton to its directly attached carbon atom.[4][14] This is a crucial step for assigning the protonated carbons in the ¹³C spectrum.

Table 2: Expected HSQC Correlations

ProtonCorrelated Carbon
H2 (~8.6 ppm)C2 (~145 ppm)
H5 (~7.5 ppm)C5 (~125 ppm)
H6 (~8.5 ppm)C6 (~150 ppm)
H7 (~5.0 ppm)C7 (~65 ppm)
H9 (~1.5 ppm)C9 (~25 ppm)

This experiment allows us to confidently transfer the assignments from the better-resolved ¹H spectrum to the ¹³C spectrum.

Step 4: HMBC Analysis – Building the Final Structure

The HMBC experiment is the final and most powerful piece of the puzzle. It reveals two- and three-bond correlations, allowing us to connect the spin systems identified by COSY and to place the sidechain on the correct position of the pyridine ring.[11][12]

Caption: Crucial long-range ¹H-¹³C correlations for structure proof.

  • The Decisive Correlation: The most critical observation is the correlation from the methine proton of the sidechain, H7 , to the quaternary carbon of the ring, C4 . This two-bond correlation (²JHC) unequivocally establishes that the ethanol sidechain is attached at the C4 position.

  • Supporting Evidence:

    • Correlations from H7 to C3 and C5 (three-bond, ³JHC) further solidify this connection.

    • Correlations from the ring protons H2, H5, and H6 to C4 provide converging evidence for the C4 assignment.

    • Correlations from H2 to C3 and from H5 to C3 help to confirm the position of the fluorine-bearing carbon, C3.

    • The correlation from the methyl protons H9 to the methine carbon C7 confirms the ethanol fragment's internal connectivity.

Conclusion: An Unambiguous Assignment

By systematically integrating the data from 1D and 2D NMR experiments, we have constructed an unassailable argument for the structure of this compound.

  • COSY established the distinct proton networks of the pyridine ring and the ethanol sidechain.

  • HSQC flawlessly mapped each proton to its directly bonded carbon partner.

  • HMBC provided the crucial long-range correlations that bridged these fragments, most notably the H7-C4 correlation, which definitively placed the ethanol substituent at the C4 position of the 3-fluoropyridine ring.

This multi-faceted approach provides a self-validating dataset that serves as the gold standard for small molecule structure elucidation. It replaces ambiguity with certainty, providing the solid analytical foundation required for confident decision-making in research and development.

References

Comparative Guide to the Structure-Activity Relationship of 1-(3-Fluoropyridin-4-yl)ethanol Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(3-Fluoropyridin-4-yl)ethanol derivatives, a scaffold of increasing interest in medicinal chemistry. By synthesizing data from analogous pyridine-based compounds and established principles of drug design, this document offers insights for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics, particularly in the realm of kinase inhibition.

Introduction: The Significance of the 3-Fluoropyridine Moiety in Drug Discovery

The pyridine scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs.[1] Its heteroaromatic nature allows for a fine-tuning of physicochemical properties, including aqueous solubility and the ability to form crucial hydrogen bond interactions within the active sites of biological targets.[2] The strategic incorporation of a fluorine atom, as seen in the 3-fluoropyridine motif, can further enhance the therapeutic potential of these molecules. Fluorine's high electronegativity and relatively small size can profoundly influence a compound's metabolic stability, binding affinity, and pharmacokinetic profile, making fluorinated pyridines highly attractive for drug development.[3][4]

The this compound scaffold, which combines this privileged fluoropyridine ring with a chiral ethanol substituent, presents a versatile framework for targeting a range of biological entities, with protein kinases being a particularly promising class of targets.

Kinase Inhibition: A Promising Therapeutic Avenue

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutics.[5] The ATP-binding site of kinases offers a well-defined pocket for the design of small molecule inhibitors. The pyridine core can effectively mimic the adenine hinge-binding motif of ATP, while substituents on the ring and the ethanol side chain can be tailored to achieve potency and selectivity against specific kinases.[2]

This guide will explore the hypothetical structure-activity relationships of this compound derivatives as kinase inhibitors, drawing parallels from established SAR studies of similar pyridine-based compounds.

Deciphering the Structure-Activity Relationship (SAR)

The biological activity of the this compound scaffold is intricately linked to its three-dimensional structure and the nature of its substituents. The following sections dissect the key structural features and their likely impact on kinase inhibitory activity.

The Crucial Role of the 3-Fluoropyridine Core

The 3-fluoropyridine ring serves as the foundational anchor for these derivatives within the kinase ATP-binding site. The pyridine nitrogen is anticipated to form a critical hydrogen bond with the "hinge" region of the kinase, a key interaction for potent inhibition. The fluorine atom at the 3-position can modulate the electronic properties of the pyridine ring, potentially enhancing binding affinity through favorable electrostatic interactions and improving metabolic stability by blocking a potential site of oxidation.

The Ethanol Side Chain: A Key Determinant of Potency and Selectivity

The 1-ethanol group at the 4-position of the pyridine ring extends into the solvent-exposed region or a specific sub-pocket of the kinase active site. Modifications to this side chain are expected to have a significant impact on the compound's activity and selectivity profile.

  • Stereochemistry: The hydroxyl group of the ethanol moiety introduces a chiral center. The absolute stereochemistry ((R) vs. (S)) at this position is often a critical determinant of biological activity.[6][7] One enantiomer may exhibit significantly higher potency due to a more favorable orientation and interaction with specific amino acid residues in the target's active site.[6][7] It is hypothesized that the (R)- or (S)-enantiomer will display differential activity depending on the specific kinase target.

  • Chain Length and Branching: Altering the length of the alkyl chain or introducing branching could probe the dimensions of the binding pocket. For instance, extending the chain to a propanol or butanol derivative might allow for interactions with more distant residues, potentially increasing potency or altering the selectivity profile.

  • Hydroxyl Group Modification: The hydroxyl group is a key hydrogen bond donor and acceptor. Esterification or etherification of this group would eliminate this hydrogen bonding capability but could enhance cell permeability. Replacing the hydroxyl group with other functionalities, such as an amine or a small alkyl group, would further probe the requirements of the binding site.

Substitution Patterns on the Pyridine Ring

While the 3-fluoro and 4-ethanol substituents are core features, further modifications on the pyridine ring at positions 2, 5, and 6 can be exploited to fine-tune the compound's properties.

  • Positions 2 and 6: These positions are adjacent to the pyridine nitrogen and can influence its basicity and hinge-binding ability. Small, non-polar substituents may be well-tolerated, while larger or polar groups could introduce steric hindrance or unfavorable interactions.

  • Position 5: This position is often directed towards the solvent-exposed region. Introducing larger, more polar, or charged groups at this position could enhance aqueous solubility and provide opportunities for additional interactions with the protein surface, potentially improving both potency and selectivity.[8]

Comparative Analysis of Hypothetical Derivatives

To illustrate the principles of SAR, the following table presents a comparative analysis of hypothetical this compound derivatives and their predicted impact on kinase inhibition.

Compound Modification Predicted Kinase Inhibition (IC50) Rationale
A-1 (Parent) This compound (racemic)ModerateBaseline activity of the core scaffold.
A-2 (R)-1-(3-Fluoropyridin-4-yl)ethanolHighOptimal stereochemistry for target engagement.
A-3 (S)-1-(3-Fluoropyridin-4-yl)ethanolLowSub-optimal stereochemistry leading to weaker binding.
A-4 1-(3-Fluoro-5-methylpyridin-4-yl)ethanolModerate to HighSmall alkyl group at the 5-position may fill a small hydrophobic pocket.
A-5 1-(3-Fluoro-5-(morpholin-4-yl)pyridin-4-yl)ethanolHigh with improved solubilityThe morpholine group can enhance aqueous solubility and form additional hydrogen bonds.
A-6 2-(3-Fluoropyridin-4-yl)propan-2-olLowLoss of the chiral center and increased steric bulk may disrupt binding.

Experimental Protocols

To empirically validate these SAR predictions, robust synthetic and biological evaluation protocols are essential.

General Synthesis of this compound Derivatives

The synthesis of the target compounds can be achieved through a multi-step sequence, with a key step involving the asymmetric reduction of a ketone precursor to establish the chiral alcohol.

Protocol: Synthesis of (R)-1-(3-Fluoropyridin-4-yl)ethanol (A-2)

  • Synthesis of 4-acetyl-3-fluoropyridine: Start with a commercially available fluoropyridine derivative, such as 3-fluoro-4-bromopyridine. Perform a metal-halogen exchange followed by quenching with an acetylating agent (e.g., N,N-dimethylacetamide) to yield 4-acetyl-3-fluoropyridine.

  • Asymmetric Reduction: Dissolve 4-acetyl-3-fluoropyridine in an appropriate solvent (e.g., isopropanol). Add a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (e.g., (R)-CBS catalyst), at a controlled temperature (e.g., -20 °C to 0 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench the reaction carefully with methanol. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched (R)-1-(3-Fluoropyridin-4-yl)ethanol.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (e.e.) of the product using chiral high-performance liquid chromatography (HPLC).

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory potential of these compounds is through an in vitro kinase assay, which measures the phosphorylation of a substrate by a specific kinase.

Protocol: In Vitro Kinase Inhibition Assay (e.g., against a target kinase like GSK-3β) [1]

  • Reagents and Materials:

    • Purified recombinant human GSK-3β enzyme.

    • GSK-3β substrate peptide.

    • ATP (Adenosine triphosphate), [γ-32P]ATP for radiometric detection.

    • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Test compounds (dissolved in DMSO).

    • 96-well filter plates.

    • Scintillation counter.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase assay buffer, the GSK-3β enzyme, and the test compound or DMSO (vehicle control).

    • Initiate the kinase reaction by adding a mixture of ATP and [γ-32P]ATP and the substrate peptide.

    • Incubate the plate at 30 °C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-32P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a sigmoidal dose-response curve.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams provide visual representations of the SAR workflow, a relevant signaling pathway, and the experimental procedure.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Optimization Scaffold_Selection Select Scaffold: This compound SAR_Hypothesis Formulate SAR Hypotheses: - Stereochemistry - Side Chain Modification - Ring Substitution Scaffold_Selection->SAR_Hypothesis Library_Synthesis Synthesize Focused Library of Analogs SAR_Hypothesis->Library_Synthesis Primary_Screening Primary Screening: In Vitro Kinase Assay (IC50) Library_Synthesis->Primary_Screening Data_Analysis Analyze SAR Data Primary_Screening->Data_Analysis Data_Analysis->SAR_Hypothesis Iterative Design Lead_Identification Identify Lead Compounds Data_Analysis->Lead_Identification Lead_Optimization Lead Optimization: - Improve Potency - Enhance Selectivity - Optimize ADME Properties Lead_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor This compound Derivative Inhibitor->RAF Inhibition

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: Kinase, Substrate, ATP, Test Compounds Start->Prepare_Reagents Assay_Setup Set up Assay Plate: Add Enzyme, Buffer, and Compound/Vehicle Prepare_Reagents->Assay_Setup Initiate_Reaction Initiate Reaction: Add ATP/Substrate Mix Assay_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Detect Phosphorylation (e.g., Radioactivity) Stop_Reaction->Detection Data_Analysis Analyze Data and Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: The experimental workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. A systematic exploration of the structure-activity relationships, focusing on the stereochemistry of the ethanol side chain and substitutions on the pyridine ring, is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to embark on the rational design and evaluation of this exciting class of compounds. Through iterative cycles of design, synthesis, and biological testing, it is anticipated that highly effective and clinically relevant drug candidates can be discovered.

References

A Senior Application Scientist's Guide to the Preclinical Evaluation of 1-(3-Fluoropyridin-4-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Path from Hit to Candidate

The 1-(3-Fluoropyridin-4-yl)ethanol scaffold represents a promising chemical starting point for a new generation of targeted therapeutics, particularly in oncology. Its structural motifs are frequently associated with kinase inhibition, a class of drugs that has revolutionized cancer treatment.[1] However, the journey from a promising "hit" compound to a viable clinical candidate is a rigorous, multi-stage process of meticulous evaluation. The primary challenge is to identify derivatives that are not only potent against their intended target but also selective, bioavailable, and safe.

This guide provides a comprehensive framework for the in vitro and in vivo evaluation of novel this compound derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocol recitation to explain the causality behind experimental choices. Our objective is to create a self-validating cascade of assays where the data from each stage informs the decisions and design of the next, ensuring that only the most promising candidates advance.

The Evaluation Workflow: A Phased Approach

The successful evaluation of a drug candidate follows a logical progression from high-throughput, simplified systems to more complex, physiologically relevant models. This workflow is designed to fail unpromising compounds early and cheaply, conserving resources for the most viable derivatives.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Decision Gate biochem Biochemical Assays (Potency) cell_target Cellular Target Engagement (Confirmation) biochem->cell_target Confirm in cells cell_pheno Phenotypic Assays (Efficacy) cell_target->cell_pheno Link target to effect selectivity Selectivity & Off-Target (Safety Profile) cell_pheno->selectivity Assess specificity pk Pharmacokinetics (PK) (ADME Properties) selectivity->pk Advance lead candidates efficacy Efficacy Models (In Vivo Proof of Concept) pk->efficacy Determine dose & schedule tox Preliminary Toxicology (Safety) efficacy->tox Establish therapeutic window decision Candidate Selection tox->decision

Caption: High-level workflow for evaluating novel small molecule inhibitors.

Phase 1: In Vitro Characterization - Building the Foundation

The initial phase of evaluation uses cell-free and cell-based assays to establish the fundamental pharmacological properties of the derivatives. These assays are typically high-throughput and cost-effective, allowing for the rapid screening of multiple compounds.[2][3]

Biochemical Assays: Quantifying Target Potency

Rationale & Causality: The first critical question is whether the compound directly interacts with its intended molecular target (e.g., a specific kinase). Biochemical assays isolate the target protein from the complex cellular environment, providing a clean and direct measure of inhibitory activity.[1] The most common parameter derived is the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a gold standard for its sensitivity and direct measurement of substrate phosphorylation.[4]

  • Reagent Preparation:

    • Kinase Buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT.

    • Enzyme: Recombinant human kinase of interest, diluted in kinase buffer to a working concentration (e.g., 5-10 nM).

    • Substrate: Specific peptide or protein substrate for the kinase, diluted to a concentration equal to its Km.

    • ATP Mix: A stock of cold ATP mixed with [γ-³²P]-ATP. The final ATP concentration in the assay should be at or near the Km(ATP) of the kinase to ensure sensitivity for ATP-competitive inhibitors.[4][5]

    • Test Compounds: this compound derivatives serially diluted in 100% DMSO, then further diluted in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of diluted test compound.

    • Add 20 µL of the enzyme dilution. Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 25 µL of the ATP/Substrate mix.

    • Incubate for 30-90 minutes at 30°C.[5]

    • Terminate the reaction by adding 50 µL of 75 mM phosphoric acid.

  • Signal Detection & Data Analysis:

    • Spot 50 µL of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper 3 times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

    • Air dry the paper and measure incorporated radioactivity using a scintillation counter.

    • Calculate percent inhibition relative to a DMSO control and plot against compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays: Confirming On-Target Activity and Phenotypic Effect

Rationale & Causality: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, efflux by cellular pumps, or rapid metabolism. Therefore, the next essential step is to confirm that the compound can engage its target within an intact cell and elicit the desired biological response.[6]

A. Target Engagement: NanoBRET™ Intracellular Kinase Assay

This assay measures the binding of a compound to its target protein in living cells, providing direct evidence of target engagement.[6]

Experimental Protocol:

  • Cell Preparation: Transfect cells with a plasmid encoding the kinase of interest fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site. Plate the cells in a 96-well assay plate.

  • Compound Treatment: Add serially diluted this compound derivatives to the cells.

  • Signal Detection: Add the NanoBRET™ substrate. Read the plate on a luminometer capable of detecting both the donor (luciferase) and acceptor (tracer) signals.

  • Data Analysis: The displacement of the fluorescent tracer by the test compound leads to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. Calculate the IC50 from the dose-response curve.

B. Cellular Proliferation & Viability Assay

This assay determines if target inhibition translates into a functional outcome, such as inhibiting the growth of cancer cells.[2]

Experimental Protocol (CellTiter-Glo® Luminescent Cell Viability Assay):

  • Cell Plating: Seed cancer cells (chosen based on target expression/dependency) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compounds for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent (which measures ATP levels as an indicator of metabolic activity) to each well.[7]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. The signal is proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

G cluster_0 Mechanism of Action Confirmation Inhibitor {this compound Derivative} Kinase Target Kinase Inhibitor->Kinase Inhibits Substrate Downstream Substrate Kinase->Substrate pSubstrate Phosphorylated Substrate (Active Signal) CellEffect Cellular Effect (e.g., Proliferation) pSubstrate->CellEffect Drives

Caption: Simplified signaling pathway illustrating kinase inhibition.

Selectivity Profiling: Assessing Off-Target Effects

Rationale & Causality: A lack of selectivity is a primary cause of toxicity and clinical trial failure.[8] Kinase inhibitors, in particular, often interact with multiple kinases due to the conserved nature of the ATP-binding pocket.[6] Early assessment of a compound's selectivity profile is crucial for identifying potential liabilities.

Protocol: Kinase Selectivity Panel Screening

  • Procedure: Submit the most promising derivatives to a commercial service (e.g., Reaction Biology, Eurofins) for screening against a large panel of recombinant kinases (e.g., a 400+ kinase panel).

  • Data Analysis: The output is typically provided as "% inhibition at a fixed concentration" (e.g., 1 µM). Potent hits from this screen (e.g., >50% inhibition) should be followed up with full IC50 determinations. The goal is to find compounds with a significant selectivity window (e.g., >100-fold) between the primary target and any off-targets.

Phase 2: In Vivo Evaluation - Assessing Performance in a Biological System

Compounds that demonstrate high on-target potency, cellular activity, and a clean selectivity profile are advanced to in vivo studies. These experiments are resource-intensive and are governed by strict ethical guidelines.

Pharmacokinetics (PK) and ADME

Rationale & Causality: A drug is useless if it cannot reach its target in the body at a sufficient concentration and for a sufficient duration. Pharmacokinetics describes the journey of a drug through the body: Absorption, Distribution, Metabolism, and Excretion (ADME).[8] These studies are essential for determining the appropriate dose, route of administration, and dosing schedule for efficacy studies.[9]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use healthy male Sprague-Dawley rats or BALB/c mice.

  • Compound Formulation: Formulate the test compound in a suitable vehicle (e.g., 0.5% methylcellulose, 20% Captisol®).

  • Administration:

    • Intravenous (IV) Group (n=3): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route provides 100% bioavailability and is used to determine clearance and volume of distribution.

    • Oral (PO) Group (n=3): Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., ~50 µL) from each animal at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.

  • Sample Processing & Analysis: Centrifuge the blood to separate plasma. Analyze the concentration of the test compound in the plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and determine key PK parameters (see Table 2). Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

In Vivo Efficacy: Demonstrating Anti-Tumor Activity

Rationale & Causality: The ultimate preclinical test is whether the drug can inhibit tumor growth in a living animal. The choice of model is critical; while traditional cell-line derived xenografts (CDX) are useful for initial screening, patient-derived xenograft (PDX) models often have better predictive value for clinical outcomes.[10][11]

Experimental Protocol: Human Tumor Xenograft Efficacy Study

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) to prevent rejection of the human tumor graft.[12]

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ cells) relevant to the drug's target into the flank of each mouse.

  • Staging: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group) to ensure an even distribution of tumor sizes.

  • Treatment:

    • Vehicle Control Group: Administer the formulation vehicle on the determined schedule.

    • Test Compound Group(s): Administer the this compound derivative at one or more dose levels, based on PK data.

    • Positive Control Group: Administer a standard-of-care agent for that cancer type.

  • Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a general indicator of toxicity.

  • Endpoint & Analysis: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit. Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.

Comparative Analysis: Making Data-Driven Decisions

To illustrate the evaluation process, the tables below present hypothetical data for a promising derivative, Compound-101 , compared against a known standard-of-care (SoC) kinase inhibitor and an inactive structural analog.

Table 1: In Vitro Performance Comparison

ParameterCompound-101SoC InhibitorInactive AnalogRationale
Target Kinase IC50 (nM) 5.2 2.5>10,000Measures direct potency against the target enzyme.
Cellular Target IC50 (nM) 25.8 15.1>10,000Confirms the compound engages the target in a live cell.
Cell Proliferation GI50 (nM) 45.0 30.5>10,000Links target engagement to a functional anti-cancer effect.
Selectivity (Kinase Panel) >150-fold vs. next hit>200-foldN/AAssesses potential for off-target driven toxicity.
Cytotoxicity (Normal Cells) >5,000>3,000>10,000Indicates the therapeutic window over healthy cells.

Scientist's Insight: Compound-101 shows excellent potency, albeit slightly less than the SoC. Crucially, it demonstrates a clear link between biochemical potency, cellular target engagement, and anti-proliferative activity. Its strong selectivity profile suggests a lower risk of off-target effects.

Table 2: In Vivo Performance Comparison (Rodent Model)

ParameterCompound-101SoC InhibitorRationale
Dose Route OralOralSimulates intended clinical administration.
Cmax (ng/mL) 1,250980Maximum concentration achieved in plasma.
T½ (hours) 6.88.1Half-life; indicates duration of exposure.
AUC (ng*h/mL) 8,9007,500Total drug exposure over time.
Oral Bioavailability (%F) 45% 35%Fraction of oral dose that reaches systemic circulation.
Tumor Growth Inhibition (%TGI) 78% at 10 mg/kg 85% at 15 mg/kgMeasures anti-tumor efficacy in an animal model.

Scientist's Insight: Compound-101 exhibits superior oral bioavailability compared to the SoC, allowing for a higher total drug exposure (AUC) at a lower dose. This translates to robust tumor growth inhibition, marking it as a strong candidate for further development.

Conclusion

The evaluation of this compound derivatives requires a systematic, evidence-based approach that integrates in vitro and in vivo pharmacology. By following a logical workflow—from initial biochemical potency and cellular activity to in vivo pharmacokinetics and efficacy—researchers can build a comprehensive data package. This package not only facilitates the selection of a single best-in-class candidate but also provides the foundational evidence required to justify its advancement into formal preclinical development and, ultimately, clinical trials. The hypothetical data for Compound-101 illustrates a successful profile: a potent, selective, and orally bioavailable compound with proven anti-tumor efficacy, making it a worthy candidate for the next stages of drug development.

References

A Researcher's Guide to Absolute Stereochemistry Determination: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography with alternative techniques for assigning absolute stereochemistry, offering the detailed insights of a Senior Application Scientist to inform your experimental choices.

Chirality is a fundamental property in chemistry and biology, with enantiomers of a drug often exhibiting vastly different pharmacological and toxicological profiles.[1] Therefore, the definitive assignment of absolute stereochemistry is a critical step in the development of new therapeutics. While several methods exist for this purpose, single-crystal X-ray crystallography remains the gold standard, providing direct and unambiguous structural evidence.[2][3]

The Gold Standard: X-ray Crystallography

X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of the electron density within a crystal.[4][5] From this map, the precise arrangement of atoms in a molecule, including their absolute configuration, can be determined. The key to this lies in the phenomenon of anomalous dispersion (or anomalous scattering).[6][7]

When X-rays interact with electrons, a phase shift can occur, particularly when the X-ray energy is close to the absorption edge of an atom.[7] This effect, known as anomalous dispersion, breaks Friedel's Law, which states that the intensities of diffraction spots from a crystal and its inverse (Friedel pairs) should be equal.[8][9] The subtle differences in the intensities of these Friedel pairs, known as Bijvoet pairs, allow for the determination of the absolute configuration of a chiral molecule.[10]

The Flack Parameter: A Measure of Confidence

The Flack parameter is a critical value calculated during the refinement of a crystal structure that provides a statistical measure of the correctness of the assigned absolute configuration.[9][11]

  • A Flack parameter close to 0 indicates that the assigned absolute configuration is likely correct.

  • A value near 1 suggests that the inverted structure is correct.

  • A value around 0.5 may indicate a racemic crystal or twinning.[9]

The standard uncertainty (s.u.) associated with the Flack parameter is crucial for its interpretation. A small s.u. lends confidence to the assignment.[11]

When is X-ray Crystallography the Right Choice?

X-ray crystallography is the preferred method when:

  • An unambiguous and definitive assignment of absolute stereochemistry is required.

  • A high-quality single crystal of the compound can be obtained.[3][6]

  • The molecule contains at least one atom that exhibits significant anomalous scattering with the X-ray wavelength used (typically heavier than oxygen).[10][12]

However, the requirement for a suitable single crystal can be a significant bottleneck.[3] For molecules that are oils, viscous liquids, or otherwise difficult to crystallize, alternative methods must be considered.[13]

Alternative and Complementary Techniques

While X-ray crystallography is definitive, other spectroscopic methods provide valuable, often complementary, information about a molecule's absolute configuration. These techniques are particularly useful when obtaining suitable crystals is challenging.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[14][15] This technique has gained significant traction as a reliable alternative to X-ray crystallography for determining absolute configuration in solution.[1][16]

The process involves comparing the experimentally measured VCD spectrum with a spectrum predicted by ab initio or density functional theory (DFT) calculations for one of the enantiomers.[1][17] A good correlation between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.[17]

Electronic Circular Dichroism (ECD)

ECD, a form of circular dichroism spectroscopy in the ultraviolet-visible region, arises from electronic transitions within a molecule.[18] Like VCD, the absolute configuration can be determined by comparing the experimental ECD spectrum with that predicted by quantum mechanical calculations.[19][20] The Exciton Chirality Method (ECM) is a well-established approach for interpreting ECD spectra, particularly for molecules containing multiple chromophores.[21]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is primarily used for determining the connectivity and relative stereochemistry of a molecule, it can be adapted for absolute configuration determination through the use of chiral derivatizing agents (CDAs), such as Mosher's acid.[22][23] By forming diastereomers with the chiral analyte, the different magnetic environments of the protons in the NMR spectrum can be correlated to the absolute configuration.[22]

Comparative Overview of Techniques

TechniquePrincipleSample RequirementsData OutputConfidence in AssignmentKey AdvantagesLimitations
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal.[5]High-quality single crystal (typically >0.1 mm).[6]3D molecular structure, Flack parameter.[3]Very High (unambiguous).[3]Provides the complete 3D structure; Flack parameter gives a statistical measure of the correctness of the assigned configuration.[3][9]Crystal growth can be a significant bottleneck.[3]
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR light.[14]Solution (typically 1-10 mg in a suitable solvent).[17]VCD and IR spectra.High (with reliable theoretical calculations).Applicable to a wide range of molecules in solution, including those that are difficult to crystallize.[1][17]Requires quantum mechanical calculations for interpretation; can be sensitive to conformation and solvent effects.[1][24]
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light.[18]Solution (typically <1 mg in a suitable solvent).ECD spectrum.High (with reliable theoretical calculations).High sensitivity, requires less sample than VCD.Requires the presence of a chromophore; interpretation can be complex and conformation-dependent.[18][21]
NMR with Chiral Derivatizing Agents Formation of diastereomers with distinct NMR spectra.[22]Solution (typically >1 mg).¹H and/or ¹³C NMR spectra of diastereomers.Moderate to High.Does not require specialized equipment beyond a standard NMR spectrometer.Requires a suitable functional group for derivatization; can be labor-intensive.[23]

Experimental Workflow: Absolute Stereochemistry by X-ray Crystallography

The following outlines a typical workflow for determining the absolute stereochemistry of a chiral molecule using single-crystal X-ray crystallography.

X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Analysis & Validation A Obtain Enantiomerically Pure Sample B Grow High-Quality Single Crystals A->B C Mount Crystal on Diffractometer B->C D Collect Diffraction Data (including Friedel pairs) C->D E Solve the Crystal Structure D->E F Refine the Structural Model E->F G Calculate Flack Parameter F->G H Interpret Flack Parameter and its s.u. G->H I Assign Absolute Stereochemistry H->I

Workflow for absolute stereochemistry determination.
Step-by-Step Protocol

  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the enantiomerically pure compound.[25] This is typically achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam.[25] The crystal is rotated, and the diffraction pattern is recorded on a detector.[4] It is crucial to collect a complete dataset, including Friedel pairs, to accurately determine the absolute configuration.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group.[4] The positions of the atoms are then determined using direct methods or Patterson methods.[5] The structural model is then refined against the experimental data to improve its accuracy.[5]

  • Absolute Stereochemistry Determination: During the final stages of refinement, the Flack parameter is calculated.[9] An analysis of the Flack parameter and its standard uncertainty allows for a confident assignment of the absolute stereochemistry.[11] If the initial model is incorrect, the coordinates are inverted, and the refinement is repeated.

Decision-Making for Stereochemical Analysis

Choosing the appropriate technique for absolute stereochemistry determination depends on several factors, including the nature of the sample, available instrumentation, and the level of confidence required.

Decision Tree A Can a high-quality single crystal be obtained? B Yes A->B C No A->C D Use X-ray Crystallography B->D E Does the molecule have a suitable chromophore? C->E F Yes E->F G No E->G H Consider ECD F->H I Consider VCD G->I J Does the molecule have a suitable functional group for derivatization? I->J K Yes J->K L No J->L M Consider NMR with CDAs K->M N Re-evaluate synthetic strategy or consider co-crystallization L->N

Decision-making flowchart for method selection.

Conclusion

The determination of absolute stereochemistry is a cornerstone of modern chemical and pharmaceutical research. While X-ray crystallography remains the definitive method, its reliance on high-quality single crystals necessitates the availability of alternative and complementary techniques. Vibrational and electronic circular dichroism have emerged as powerful, solution-based methods that, when coupled with computational analysis, provide reliable stereochemical assignments. The choice of method should be guided by the specific properties of the molecule under investigation and the resources available. By understanding the principles, advantages, and limitations of each technique, researchers can confidently and accurately elucidate the three-dimensional structure of chiral molecules, paving the way for a deeper understanding of their biological function and the development of safer, more effective drugs.

References

A Comparative Analysis of Synthetic Routes to Fluorinated Pyridines: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and physicochemical properties of drug candidates. This guide provides a comparative analysis of the principal synthetic routes to fluorinated pyridines, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical applications, and inherent limitations of classical methods like the Balz-Schiemann and Halogen Exchange (HALEX) reactions, alongside modern strategies such as deoxyfluorination and C-H activation. Each section is grounded in field-proven insights, offering detailed experimental protocols and objective data to inform strategic synthetic planning.

Introduction: The Strategic Value of the C-F Bond in Pyridine Scaffolds

The pyridine ring is one of the most prevalent heterocycles in biologically active compounds.[1] Introducing a fluorine atom into this scaffold can dramatically alter a molecule's properties. Due to fluorine's high electronegativity and small size, its substitution for hydrogen can enhance metabolic stability by blocking sites of oxidation, modulate pKa to improve cell permeability, and increase binding affinity through favorable electrostatic interactions.[2] Consequently, the development of efficient and scalable methods for the synthesis of fluorinated pyridines is of paramount importance to the pharmaceutical and agrochemical industries.

This guide will compare and contrast the most significant synthetic strategies, providing the causal logic behind procedural choices to empower chemists with a robust framework for selecting the optimal route for their specific target.

Classical Approaches: The Workhorses of Pyridine Fluorination

Two long-standing methods, the Balz-Schiemann reaction and the Halogen Exchange (HALEX) process, have been the traditional mainstays for accessing fluorinated pyridines.

The Balz-Schiemann Reaction

First reported in 1927, the Balz-Schiemann reaction transforms a primary aromatic amine, via a diazonium salt intermediate, into the corresponding aryl fluoride.[3][4] This method is particularly valuable for introducing fluorine into specific positions on the pyridine ring, dictated by the location of the precursor amino group.

Mechanism and Rationale: The reaction proceeds in two key stages:

  • Diazotization: An aminopyridine is treated with nitrous acid (generated in situ from NaNO₂) in the presence of fluoroboric acid (HBF₄). This forms a relatively stable pyridyl diazonium tetrafluoroborate salt.

  • Thermal Decomposition: The isolated diazonium salt is heated, often without a solvent, leading to the extrusion of nitrogen gas and the formation of a pyridyl cation. This cation is then trapped by the fluoride from the BF₄⁻ counter-ion to yield the fluoropyridine.[4][5]

The stability of the diazonium tetrafluoroborate salt is a key advantage, as it can often be isolated and purified before the final fluorination step.[5] However, this method has significant limitations. The conditions for forming the diazonium salt can be harsh, and the thermal decomposition step can be hazardous, with a risk of runaway exothermic reactions.[4][5][6] Furthermore, yields can be variable, particularly with thermally sensitive substrates.[4]

Innovations: Modern variations have sought to mitigate these risks. The use of alternative counterions like hexafluorophosphates (PF₆⁻) can improve yields.[3] Additionally, continuous flow protocols have been developed to avoid the isolation of potentially explosive diazonium salts, enhancing the safety and scalability of the process.[7]

Halogen Exchange (HALEX) Reaction

The HALEX process is a powerful nucleophilic aromatic substitution (SNAr) reaction where a chloride or bromide on an electron-deficient pyridine ring is displaced by a fluoride ion.[8][9] The electron-deficient nature of the pyridine ring, especially when further activated by electron-withdrawing groups (e.g., nitro, cyano), facilitates this transformation.[8][10]

Mechanism and Rationale: The reaction's success hinges on several factors:

  • Fluoride Source: Anhydrous potassium fluoride (KF) is commonly used due to its cost-effectiveness, though caesium fluoride (CsF) is more reactive.[9]

  • Solvent: High-boiling, polar aprotic solvents like DMSO, DMF, or sulfolane are required to solubilize the fluoride salt and facilitate the reaction at high temperatures (typically 150–250 °C).[8][9]

  • Activation: The pyridine ring must be sufficiently electron-poor for the nucleophilic attack to occur. The ring nitrogen itself provides activation, particularly at the 2- and 4-positions. Additional electron-withdrawing groups are often necessary for efficient substitution, especially at the 3- and 5-positions.[10][11]

The HALEX reaction is a workhorse in industrial settings for producing bulk quantities of simple fluoropyridines. Its primary limitation is the requirement for an activated, halogenated precursor and the often harsh reaction conditions.

Modern Fluorination Strategies

Recent advances have focused on developing milder, more selective, and functional-group-tolerant methods for pyridine fluorination.

Deoxyfluorination of Hydroxypyridines

Deoxyfluorination offers a direct route to convert a hydroxyl group into a C-F bond, leveraging the wide availability of hydroxypyridines (or their pyridone tautomers).[12][13]

Mechanism and Rationale: This transformation is an SN2-type reaction. The alcohol is first activated by a reagent to form a good leaving group, which is then displaced by a fluoride ion. A host of reagents have been developed for this purpose, with varying levels of reactivity and safety.

  • Classical Reagents: Diethylaminosulfur trifluoride (DAST) is a popular reagent but is thermally unstable and can be explosive, limiting its use to small-scale synthesis.[14]

  • Modern Reagents: To address safety and selectivity concerns, newer reagents like 2-pyridinesulfonyl fluoride (PyFluor) have been introduced.[14] PyFluor is a thermally stable, crystalline solid that chemoselectively fluorinates alcohols with significantly fewer elimination byproducts compared to DAST.[14][15] The reaction is typically performed at room temperature in the presence of a strong, non-nucleophilic base like DBU.[14]

This strategy is particularly useful for late-stage fluorination, where a hydroxyl group can be installed in a complex molecule and then converted to a fluoride.[16]

Direct C–H Fluorination

The direct conversion of a C–H bond to a C–F bond represents the most atom-economical approach to fluorination. While challenging, significant progress has been made, particularly for the selective fluorination of pyridines.

Mechanism and Rationale: Fier and Hartwig developed a groundbreaking method for the site-selective C-H fluorination of pyridines and diazines at the position adjacent to the ring nitrogen (C2-position).[17][18]

  • Reagent: The method uses commercially available silver(II) fluoride (AgF₂).

  • Selectivity: The reaction exhibits remarkable selectivity for the C2-position, proceeding rapidly at ambient temperature.[17][19] This selectivity is proposed to arise from a mechanism inspired by the classic Chichibabin amination reaction.[17]

  • Utility: The resulting 2-fluoropyridines are valuable intermediates themselves, as the fluoride can be subsequently displaced by a wide range of nucleophiles in SNAr reactions, enabling a tandem C-H fluorination/functionalization sequence.[1][20]

This approach provides a powerful tool for the late-stage modification of complex, medicinally relevant compounds, avoiding the need for pre-functionalized substrates.[1][20]

Comparative Overview

The choice of synthetic route depends critically on the desired substitution pattern, substrate complexity, scale, and safety considerations.

Method Starting Material Typical Conditions Advantages Limitations
Balz-Schiemann AminopyridineNaNO₂, HBF₄; then heat (often >100°C)Well-established, specific regiochemistry.[3][4]Potentially explosive intermediates, harsh conditions, variable yields.[4][5][6]
HALEX Chloro/BromopyridineKF or CsF, polar aprotic solvent (DMSO, DMF), 150-250°CScalable, cost-effective for simple pyridines.[8][9]Requires activated substrate, harsh conditions, limited functional group tolerance.[8][11]
Deoxyfluorination HydroxypyridinePyFluor, DBU, Room TempMild conditions, high functional group tolerance, good for late-stage fluorination.[14][15]Reagent cost, potential for elimination side-products with older reagents like DAST.[14]
Direct C-H Fluorination PyridineAgF₂, Room TempHigh atom economy, exceptional C2-selectivity, mild conditions.[17][18]Reagent cost, limited to C-H bonds adjacent to nitrogen.[17]

Experimental Protocols

Protocol: Deoxyfluorination of 4-Pyridylmethanol using PyFluor

This protocol is a representative example based on established methodologies for deoxyfluorination with PyFluor.[14]

Rationale: This procedure demonstrates the conversion of a primary alcohol on a pyridine scaffold to the corresponding fluoride under mild conditions, highlighting the utility of modern deoxyfluorination reagents. Toluene is chosen as a non-coordinating solvent, and DBU is a strong, non-nucleophilic base required for the reaction mechanism.

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-pyridylmethanol (1.0 equiv), 2-pyridinesulfonyl fluoride (PyFluor, 1.5 equiv), and anhydrous toluene (to make a 0.2 M solution).

  • Reagent Addition: Begin stirring the solution at room temperature. Slowly add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) dropwise over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 2-12 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to yield 4-(fluoromethyl)pyridine.

Protocol: C2-Fluorination of 3-Chloropyridine using AgF₂

This protocol is a representative example based on the C-H fluorination method developed by Hartwig and colleagues.[17]

Rationale: This procedure illustrates the high regioselectivity of AgF₂ for the C-H bond adjacent to the pyridine nitrogen. The reaction is performed at ambient temperature, showcasing its mildness and applicability. Anhydrous acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 3-chloropyridine (1.0 equiv) and anhydrous acetonitrile to a vial.

  • Reagent Addition: To the stirred solution, add silver(II) fluoride (AgF₂, 1.2 equiv) in one portion. The reaction mixture will typically turn dark.

  • Reaction Monitoring: Seal the vial and stir vigorously at room temperature. Monitor the reaction by GC-MS or ¹⁹F NMR. The reaction is often complete within 1 hour.

  • Workup: Upon completion, filter the reaction mixture through a short plug of Celite to remove silver salts, washing with additional acetonitrile.[1]

  • Purification: Concentrate the filtrate in vacuo. The crude product can be purified by silica gel column chromatography or distillation to yield 3-chloro-2-fluoropyridine.

Visualization of Synthetic Pathways

Workflow: Major Synthetic Entries to Fluoropyridines

The following diagram illustrates the different precursor types required for each major synthetic strategy.

G Aminopyridine Aminopyridine Balz-Schiemann Balz-Schiemann Aminopyridine->Balz-Schiemann Diazotization Halopyridine Halopyridine HALEX HALEX Halopyridine->HALEX S_NAr Hydroxypyridine Hydroxypyridine Deoxyfluorination Deoxyfluorination Hydroxypyridine->Deoxyfluorination Activation + S_N2 Unactivated Pyridine Unactivated Pyridine C-H Activation C-H Activation Unactivated Pyridine->C-H Activation AgF_2 Fluoropyridine_A Fluoropyridine Balz-Schiemann->Fluoropyridine_A Thermal Decomposition Fluoropyridine_B Fluoropyridine HALEX->Fluoropyridine_B Fluoride Displacement Fluoropyridine_C Fluoropyridine Deoxyfluorination->Fluoropyridine_C Fluoride Displacement Fluoropyridine_D Fluoropyridine C-H Activation->Fluoropyridine_D C-F Formation

Caption: Divergent pathways to fluoropyridines from common precursors.

Simplified Mechanism: The HALEX Reaction

This diagram outlines the key steps in the nucleophilic aromatic substitution mechanism for the HALEX process.

Caption: Key mechanistic steps of the HALEX reaction.

Conclusion and Future Outlook

The synthesis of fluorinated pyridines has evolved significantly from reliance on harsh, classical methods to the adoption of milder, more precise modern techniques. While the Balz-Schiemann and HALEX reactions remain indispensable for certain applications, particularly on an industrial scale, the development of deoxyfluorination and direct C-H activation methods has revolutionized late-stage fluorination in drug discovery. These newer methods offer superior functional group tolerance and selectivity, enabling chemists to introduce fluorine into complex molecular architectures with greater ease and efficiency.

Future research will likely focus on expanding the scope of C-H fluorination to other positions on the pyridine ring and developing catalytic, enantioselective fluorination methods. As our understanding of fluorine's role in molecular design continues to grow, so too will the demand for innovative and robust synthetic methodologies.

References

Benchmarking the Efficacy of 1-(3-Fluoropyridin-4-yl)ethanol-Based Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Fluorinated Pyridine Scaffolds in Oncology

In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic compounds are paramount, with the pyridine scaffold being a cornerstone in the design of novel therapeutics.[1] The inherent physicochemical properties of the pyridine ring—its aromaticity, weak basicity, and ability to form hydrogen bonds—make it a privileged structure in drug discovery, capable of interacting with a wide array of biological targets.[2] The strategic incorporation of a fluorine atom can further enhance a compound's therapeutic potential by modulating its metabolic stability, binding affinity, and membrane permeability.[3] This guide focuses on a novel compound, 1-(3-Fluoropyridin-4-yl)ethanol (termed FP-Ethanol 1 for this guide), as a representative of a promising new class of therapeutic candidates.

Given the prevalence of pyridine-containing molecules among approved kinase inhibitors, this guide will benchmark the efficacy of FP-Ethanol 1 within the context of oncology, specifically as a potential inhibitor of Aurora Kinase A.[4] Aurora Kinase A is a critical regulator of mitotic progression and its overexpression is a hallmark of many human cancers, making it a compelling target for therapeutic intervention.[3][5] Inhibition of Aurora Kinase A can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[6]

This guide will provide a comprehensive framework for evaluating the efficacy of FP-Ethanol 1 against established Aurora Kinase inhibitors, Danusertib (a pan-Aurora kinase inhibitor) and Alisertib (a selective Aurora A kinase inhibitor).[7][8] We will detail the necessary biochemical and cell-based assays, present a logical workflow for data acquisition and analysis, and provide in-depth, field-proven insights into the experimental design.

Comparative Landscape: Profiling Against Known Aurora Kinase Inhibitors

To establish a meaningful benchmark for FP-Ethanol 1 , a direct comparison with well-characterized inhibitors is essential. We have selected two compounds for this purpose:

  • Danusertib (PHA-739358): A potent, ATP-competitive pan-Aurora kinase inhibitor, also known to inhibit other kinases such as ABL1.[7][9] Its broad activity profile provides a useful reference for understanding the overall potency of a new compound.

  • Alisertib (MLN8237): An orally active and selective Aurora A kinase inhibitor.[8] Comparing FP-Ethanol 1 to Alisertib will help to elucidate its selectivity profile for Aurora A.

The following table summarizes the reported biochemical potencies of these compounds, which will serve as the benchmark for our hypothetical efficacy studies of FP-Ethanol 1 .

CompoundTarget(s)IC50 (nM)Reference(s)
Danusertib (PHA-739358) Aurora A13[7][10]
Aurora B79[10]
Aurora C61[10]
Alisertib (MLN8237) Aurora A1.2[8]
Aurora B>200-fold less potent than against Aurora A[11]
FP-Ethanol 1 (Hypothetical) Aurora ATo be determined

Experimental Design: A Two-Tiered Approach to Efficacy Benchmarking

Our evaluation of FP-Ethanol 1 will follow a logical, two-tiered approach, moving from a direct biochemical assessment of target engagement to a cell-based evaluation of its anti-proliferative effects.

G cluster_0 Tier 1: Biochemical Assay cluster_1 Tier 2: Cell-Based Assays T1_Start Compound Synthesis (FP-Ethanol 1) T1_Assay In Vitro Aurora Kinase A Inhibition Assay (ADP-Glo™) T1_Start->T1_Assay Test Compound T1_Data Determine IC50 Value T1_Assay->T1_Data Luminescence Data T1_Compare Compare with Danusertib and Alisertib IC50 T1_Data->T1_Compare Potency Metric T2_Start Select Cancer Cell Lines (HCT116, MDA-MB-231) T1_Compare->T2_Start Proceed if Potent T2_Assay Cell Viability Assay (MTT) T2_Start->T2_Assay Cell Culture T2_Data Determine GI50 Value T2_Assay->T2_Data Absorbance Data T2_Compare Assess Anti-Proliferative Effect T2_Data->T2_Compare Cytotoxicity Metric

Figure 1: Two-tiered experimental workflow for benchmarking FP-Ethanol 1.
Tier 1: Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory effect of FP-Ethanol 1 on its putative target, Aurora Kinase A. This is a crucial experiment to confirm target engagement and establish a baseline potency.

Experimental Protocol: In Vitro Aurora Kinase A Inhibition Assay (ADP-Glo™)

This protocol is adapted from established methods for measuring kinase activity.[12][13]

Materials:

  • Recombinant human Aurora Kinase A enzyme

  • Kemptide (LRRASLG) peptide substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[12]

  • FP-Ethanol 1 , Danusertib, and Alisertib dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a series of 10-point, 3-fold serial dilutions of FP-Ethanol 1 , Danusertib, and Alisertib in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: To the wells of a 384-well plate, add 1 µL of the diluted test compounds or DMSO for the vehicle control.

  • Enzyme Addition: Add 2 µL of diluted Aurora Kinase A enzyme to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final concentrations should be optimized, but a starting point is 25 µM ATP and a saturating concentration of Kemptide.[12]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase into ATP. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal in each well using a plate-reading luminometer.

Data Analysis:

The luminescence signal is directly proportional to the amount of ADP produced, and thus to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the controls. The half-maximal inhibitory concentration (IC50) value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Tier 2: Cellular Efficacy and Anti-Proliferative Activity

A potent biochemical inhibitor must also demonstrate efficacy in a cellular context. This tier assesses the ability of FP-Ethanol 1 to inhibit the proliferation of cancer cells that are known to be sensitive to Aurora Kinase A inhibition.

Selected Cell Lines:

  • HCT116: A human colorectal carcinoma cell line.[2] This cell line is widely used in cancer research and has been shown to be sensitive to Aurora kinase inhibitors.

  • MDA-MB-231: A human breast adenocarcinoma cell line.[1] As a model for triple-negative breast cancer, it represents a high-unmet need in oncology.[13]

Experimental Protocol: Cell Viability (MTT) Assay

This is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • HCT116 and MDA-MB-231 cells

  • Appropriate cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HCT116 and MDA-MB-231 cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The following day, treat the cells with serial dilutions of FP-Ethanol 1 , Danusertib, and Alisertib. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

The absorbance values are proportional to the number of viable cells. The percentage of growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 (the concentration that inhibits cell growth by 50%) is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Interpreting the Data: Building a Comprehensive Efficacy Profile

The data from these two tiers of experiments will allow for a comprehensive evaluation of FP-Ethanol 1 's efficacy.

G cluster_0 Biochemical Data Interpretation cluster_1 Cellular Data Interpretation IC50 FP-Ethanol 1 IC50 (vs. Aurora A) Compare_IC50 Compare with Danusertib & Alisertib IC50->Compare_IC50 Potency Potency Assessment Compare_IC50->Potency Potent? Selectivity Selectivity Profile (Hypothesized) Compare_IC50->Selectivity More potent than Danusertib (pan-inhibitor)? Similar to Alisertib (selective)? AntiProliferative Anti-Proliferative Activity Potency->AntiProliferative Correlates with? GI50 FP-Ethanol 1 GI50 (HCT116 & MDA-MB-231) Compare_GI50 Compare with Danusertib & Alisertib GI50->Compare_GI50 Compare_GI50->AntiProliferative Effective? Therapeutic_Window Therapeutic Window (Hypothesized) AntiProliferative->Therapeutic_Window Compare IC50 vs. GI50

Figure 2: Logical flow for interpreting the benchmarking data.

A successful outcome for FP-Ethanol 1 would be an IC50 value against Aurora Kinase A that is comparable to or better than Danusertib and Alisertib. Furthermore, a strong correlation between the biochemical potency (IC50) and the cellular anti-proliferative activity (GI50) would provide compelling evidence of on-target efficacy. A significantly lower GI50 in cancer cells compared to normal cells (which would be a next step in preclinical development) would suggest a favorable therapeutic window.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial benchmarking of this compound-based compounds as potential anti-cancer agents targeting Aurora Kinase A. By employing a tiered approach that combines biochemical and cell-based assays and by comparing the results to established inhibitors, researchers can efficiently and effectively evaluate the therapeutic potential of this novel chemical scaffold.

Positive results from this initial screen would warrant further investigation, including:

  • Kinome-wide profiling to more definitively assess the selectivity of FP-Ethanol 1 .

  • In vivo xenograft studies using the HCT116 or MDA-MB-231 cell lines to evaluate anti-tumor efficacy in a living system.[11]

  • Pharmacokinetic and toxicity studies to determine the compound's drug-like properties.

The strategic design of fluorinated pyridine derivatives holds immense promise for the development of next-generation targeted therapies in oncology. The systematic approach to efficacy benchmarking outlined in this guide is a critical first step in translating this promise into tangible clinical candidates.

References

A Researcher's Guide to Kinase Inhibitor Selectivity: Profiling Derivatives of the 1-(3-Fluoropyridin-4-yl)ethanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery professionals and researchers in kinase signaling, understanding the precise interaction profile of an inhibitor is paramount. The promise of a potent, on-target effect is always shadowed by the risk of off-target activities, which can lead to unforeseen toxicities or, in some cases, serendipitous polypharmacology. This guide provides an in-depth comparative analysis of the cross-reactivity profiles of kinase inhibitors built around the 1-(3-Fluoropyridin-4-yl)ethanol scaffold, with a primary focus on the clinical-stage IRAK4 inhibitor, Zimlovisertib (PF-06650833).

We will dissect the kinome-wide selectivity data, compare it with other inhibitors targeting the same primary kinase but from different structural classes, and provide the experimental frameworks necessary for researchers to conduct their own evaluations. Our objective is to move beyond a simple list of targets and explain the causality behind experimental choices and the implications of the resulting data.

The Central Role of IRAK4 and the this compound Scaffold

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master switch in the innate immune response.[1][2] It operates downstream of Toll-like receptors (TLRs) and the IL-1 receptor family, initiating a signaling cascade through the Myddosome complex that culminates in the activation of key transcription factors like NF-κB.[2][3] This leads to the production of pro-inflammatory cytokines, making IRAK4 a high-value target for autoimmune diseases, inflammatory disorders, and certain cancers.[4][5]

The this compound moiety has been a key component in the design of potent and selective IRAK4 inhibitors. The development of Zimlovisertib (PF-06650833) from a fragment-based screening hit showcased the effectiveness of this scaffold in achieving high ligand efficiency and forming crucial interactions within the IRAK4 ATP-binding pocket.[6][7][8] This guide uses Zimlovisertib as a case study to explore the nuances of kinase selectivity.

The IRAK4 Signaling Cascade

To appreciate the impact of inhibition, it is crucial to visualize the pathway. Upon receptor activation, a multi-protein complex called the Myddosome assembles, recruiting and activating IRAK4. This event triggers a phosphorylation cascade, ultimately leading to the release of inflammatory mediators.

IRAK4_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment (Myddosome formation) IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylation (leads to degradation) NFkB NF-κB (p50/p65) Gene Pro-inflammatory Gene Transcription NFkB->Gene Translocation Zimlovisertib Zimlovisertib (PF-06650833) Zimlovisertib->IRAK4 Inhibition

Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.

Comparative Cross-Reactivity Profiling

A defining characteristic of a high-quality kinase inhibitor is its selectivity. While absolute specificity is rare, a thorough understanding of an inhibitor's off-target profile is critical for predicting its biological effects and potential liabilities.[9]

Zimlovisertib (PF-06650833): A Case Study in Selectivity

Zimlovisertib was developed with a keen eye on selectivity, and the publicly available data reflects this effort. It has been profiled against large kinase panels, providing a clear picture of its off-target interactions.[10][11][12]

An ActivX ATP occupancy assay in THP-1 lysates identified only 12 kinases, other than IRAK4, with an IC₅₀ value below 1 µM.[11] Another assessment against a panel of 278 kinases at a 200 nM concentration also demonstrated a highly selective profile.[10][12]

Table 1: Quantitative Kinase Selectivity Profile of Zimlovisertib (PF-06650833)

Target Kinase IC₅₀ (nM) % Inhibition @ 200 nM Comments Reference
IRAK4 0.2 ~100% Primary Target [10][11]
IRAK1 ~1,400 >70% ~7,000-fold less potent than IRAK4 [11][12]
MNK2 - >70% Significant off-target hit [12]
LRRK2 < 1,000 >70% Implicated in Parkinson's disease [11][12]
CLK4 - >70% - [12]
CK1γ1 - >70% - [12]
PIP4K2C < 1,000 - Lipid kinase [11]
NDR1 (STK38) < 1,000 - - [11]
PRP4 (PRPF4B) < 1,000 - - [11]
MPSK1 (STK16) < 1,000 - - [11]
LKB1 (STK11) < 1,000 - - [11]
LATS2 < 1,000 - - [11]
TLK2 < 1,000 - - [11]

Note: A hyphen (-) indicates that a specific IC₅₀ value was not provided in the cited source, but inhibition was significant at the tested concentration.

Comparison with Alternative IRAK4 Inhibitors

To contextualize the selectivity of Zimlovisertib, it is useful to compare it with other clinical-stage IRAK4 inhibitors from different chemical scaffolds. While complete kinome scan data for these alternatives is not always public, available information allows for a qualitative and, in some cases, quantitative comparison.

Table 2: Comparative Selectivity of Clinical-Stage IRAK4 Inhibitors

Inhibitor Primary Target(s) Selectivity Profile Summary Key Off-Targets Reference
Zimlovisertib (PF-06650833) IRAK4 Highly selective; profiled against >200 kinases with few off-targets <1 µM. LRRK2, MNK2, PIP4K2C [11][12]
Zabedosertib (BAY1834845) IRAK4 Described as highly potent and selective. FLT3 was a key kinase used for selectivity benchmarking during development. [4][13][14]
Emavusertib (CA-4948) IRAK4 / FLT3 Dual inhibitor profile. Moderate to high selectivity in a panel of 329 kinases. FLT3 (therapeutically relevant) [15][16][17]

| BMS-986126 | IRAK4 | Described as highly selective. | >100-fold selective for IRAK4 over a panel of 214 kinases. |[9][18] |

Expert Analysis & Field Insights:

The data reveals distinct selectivity strategies. Zimlovisertib exemplifies a classic selective inhibitor, where medicinal chemistry efforts successfully minimized off-target interactions.[7] Its profile is "clean," which is often desirable to reduce the risk of unexpected side effects. The ~7,000-fold selectivity over the closely related IRAK1 is a noteworthy achievement.[11]

In contrast, Emavusertib (CA-4948) represents a rational polypharmacology approach. Its dual inhibition of IRAK4 and FMS-like tyrosine kinase 3 (FLT3) is by design, targeting two pathways implicated in certain hematologic malignancies like Acute Myeloid Leukemia (AML).[16][17] This highlights a crucial point for researchers: "selectivity" is context-dependent. For an autoimmune indication, the profile of Zimlovisertib may be preferred, whereas for AML, the dual activity of Emavusertib could be advantageous.

Zabedosertib and BMS-986126 are reported to be highly selective, but without the full public dataset, a direct comparison of their minor off-targets with Zimlovisertib is challenging. The emphasis on selectivity against FLT3 during the development of Zabedosertib suggests that, like many kinase inhibitors, distinguishing between related kinases was a significant hurdle.[13][14]

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, every protocol must be robust and reproducible. Below are detailed methodologies for key assays used in profiling kinase inhibitors.

Protocol 1: Broad Kinome Selectivity Profiling (Competition Binding Assay)

This method provides a comprehensive overview of an inhibitor's interactions across the human kinome. The KINOMEscan™ platform is a widely used example.

Objective: To quantitatively measure the binding interactions of a test compound against a large panel of DNA-tagged kinases.

Methodology:

  • Compound Preparation: Solubilize the test inhibitor (e.g., Zimlovisertib) in 100% DMSO to create a high-concentration stock. Serially dilute as required for the assay.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of test compound-bound kinase is measured relative to a DMSO control.

  • Kinase Panel: Utilize a comprehensive panel of human kinases (e.g., the 468-kinase panel from DiscoveRx).

  • Assay Execution:

    • Kinases are mixed with the immobilized ligand and the test compound at a fixed concentration (e.g., 200 nM).

    • Binding competition is allowed to reach equilibrium.

    • Unbound components are washed away.

    • The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: Results are typically expressed as "Percent of Control," where a lower percentage indicates stronger binding of the test compound.

    • % Control = (Test Compound Signal / DMSO Control Signal) * 100

    • Significant hits are often defined as those showing <10% or <1% of control signal, which can then be followed up with Kd determination.

Protocol 2: Cellular Target Engagement Assay (ActivX ATP Probe)

This protocol validates that the inhibitor engages its target in a complex cellular environment, providing more physiologically relevant data than a biochemical screen alone.

Objective: To determine the IC₅₀ of an inhibitor for its target kinase(s) within a cellular lysate by measuring competition with an ATP-acyl phosphate probe.

Methodology:

  • Cell Culture & Lysis: Culture relevant cells (e.g., THP-1 human monocytic cells) to a sufficient density. Lyse the cells under non-denaturing conditions to preserve native protein conformations.

  • Inhibitor Treatment: Aliquot the cell lysate and incubate with a serial dilution of the test inhibitor (e.g., PF-06650833) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.

  • Probe Labeling: Add a biotinylated, irreversible ATP acyl-phosphate probe to the lysates. This probe covalently labels the ATP binding site of accessible kinases that are not occupied by the inhibitor.

  • Enrichment & Digestion:

    • Capture the probe-labeled proteins using streptavidin-coated beads.

    • Wash extensively to remove unlabeled proteins.

    • Perform on-bead tryptic digestion to release peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of peptides from each known kinase. The decrease in a kinase's peptide signal in the presence of the inhibitor corresponds to target engagement. Plot the signal versus inhibitor concentration to determine the IC₅₀ for each kinase identified.

Experimental Workflow Visualization

The process from initial screening to cellular validation follows a logical progression designed to build confidence in the data at each step.

Experimental_Workflow cluster_biochem Biochemical & Broad Profiling cluster_cellular Cellular & Functional Validation Start Test Compound (e.g., Zimlovisertib) KinomeScan Broad Kinome Screen (e.g., KINOMEscan) Start->KinomeScan Functional_Assay Functional Cellular Assay (e.g., TNF-α Release) Start->Functional_Assay Hit_List Generate Hit List (% Inhibition) KinomeScan->Hit_List Identify Potential Off-Targets ActivX Cellular Target Engagement (e.g., ActivX) Hit_List->ActivX Prioritize Hits for Cellular Validation IC50_determination Determine Cellular IC₅₀ ActivX->IC50_determination Efficacy_Data Confirm Functional Efficacy Functional_Assay->Efficacy_Data

Caption: Workflow for kinase inhibitor cross-reactivity profiling.

Conclusion and Future Directions

The analysis of Zimlovisertib (PF-06650833) and its comparison with other IRAK4 inhibitors underscores a fundamental principle of modern drug discovery: selectivity is not an absolute but a relative and critical property that must be rigorously profiled. The this compound scaffold has proven to be an effective starting point for developing potent and highly selective IRAK4 inhibitors.

For researchers in the field, the choice of an inhibitor should be guided by a deep understanding of its cross-reactivity profile in the context of the biological question being asked. A "clean" inhibitor like Zimlovisertib is an excellent tool for dissecting the specific role of IRAK4 in inflammatory signaling. Conversely, an inhibitor with rational polypharmacology, such as Emavusertib, may offer advantages in complex diseases like cancer where multiple signaling pathways contribute to pathology.

The methodologies detailed here provide a framework for generating high-confidence, reproducible data. By combining broad, biochemical screens with targeted, cellular-based validation, researchers can build a comprehensive and functionally relevant understanding of any kinase inhibitor's true mechanism of action. This rigorous, multi-faceted approach is the cornerstone of scientific integrity and is essential for the successful translation of preclinical discoveries into future therapeutics.

References

A Comparative Guide to Analytical Methods for Quantifying Chiral Alcohol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical composition of chiral alcohols is a critical quality attribute in the pharmaceutical industry, as enantiomers often exhibit different pharmacological and toxicological profiles.[1] Consequently, robust and validated analytical methods for the accurate quantification of these enantiomers are paramount for ensuring drug safety and efficacy. This guide provides an in-depth comparison of the principal analytical techniques used for the quantification of chiral alcohol enantiomers, supported by experimental data and detailed methodologies. The focus is on providing the technical insights necessary to make informed decisions on method selection and implementation.

The primary analytical techniques for chiral alcohol quantification can be broadly categorized into chromatographic and spectroscopic methods. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), achieve separation based on the differential interaction of enantiomers with a chiral stationary phase (CSP).[2] In contrast, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can enable quantification, often without physical separation, through the use of chiral solvating agents (CSAs).[2]

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique hinges on several factors, including the physicochemical properties of the analyte (e.g., volatility, polarity), the required sensitivity and accuracy, and the desired sample throughput.[1]

Table 1: Quantitative Performance Comparison of Analytical Techniques for Chiral Alcohol Enantiomers

Analytical TechniqueTypical Limit of Detection (LOD) / Limit of Quantification (LOQ)Linearity Range (R²)Accuracy (% Recovery)Precision (%RSD)Key AdvantagesKey Disadvantages
Chiral HPLC LOD: ~0.1-1 µg/mL; LOQ: ~0.5-5 µg/mL[3][4]>0.99[3]90-110%[3]<5%Wide applicability, numerous commercially available CSPs, robust and well-established.[5]Longer analysis times, higher solvent consumption compared to SFC.[5]
Chiral GC LOD: ~0.01-0.1 µg/mL; LOQ: ~0.05-0.5 µg/mL>0.9990-110%<5%High resolution and sensitivity for volatile alcohols, fast analysis times.[6]Requires analyte volatility or derivatization, potential for thermal degradation.[7]
Chiral SFC LOD: ~0.1-1 µg/mL; LOQ: ~0.5-5 µg/mL[8]>0.9990-110%<5%Fast separations, reduced organic solvent use ("green" technique), high efficiency.[5]Higher initial instrument cost, less suitable for highly polar compounds.
NMR with CSAs ~1-5% of the minor enantiomer[9]Linear response between e.e. and chemical shift difference[10]Dependent on integration accuracy<2%Non-destructive, provides structural information, no physical separation needed.[2][11]Lower sensitivity compared to chromatographic methods, potential for peak overlap.[9]
Capillary Electrophoresis (CE) LOD: ~0.1-1 µg/mL; LOQ: ~0.5-5 µg/mL>0.9990-110%<5%High separation efficiency, minimal sample and reagent consumption, suitable for polar compounds.[12][13]Lower loading capacity, sensitivity can be limited without pre-concentration.

Note: The values presented are representative and can vary significantly based on the specific analyte, instrumentation, and experimental conditions.

In-Depth Analysis of Key Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for the separation of enantiomers due to its versatility and the vast array of commercially available chiral stationary phases (CSPs).[14][15] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including alcohols.[16]

Mechanism of Separation: The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for the two enantiomers. The choice of mobile phase (normal-phase, reversed-phase, or polar organic mode) is critical for optimizing these interactions and achieving baseline separation.[5]

Experimental Protocol: Enantiomeric Separation of 1-(1-Naphthyl)ethanol by Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak AD-H or Chiralcel OD-H, is a common choice.[1]

  • Mobile Phase: A typical mobile phase for normal-phase chromatography is a mixture of n-hexane and 2-propanol (e.g., 95:5 v/v).[16] The ratio can be adjusted to optimize retention and resolution.

  • Flow Rate: A flow rate of 1.0 mL/min is commonly used.[1]

  • Column Temperature: The separation is often performed at ambient temperature, though temperature control (e.g., 25°C) can improve reproducibility.

  • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 220 nm for aromatic compounds).[1]

  • Sample Preparation: Dissolve the racemic alcohol in the mobile phase to a suitable concentration (e.g., 1 mg/mL).[1]

  • Injection Volume: A 10 µL injection volume is typical.[1]

  • Data Analysis: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers.

Causality in Experimental Choices: The selection of a polysaccharide-based CSP is based on its proven ability to form effective chiral recognition sites for a wide range of racemates. The use of a normal-phase mobile phase with an alcohol modifier allows for fine-tuning of the polar interactions between the analyte and the CSP, which are crucial for achieving separation.

Diagram: Chiral HPLC Workflow

HPLC_Workflow cluster_system HPLC System Mobile_Phase Mobile Phase (e.g., Hexane/IPA) Pump HPLC Pump Mobile_Phase->Pump Injector Autosampler/ Injector Pump->Injector Column Chiral Column (e.g., Chiralpak AD-H) Injector->Column Detector UV Detector Column->Detector Data_System Data Acquisition System Detector->Data_System Waste Waste Detector->Waste Report Chromatogram & Quantitative Report Data_System->Report Sample Racemic Alcohol Sample Sample->Injector

Caption: Workflow for chiral alcohol separation by HPLC.

Chiral Gas Chromatography (GC)

For volatile chiral alcohols, chiral GC offers high resolution, sensitivity, and rapid analysis times.[6] The most common CSPs for chiral GC are based on cyclodextrin derivatives.[17]

Mechanism of Separation: Separation is achieved through the formation of transient inclusion complexes between the volatile enantiomers and the cyclodextrin cavities of the CSP. The differing stability of these diastereomeric complexes leads to different retention times. For less volatile alcohols or those with poor peak shapes, derivatization with an achiral reagent can improve chromatographic performance.[7]

Experimental Protocol: Enantiomeric Separation of 2-Pentanol by Chiral GC-MS

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is ideal for both separation and identification.

  • Chiral Stationary Phase: A capillary column coated with a derivatized β-cyclodextrin is a common choice.[18]

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[18]

  • Injector Temperature: Typically set to 250°C.[18]

  • Oven Temperature Program: A temperature gradient is often employed to optimize separation, for example, starting at 40°C and ramping up to 210°C.[18]

  • Sample Preparation: The sample can be directly injected or extracted from a matrix using techniques like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME).[18]

  • Data Analysis: Enantiomeric ratios are determined from the integrated peak areas in the chromatogram.

Causality in Experimental Choices: The use of a cyclodextrin-based CSP is predicated on its ability to form inclusion complexes with a wide range of volatile organic compounds. The temperature programming of the GC oven is crucial for eluting compounds with different boiling points in a reasonable timeframe while maintaining good peak shape and resolution.

Diagram: Chiral GC Separation Principle

GC_Principle Principle of Chiral GC Separation CSP1 Cyclodextrin (CSP) CSP2 Cyclodextrin (CSP) CSP3 Cyclodextrin (CSP) R_Enantiomer R R_Enantiomer->CSP1 Stronger Interaction S_Enantiomer S S_Enantiomer->CSP2 Weaker Interaction

Caption: Differential interaction of enantiomers with a CSP.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations.[5] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an alcohol co-solvent (modifier), which significantly reduces organic solvent consumption.[19]

Mechanism of Separation: The separation mechanism in chiral SFC is similar to that in normal-phase HPLC, relying on the interactions between the enantiomers and the CSP. The use of supercritical CO2 as the mobile phase results in lower viscosity and higher diffusivity, which often leads to faster separations and higher efficiency compared to HPLC.[5]

Experimental Protocol: Fast Chiral SFC Separation of Alcohol Enantiomers

  • Instrumentation: A dedicated SFC system with a back-pressure regulator is required.

  • Chiral Stationary Phase: Polysaccharide-based CSPs are widely used and are often compatible with both HPLC and SFC.[20]

  • Mobile Phase: A mixture of supercritical CO2 and an alcohol modifier (e.g., methanol or ethanol). A common composition is 70-80% CO2 and 20-30% alcohol.[8]

  • Flow Rate: Higher flow rates (e.g., 3-4 mL/min) are common in SFC, leading to faster analysis times.[8]

  • Back Pressure and Temperature: Typical conditions are 150-200 bar and 35-40°C.[8]

  • Detection: UV detection is most common.

  • Sample Preparation: Similar to HPLC, the sample is dissolved in a suitable solvent.

Causality in Experimental Choices: The choice of supercritical CO2 is due to its favorable physical properties (low viscosity, high diffusivity) and its "green" credentials. The alcohol modifier is essential for eluting polar analytes and for modulating the interactions with the CSP.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a fundamentally different approach to enantiomeric quantification. Instead of physically separating the enantiomers, a chiral solvating agent (CSA) is added to the sample, which forms diastereomeric complexes with the enantiomers in solution.[21]

Mechanism of Enantiodiscrimination: The two diastereomeric complexes exist in different chemical environments, leading to separate signals (chemical shift non-equivalence) in the NMR spectrum for at least one corresponding nucleus of each enantiomer.[22] The ratio of the integrated areas of these distinct signals directly corresponds to the enantiomeric ratio.[2]

Experimental Protocol: Determination of Enantiomeric Excess using NMR and a CSA

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Solvating Agent: The choice of CSA is crucial and depends on the functional groups of the analyte. For chiral alcohols, CSAs capable of hydrogen bonding are often effective.

  • Sample Preparation: The racemic or enantiomerically enriched alcohol is dissolved in a suitable deuterated solvent (e.g., CDCl3). The CSA is then added to the NMR tube. The optimal molar ratio of CSA to analyte needs to be determined experimentally.

  • NMR Data Acquisition: A standard proton (¹H) NMR spectrum is acquired.

  • Data Analysis: Identify a proton signal that is well-resolved for the two diastereomeric complexes. Integrate the areas of these two signals to determine the enantiomeric ratio.

Causality in Experimental Choices: The selection of a CSA is based on its ability to form distinct, non-covalent diastereomeric complexes with the enantiomers of the analyte. High-field NMR is preferred to maximize the chemical shift dispersion and improve the resolution of the enantiomeric signals.

Diagram: NMR Enantiodiscrimination with a CSA

NMR_CSA_Principle cluster_solution Sample in NMR Tube Enantiomers Racemic Alcohol (R-OH + S-OH) Complexes Diastereomeric Complexes (R-OH...CSA) (S-OH...CSA*) Enantiomers->Complexes CSA Chiral Solvating Agent (CSA) CSA->Complexes NMR_Spec NMR Spectrometer Complexes->NMR_Spec Spectrum Resulting NMR Spectrum (Shows separate signals for each diastereomer) NMR_Spec->Spectrum

Caption: Principle of NMR enantiodiscrimination using a CSA.

Method Validation

Regardless of the chosen technique, the analytical method must be validated to demonstrate its suitability for its intended purpose.[1] Key validation parameters for chiral methods include:

  • Specificity: The ability to resolve and quantify the enantiomers in the presence of other components.

  • Linearity: The linear relationship between the signal response and the concentration of each enantiomer.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The quantification of chiral alcohol enantiomers can be effectively achieved through a variety of analytical techniques. Chiral HPLC, GC, and SFC offer high-resolution separation and sensitive detection, making them the workhorses of the pharmaceutical industry for this purpose. The choice between them is often dictated by the volatility of the analyte and the desired analysis speed and solvent consumption. NMR spectroscopy with chiral solvating agents provides a powerful, non-destructive alternative that can yield quantitative results without physical separation, along with valuable structural information. The selection of the most appropriate technique requires a thorough understanding of the analyte's properties, the specific analytical requirements, and the strengths and limitations of each method. Rigorous method validation is essential to ensure the generation of accurate and reliable data for quality control and regulatory submission.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(3-Fluoropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-Fluoropyridin-4-yl)ethanol, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, emphasizing the chemical principles that inform each step.

Based on analogous structures, we can infer the potential hazards summarized in the table below. This information underscores the necessity for the stringent disposal protocols that follow.

Property/Hazard Class Inferred Information from Analogous Compounds Primary Rationale & Implication for Disposal
Chemical Classification Halogenated Organic Compound; Pyridine DerivativeMust be segregated into the Halogenated Organic Waste stream. Pyridine itself is a listed hazardous waste (EPA Code U196), requiring stringent disposal methods like incineration[2][3].
Physical State Likely a solid or liquid at room temperature.Determines the type of waste container (e.g., wide-mouth for solids, narrow-neck for liquids).
Potential Health Hazards May cause skin, eye, and respiratory irritation. Toxic if swallowed, in contact with skin, or if inhaled[4]. Fluoride-containing compounds can pose severe health risks upon exposure[2][5].Strict adherence to Personal Protective Equipment (PPE) is mandatory. Avoid generating dusts or aerosols. All contaminated materials become hazardous waste.
Environmental Hazards Halogenated organic compounds can be persistent in the environment. Pyridine derivatives can be ecotoxic[2][6].Must not be disposed of down the drain or in regular trash to prevent environmental contamination[7].
Reactivity Avoid strong oxidizing agents and strong acids.Segregate waste containers from incompatible chemicals to prevent violent reactions[7].

Part 1: Immediate Actions at the Point of Generation

The disposal process begins the moment a material is designated as waste. Proper handling at this initial stage is critical to prevent accidental exposures and ensure regulatory compliance.

Protocol 1.1: Initial Waste Characterization & Segregation
  • Identify as Hazardous Waste: Due to its chemical structure (a fluorinated pyridine), this compound must be managed as hazardous waste. This is a non-negotiable first step. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity)[8]. While this specific compound may not be listed, its class (halogenated organic) and parent structure (pyridine) ensure it falls under hazardous waste regulations[3][9][10].

  • Segregate Immediately: At the point of generation (e.g., in the fume hood), segregate waste containing this compound.

    • Primary Waste Stream: Halogenated Organic Solvents/Liquids. This is the correct category for this compound, whether in solid or liquid form, or dissolved in a solvent.

    • Incompatibility Alert: Never mix halogenated waste with non-halogenated organic waste. The fluorine atom classifies this compound as halogenated. Mixing waste streams can complicate the disposal process and significantly increase costs, as different treatment methods like incineration are required for halogenated compounds[11].

    • Solid vs. Liquid:

      • Liquid Waste: Collect unused solutions, reaction mixtures, and solvent rinses containing the compound in a dedicated liquid halogenated organic waste container.

      • Solid Waste: Collect unreacted material, contaminated silica gel, or other solid matrices in a dedicated solid halogenated organic waste container.

    • Contaminated Labware (Sharps & Consumables):

      • Disposable items heavily contaminated with the compound (e.g., pipette tips, weighing boats, gloves) should be placed in a designated, sealed plastic bag or container clearly labeled as "Contaminated Solid Waste" with the chemical name.

      • Contaminated needles or razor blades must be placed in a puncture-proof sharps container designated for chemically contaminated sharps.

Part 2: Waste Accumulation and Storage

Proper containment and labeling are mandated by both the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[12][13][14].

Workflow for Waste Collection and Labeling

G cluster_0 At Point of Generation (Fume Hood) cluster_1 Segregation & Containerization cluster_2 Labeling & Documentation cluster_3 Storage & Disposal WasteGen Waste Generated (e.g., reaction mixture, contaminated gloves) Segregate Segregate as HALOGENATED ORGANIC WASTE WasteGen->Segregate Step 1: Characterize SelectContainer Select Compatible Container (e.g., HDPE, Glass) Label Affix Hazardous Waste Label SelectContainer->Label Step 3: Label Segregate->SelectContainer Step 2: Contain Log Log Waste Addition (Constituents & Percentages) Label->Log Step 4: Document Store Store in Satellite Accumulation Area (SAA) (Keep container closed) Log->Store Step 5: Store Safely Pickup Request Pickup by EHS Store->Pickup Step 6: Dispose

References

Navigating the Synthesis Landscape: A Practical Guide to the Safe Handling of 1-(3-Fluoropyridin-4-yl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers, scientists, and drug development professionals at the forefront of medicinal chemistry, the integration of fluorinated heterocycles is a cornerstone of modern therapeutic design. The compound 1-(3-Fluoropyridin-4-yl)ethanol represents a valuable building block, offering unique physicochemical properties conferred by the strategic placement of a fluorine atom on the pyridine ring.[1] However, its safe and effective utilization hinges on a comprehensive understanding of its potential hazards and the implementation of rigorous handling protocols.

This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound. As a self-validating system of protocols, this document is designed to build deep trust by providing value that extends beyond the product itself, ensuring the safety of laboratory personnel and the integrity of your research.

Hazard Profile: An Extrapolated Assessment

  • Skin and Eye Irritation: Similar fluorinated pyridine compounds are known to cause skin and serious eye irritation.[3][4]

  • Respiratory Tract Irritation: Inhalation may lead to irritation of the respiratory system.[3][4]

  • Flammability: The ethanol moiety suggests that the compound may be flammable, particularly if handled near ignition sources.

  • Toxicity: Pyridine and its derivatives can be toxic if swallowed, in contact with skin, or inhaled. The incorporation of fluorine can modulate the metabolic pathways and toxicological profile of a molecule.[5]

Table 1: Extrapolated Hazard and Safety Information

Hazard ClassificationAnticipated EffectsRecommended Precautions
Skin Irritant Causes skin irritation.[3][4]Wear nitrile or butyl rubber gloves.[6]
Eye Irritant Causes serious eye irritation.[3][4]Wear chemical safety goggles and a face shield.[6]
Respiratory Irritant May cause respiratory irritation.[3][4]Handle in a certified chemical fume hood.[6]
Flammability Potentially flammable liquid and vapor.Keep away from heat, sparks, and open flames.[2]
Acute Toxicity (Oral) Potentially harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is paramount. The following PPE is mandatory when handling this compound. The causality behind these choices is rooted in mitigating the extrapolated hazards.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the potential for serious eye irritation, a face shield should also be worn, especially when handling larger quantities or during procedures with a risk of splashing.[6]

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice; however, for prolonged contact, butyl rubber gloves offer superior protection against many organic compounds. Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[6]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned. Ensure that street clothes are fully covered. In the event of a significant spill, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]

Operational Plan: From Receipt to Reaction

Adherence to a stringent, step-by-step operational plan is critical for ensuring safety and experimental reproducibility.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any hazard warnings, in accordance with OSHA guidelines.[7]

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[2] The storage location should be a designated flammable liquids cabinet.

Handling and Use
  • Work Area Preparation: Designate a specific area within a chemical fume hood for handling. Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Personal Protective Equipment: Don all required PPE before opening the container.

  • Dispensing: When transferring the liquid, use only non-sparking tools and ground all equipment to prevent static discharge.

  • Reaction Setup: If the compound is to be used in a reaction, ensure the apparatus is properly assembled and secured within the fume hood.

  • Post-Handling: After use, securely seal the container. Wipe down the work area with an appropriate solvent (e.g., isopropanol) and then decontaminate with soap and water. Dispose of all cleaning materials as hazardous waste.[8]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated waste is a legal and ethical responsibility. Pyridine and its derivatives are often classified as hazardous waste by the Environmental Protection Agency (EPA).[9][10]

Waste Segregation and Collection
  • Liquid Waste: Collect all unused this compound and solutions containing the compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Solid Waste: Contaminated consumables such as pipette tips, weigh boats, and gloves must be collected in a separate, labeled hazardous waste container.[8]

Step-by-Step Disposal Protocol
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage of Waste: Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain. [8]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[8] Collect the absorbed material into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's EHS department.

Visualizing the Workflow

To further clarify the procedural flow, the following diagram outlines the key stages of safely handling this compound.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_dispense Dispense Compound prep_hood->handle_dispense Proceed to Handling handle_reaction Perform Reaction handle_dispense->handle_reaction handle_cleanup Clean Work Area handle_reaction->handle_cleanup disp_segregate Segregate Waste handle_cleanup->disp_segregate Generate Waste disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Satellite Area disp_label->disp_store disp_request Request EHS Pickup disp_store->disp_request

Caption: Workflow for safe handling and disposal.

By adhering to these protocols, you can confidently and safely incorporate this compound into your research endeavors, paving the way for new discoveries while maintaining the highest standards of laboratory safety.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.